molecular formula C15H12BrClO3 B1372410 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-27-0

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1372410
CAS No.: 1160250-27-0
M. Wt: 355.61 g/mol
InChI Key: LBMGSYOSUXVXCY-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is a useful research compound. Its molecular formula is C15H12BrClO3 and its molecular weight is 355.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3/c1-19-13-4-2-3-12(15(17)18)14(13)20-9-10-5-7-11(16)8-6-10/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMGSYOSUXVXCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=C(C=C2)Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Versatile Synthetic Intermediate

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride (CAS No. 1160250-27-0) is a multi-functionalized acyl chloride derivative.[1] Its structure is characterized by a benzoyl chloride core, a reactive moiety that renders it a valuable intermediate for the synthesis of more complex molecules, such as amides and esters. The presence of a methoxy group and a bromobenzyl ether substituent provides steric and electronic influences that can be strategically exploited in medicinal chemistry and materials science. As an acyl halide, its high reactivity necessitates a thorough understanding of its physical properties and handling requirements to ensure safe and effective utilization in a laboratory setting. This guide provides a consolidated overview of its known and predicted physicochemical characteristics, handling protocols, and its role within synthetic workflows.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its molecular structure and associated identifiers. These foundational data points are critical for accurate documentation, procurement, and regulatory compliance.

PropertyValueSource
CAS Number 1160250-27-0[1][2][3]
Molecular Formula C₁₅H₁₂BrClO₃[1][2][3]
Molecular Weight 355.61 g/mol [1][2][3]
IUPAC Name This compoundN/A
Synonyms 2-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride[1]

Physicochemical Data

The physical properties of this compound dictate its behavior under various experimental conditions, influencing choices regarding solvents, reaction temperatures, and purification methods. Much of the publicly available data for this specific compound is predicted through computational models, a common practice for specialized reagents.

PropertyValueNotesSource
Boiling Point 455.3 ± 35.0 °CPredicted value at 760 mmHg. High boiling point is expected due to high molecular weight and polar functional groups.[2][3]
Density 1.477 ± 0.06 g/cm³Predicted value. The presence of heavy atoms (Br, Cl) contributes to a density greater than water.[2][3]
Physical State SolidInferred from related structures like 4-methoxybenzoyl chloride, which is a crystalline solid at room temperature.[4]N/A
Solubility N/AExpected to be soluble in common aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) and reactive with protic solvents (e.g., water, alcohols, amines).N/A

Reactivity, Handling, and Safety

The dominant chemical feature of this molecule is the acyl chloride group (-COCl). This functional group is highly electrophilic and dictates the compound's reactivity and handling protocols.

3.1 Core Reactivity As a benzoyl chloride derivative, the compound readily undergoes nucleophilic acyl substitution. It reacts exothermically, and often vigorously, with water (including atmospheric moisture), alcohols, and amines to produce the corresponding carboxylic acid, esters, and amides, respectively, liberating corrosive hydrochloric acid (HCl) gas as a byproduct.[4][5] This high reactivity is the very reason it is a useful synthetic intermediate, but it also underscores the need for stringent handling procedures.[5]

G main This compound (Highly Electrophilic) Acid Carboxylic Acid main->Acid Hydrolysis Ester Ester main->Ester Alcoholysis Amide Amide main->Amide Aminolysis H2O Water (H₂O) H2O->Acid ROH Alcohol (R-OH) ROH->Ester RNH2 Amine (R-NH₂) RNH2->Amide HCl HCl gas (byproduct) Acid->HCl Ester->HCl Amide->HCl G start 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoic Acid reagent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) + cat. DMF start->reagent Reaction end 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride reagent->end solvent Aprotic Solvent (e.g., DCM, Toluene) solvent->end Medium

Caption: General synthetic workflow for the target compound.

4.2 Conceptual Experimental Protocol: Synthesis

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas inlet, add 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Solvent & Reagent Addition: Add a dry, aprotic solvent such as dichloromethane (CH₂Cl₂) or toluene. To this stirred suspension/solution, add thionyl chloride (SOCl₂) or oxalyl chloride (e.g., 2.0 eq) dropwise at room temperature. [6]4. Catalysis: Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF). [6]5. Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-70°C) for several hours, monitoring the reaction progress (e.g., by TLC or cessation of gas evolution).

  • Work-up: Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude benzoyl chloride is often used directly in the next step without further purification due to its reactivity. [6] 4.3 Expected Spectroscopic Signatures While specific spectral data is not widely published, the structure allows for the prediction of key characteristic signals that would be used for its identification.

  • ¹H NMR: Expected signals would include: a singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm, a singlet for the benzylic protons (-OCH₂-) around 5.0-5.2 ppm, and multiple signals in the aromatic region (approx. 6.8-8.0 ppm) corresponding to the protons on both benzene rings.

  • IR Spectroscopy: A very strong, characteristic absorption band for the carbonyl (C=O) stretch of the acyl chloride functional group is expected in the range of 1750-1800 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺). Critically, the isotopic pattern would be highly complex and distinctive due to the presence of both bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio).

Conclusion

This compound is a reactive chemical intermediate whose utility in organic synthesis is directly tied to its electrophilic acyl chloride group. Its physical properties, largely predicted, align with those of a high-molecular-weight, halogenated aromatic compound. Due to its inherent reactivity with water and other nucleophiles, it must be handled with stringent safety protocols under anhydrous conditions. A comprehensive understanding of its properties, reactivity, and handling is paramount for any researcher intending to use this versatile building block for the synthesis of novel compounds.

References

  • This compound. ChemBK. [Link]

  • Safety Data Sheet - Angene Chemical. Angene Chemical. [Link]

  • 2-Methoxybenzoyl chloride | C8H7ClO2. PubChem. [Link]

  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.

Sources

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride: Synthesis, Properties, and Applications

Abstract

This compound is a highly reactive acyl chloride derivative that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a reactive benzoyl chloride core, a methoxy substituent, and a bromobenzyl ether moiety, makes it a versatile building block for constructing complex molecules, particularly in the realms of medicinal chemistry and materials science. The presence of multiple functional groups—an electrophilic acyl chloride, an ether linkage, and a brominated aromatic ring suitable for cross-coupling reactions—provides a rich platform for molecular elaboration. This guide details the compound's physicochemical properties, outlines a robust two-step synthetic pathway from commercially available precursors, elucidates the underlying reaction mechanisms, and explores its key chemical reactions and applications. Emphasis is placed on providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A comprehensive understanding of the compound's fundamental properties is essential for its effective application in synthesis. This compound is characterized by a molecular formula of C₁₅H₁₂BrClO₃ and a molar mass of 355.61 g/mol .[1][2]

Data Summary
PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1160250-27-0[2]
Molecular Formula C₁₅H₁₂BrClO₃[1]
Molar Mass 355.61 g/mol [1]
Predicted Boiling Point 455.3 ± 35.0 °C[1][2]
Predicted Density 1.477 ± 0.06 g/cm³[1]
Chemical Structure

The structure combines an ortho- and meta-substituted benzoyl chloride with a benzyl ether group, which itself is para-substituted with a bromine atom.

chemical_structure cluster_benzoyl cluster_benzyl C1 C C2 C C1->C2 C_COCl C C1->C_COCl C3 C C2->C3 O_ether O C2->O_ether C4 C C3->C4 O_methoxy O C3->O_methoxy C5 C C4->C5 C6 C C5->C6 C6->C1 O_COCl O C_COCl->O_COCl Cl_COCl Cl C_COCl->Cl_COCl C_methylene CH₂ O_ether->C_methylene C_methoxy CH₃ O_methoxy->C_methoxy C7 C C7->C_methylene C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 Br Br C10->Br C12 C C11->C12 C12->C7 pos_1 1 pos_2 2 pos_3 3

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step sequence starting from 2-hydroxy-3-methoxybenzoic acid. This pathway involves an initial etherification followed by the conversion of the resulting carboxylic acid to the target acyl chloride.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection at the acyl chloride and ether functionalities, pointing to readily available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is deprotonated by a mild base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.

Causality Behind Experimental Choices:

  • Starting Material: 2-Hydroxy-3-methoxybenzoic acid (also known as 3-methoxysalicylic acid) is a commercially available and structurally ideal precursor.

  • Base: Potassium carbonate (K₂CO₃) is chosen as it is sufficiently basic to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. It is also inexpensive and easy to remove post-reaction.

  • Solvent: Acetone or N,N-dimethylformamide (DMF) are excellent polar aprotic solvents for this Sₙ2 reaction, effectively solvating the cation of the base while not interfering with the nucleophile.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and acetone (10 mL per gram of acid).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with 1M HCl followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the precursor acid, which can be purified further by recrystallization if necessary.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[3]

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is highly effective and offers a significant process advantage: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[4][5]

  • Catalyst: A catalytic amount of DMF can be used to accelerate the reaction via the formation of the Vilsmeier reagent, which is a more potent acylating agent.[6]

  • Solvent: The reaction can be run neat or in an inert solvent like dichloromethane (DCM) or toluene to control the reaction temperature.

Experimental Protocol:

  • In a fume hood, charge a flame-dried, two-neck round-bottom flask with the 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.) from Step 1.

  • Equip the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂).

  • Slowly add thionyl chloride (SOCl₂, ~3.0 eq.) to the flask at room temperature with stirring.

  • Add one drop of DMF as a catalyst.

  • Gently heat the mixture to reflux (approx. 75-80 °C) and maintain for 2-3 hours. The solid carboxylic acid should dissolve as it converts to the liquid acyl chloride.

  • After the reaction is complete (indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.

synthesis_workflow Start_Acid 2-Hydroxy-3-methoxy- benzoic acid Step1 Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) Start_Acid->Step1 Start_Bromide 4-Bromobenzyl bromide Start_Bromide->Step1 Workup1 Filtration & Evaporation Step1->Workup1 Intermediate 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoic acid Step2 Chlorination (SOCl₂, cat. DMF, Reflux) Intermediate->Step2 Workup2 Distillation of excess SOCl₂ Step2->Workup2 FinalProduct 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride Workup1->Intermediate Workup2->FinalProduct

Caption: Overall workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its high reactivity, which is dominated by the electrophilic nature of the acyl chloride functional group.[3]

Nucleophilic Acyl Substitution

The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing inductive effects of both the chlorine atom and the adjacent carbonyl oxygen. This makes it an excellent substrate for nucleophilic acyl substitution.[7]

  • Amide Formation: Reacts readily with primary or secondary amines to form the corresponding amides. This is one of the most common applications in drug discovery for linking molecular fragments.

  • Ester Formation: Reacts with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct, yielding esters.

  • Hydrolysis: The compound is highly sensitive to moisture, readily hydrolyzing in the presence of water back to the parent carboxylic acid and hydrochloric acid.[7][8] This necessitates handling under anhydrous conditions.

Friedel-Crafts Acylation

It can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.

Cross-Coupling Reactions

The 4-bromobenzyl moiety serves as a synthetic handle for further functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkynyl, alkenyl, or amino groups. This dual reactivity makes the compound a powerful tool for building molecular complexity.

Handling, Storage, and Safety

As with all acyl chlorides, this compound must be handled with care.[8][9]

  • Hazards: The compound is corrosive and a lachrymator. Upon contact with moisture, it releases corrosive HCl gas. Inhalation can cause severe respiratory irritation, and skin/eye contact can result in serious burns.[8][9]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves, is mandatory.

  • Storage: The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. To minimize decomposition, storage in a cool, dry place or a refrigerator is recommended.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its preparation from readily available materials via a reliable two-step process makes it an accessible building block for research. The compound's reactivity profile, dominated by the acyl chloride group and complemented by the potential for cross-coupling at the brominated ring, provides chemists with a powerful tool for the synthesis of novel compounds in pharmaceutical and materials science research. A thorough understanding of its synthesis, reactivity, and handling requirements is crucial for its safe and effective utilization in the laboratory.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Khodja, A. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • Wikipedia. (2024). Acyl chloride. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]

  • TMP Chem. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. YouTube. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Crysdot LLC. (n.d.). 2-((4-Bromobenzyl)oxy)-3-methoxybenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Retrieved from [Link]

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A Validated, Two-Step Synthetic Pathway for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and validated two-step methodology for the synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, a potentially valuable intermediate in medicinal chemistry and organic synthesis. The pathway commences with a robust Williamson ether synthesis to couple 2-hydroxy-3-methoxybenzoic acid with 4-bromobenzyl bromide, yielding the carboxylic acid intermediate, 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid. The subsequent and final step involves the conversion of this intermediate into the target acyl chloride using thionyl chloride. This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale and strategic considerations for reagent selection, ensuring both reproducibility and a deep understanding of the chemical transformations involved.

Introduction and Strategic Overview

This compound is a bifunctional organic molecule featuring a highly reactive acyl chloride group and a bromobenzyl ether moiety. The acyl chloride serves as an excellent electrophilic site for nucleophilic acyl substitution reactions, enabling the facile construction of amides, esters, and ketones. The presence of the bromo- and methoxy-substituted aromatic systems provides opportunities for further functionalization, for instance, through cross-coupling reactions. This combination makes the title compound a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials.[1]

Retrosynthetic Analysis

The synthesis is logically approached via a two-step sequence. The primary disconnection is at the acyl chloride C-Cl bond, tracing it back to the more stable carboxylic acid precursor. This acid is then disconnected at the ether C-O bond, identifying a commercially available phenol and a suitable alkylating agent as the starting materials.

G Target This compound Intermediate 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid Target->Intermediate Acyl Chloride Formation SM1 2-Hydroxy-3-methoxybenzoic acid Intermediate->SM1 Williamson Ether Synthesis SM2 4-Bromobenzyl bromide Intermediate->SM2 Williamson Ether Synthesis

Caption: Retrosynthetic pathway for the target molecule.

This guide details the forward synthesis based on this analysis, emphasizing robust and scalable reactions.

Part I: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

This initial step constructs the core ether linkage via the Williamson ether synthesis, a reliable and well-established method for forming ethers from an alkoxide and an alkyl halide.[2]

Mechanistic Principles and Reagent Selection

The Williamson ether synthesis is a classic S(_N)2 reaction.[2] The mechanism involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid—to form a potent nucleophile, the phenoxide. This phenoxide then attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group.

  • Starting Materials : 2-Hydroxy-3-methoxybenzoic acid is selected as the phenolic component, providing the core benzoyl structure. 4-Bromobenzyl bromide is an ideal alkylating agent as it is a primary benzylic halide, which is highly reactive towards S(_N)2 substitution and less prone to the competing E2 elimination pathway.[2][3]

  • Base Selection : The choice of base is critical. While both the phenolic hydroxyl and carboxylic acid protons are acidic, the phenol is significantly more acidic (pKa ≈ 10) than the carboxyl group is nucleophilic upon deprotonation. A mild inorganic base such as potassium carbonate (K₂CO₃) is sufficient to selectively deprotonate the phenol without causing unwanted side reactions. It creates the required nucleophilic phenoxide while leaving the carboxylate, a poor nucleophile, largely unreactive under these conditions.

  • Solvent : A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is optimal. These solvents effectively solvate the potassium cation, leaving the phenoxide anion highly reactive and available for nucleophilic attack.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ K⁺ Phenol->Phenoxide Deprotonation Base K₂CO₃ AlkylHalide R-Br Product Ar-O-R AlkylHalide->Product LeavingGroup K⁺ Br⁻ AlkylHalide->LeavingGroup Phenoxide_ref Ar-O⁻ K⁺ Phenoxide_ref->AlkylHalide Backside Attack

Caption: Mechanism of the Williamson ether synthesis.

Detailed Experimental Protocol: Step 1
  • Reagent Charging : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and a suitable volume of anhydrous DMF (approx. 0.1-0.2 M concentration).

  • Addition of Alkylating Agent : Stir the mixture at room temperature for 15-20 minutes. Add 4-bromobenzyl bromide (1.1 eq) to the suspension.

  • Reaction : Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Acidification : Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. The carboxylic acid product will precipitate out of the solution.

  • Isolation : Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.

  • Purification : Dry the crude solid. If necessary, purify further by recrystallization from a suitable solvent system such as ethanol/water to yield 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid as a pure solid.

Part II: Synthesis of this compound

The final step is the conversion of the intermediate carboxylic acid to the more reactive acyl chloride. This transformation is reliably achieved using thionyl chloride (SOCl₂).

Mechanistic Principles and Reagent Selection

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a robust nucleophilic acyl substitution.[4]

  • Mechanism : The reaction is initiated by the nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[5][6] This forms a reactive chlorosulfite intermediate. A subsequent attack by the released chloride ion on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to form the final acyl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][5][6]

G RCOOH R-COOH Intermediate1 Chlorosulfite intermediate RCOOH->Intermediate1 Attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 Tetrahedral Tetrahedral intermediate Intermediate1->Tetrahedral Cl⁻ attack RCOCl R-COCl (Product) Tetrahedral->RCOCl Collapse Gases SO₂ + HCl (gaseous byproducts) Tetrahedral->Gases

Caption: Mechanism for acyl chloride formation using SOCl₂.

  • Reagent Selection : Thionyl chloride is an excellent choice for this transformation for several key reasons:

    • High Reactivity : It readily converts carboxylic acids to acyl chlorides under relatively mild conditions.

    • Simplified Work-up : The byproducts, SO₂ and HCl, are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.[7]

    • Versatility : Other reagents like oxalyl chloride or phosphorus pentachloride can also be used, but thionyl chloride is often preferred for its cost-effectiveness and ease of handling on a lab scale.[4][7][8]

Detailed Experimental Protocol: Step 2
  • Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place the dried 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).

  • Reagent Addition : Carefully add an excess of thionyl chloride (SOCl₂) (3-5 eq), which can also serve as the solvent. Alternatively, a non-reactive solvent like toluene can be used.

  • Reaction : Heat the mixture to reflux (approximately 75-80 °C for neat SOCl₂) and maintain for 2-3 hours. The reaction is typically complete when gas evolution ceases.

  • Isolation : Cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation). This step should be performed in a well-ventilated fume hood.

  • Final Product : The resulting residue is the crude this compound. It is often used in the subsequent reaction step without further purification due to its reactivity and moisture sensitivity. If high purity is required, vacuum distillation can be performed, though care must be taken due to the high boiling point of the product.[9]

Data Presentation

Table 1: Summary of Reaction Parameters
StepReaction TypeStarting MaterialsKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 Williamson Ether Synthesis2-Hydroxy-3-methoxybenzoic acid, 4-Bromobenzyl bromideK₂CO₃ (Base)DMF60-704-685-95
2 Acyl Chloride Formation2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acidSOCl₂Neat SOCl₂ or TolueneReflux2-3>95 (often quantitative)

Safety and Handling

  • 4-Bromobenzyl bromide : Is a lachrymator and irritant. Handle only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride (SOCl₂) : Is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All operations must be conducted in a dry apparatus within a fume hood. Ensure a proper gas trap is used.

  • N,N-Dimethylformamide (DMF) : Is a skin irritant and can be absorbed through the skin. Handle with appropriate gloves.

Conclusion

The synthesis of this compound can be reliably executed in two high-yielding steps from commercially available starting materials. The pathway leverages a classic Williamson ether synthesis followed by a standard conversion of a carboxylic acid to an acyl chloride using thionyl chloride. The protocols and mechanistic insights provided in this guide offer a self-validating framework for researchers to produce this valuable synthetic intermediate with high purity and efficiency.

References

  • SOCl2 Reaction with Carboxylic Acids.

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  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

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  • Preparation method of p-anisoyl chloride.

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Spectroscopic data (NMR, IR, MS) for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bespoke chemical entity, valuable as a highly reactive intermediate in multistep organic synthesis. Its structure, incorporating a reactive acyl chloride, a methoxy-substituted aromatic ring, and a bromobenzyl ether moiety, makes it a versatile building block for constructing complex molecules, particularly in the development of novel pharmaceutical agents and materials. The precise confirmation of its molecular structure is paramount before its use in subsequent synthetic steps, as impurities or isomeric byproducts could derail a complex synthesis pathway.

This guide provides a comprehensive framework for the spectroscopic characterization of this compound. As experimental spectra for this specific intermediate are not commonly published, we will leverage established principles of spectroscopy to predict and interpret the data that would unequivocally confirm its identity. This document is structured to provide not just the data, but the underlying scientific rationale—the causality—behind the expected spectroscopic signatures, empowering researchers to apply these principles to their own work.

Part 1: Synthesis Pathway as a Foundation for Analysis

The identity of a compound is intrinsically linked to its formation. A plausible and efficient synthesis route provides the necessary context for anticipating the final structure and potential impurities. The target compound is logically prepared via a two-step sequence starting from commercially available 2-hydroxy-3-methoxybenzoic acid.

Proposed Synthetic Workflow

The synthesis proceeds in two key stages:

  • Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid is alkylated using 4-bromobenzyl bromide in the presence of a suitable base (e.g., potassium carbonate) to form the corresponding benzyl ether carboxylic acid.

  • Acyl Chloride Formation: The resulting carboxylic acid is then converted to the highly reactive acyl chloride using a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The gaseous byproducts (SO₂ and HCl) from the reaction with thionyl chloride make for a straightforward workup.[3]

Synthesis_Workflow Start 2-Hydroxy-3-methoxybenzoic Acid + 4-Bromobenzyl bromide Step1 Step 1: Williamson Ether Synthesis (Base, e.g., K₂CO₃, Acetone, Reflux) Start->Step1 Intermediate 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid Step1->Intermediate Step2 Step 2: Acyl Chloride Formation (Thionyl Chloride (SOCl₂), Reflux) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed two-step synthesis of the target compound.

Part 2: In-Depth Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for this compound. Each prediction is accompanied by a detailed interpretation grounded in established spectroscopic principles.

Molecular Structure and Numbering

For clarity in the subsequent analysis, the following structure and numbering scheme will be used.

Molecular_Structure mol

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. The predicted ¹H and ¹³C NMR spectra will provide a unique fingerprint of the compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and its residual proton signal at ~7.26 ppm can be used for spectral calibration.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H NMR): Acquire the spectrum with a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.7-7.9Doublet of doublets (dd)1HH-6This proton is ortho to the electron-withdrawing acyl chloride group, causing a significant downfield shift. It will be split by H-5 and H-4.
~ 7.55Doublet (d)2HH-2', H-6'These protons are on the brominated ring and are chemically equivalent due to symmetry. They appear as a doublet due to coupling with H-3' and H-5'.
~ 7.35Doublet (d)2HH-3', H-5'These protons are adjacent to the bromine atom and are equivalent. They appear as a doublet due to coupling with H-2' and H-6'. The para-substituted pattern is often two distinct doublets.[4]
~ 7.1-7.2Triplet (t)1HH-5This proton is expected to be a triplet due to coupling with its two neighbors, H-4 and H-6.
~ 7.0-7.1Doublet of doublets (dd)1HH-4This proton is ortho to the methoxy group and will be split by H-5 and H-6.
~ 5.2Singlet (s)2HH-7 (Benzylic CH₂)Protons on a carbon adjacent to both an oxygen atom and an aromatic ring (benzylic protons) typically resonate in this region.[5] The absence of adjacent protons results in a singlet.
~ 3.9Singlet (s)3HH-8 (Methoxy CH₃)The protons of the methoxy group are shielded by the oxygen and typically appear as a sharp singlet in this region.
Chemical Shift (δ, ppm)AssignmentRationale
~ 165-168C-9 (C=O)The carbon of an acyl chloride carbonyl is characteristically found in this downfield region, though slightly upfield from a standard ketone due to the influence of the chlorine atom.
~ 155-158C-2Aromatic carbon attached to the ether oxygen, significantly deshielded.
~ 148-152C-3Aromatic carbon attached to the methoxy group.
~ 135-137C-1'Quaternary carbon of the brominated ring attached to the benzylic group.
~ 132C-3', C-5'Aromatic carbons on the brominated ring.
~ 129C-2', C-6'Aromatic carbons on the brominated ring.
~ 125-128C-6Aromatic C-H.
~ 122-124C-1, C-4, C-5Aromatic carbons of the central ring. Aromatic carbons typically absorb in the 120-150 ppm range.[6]
~ 121-123C-4'Quaternary carbon attached to the bromine atom.
~ 71-73C-7 (Benzylic CH₂)The benzylic carbon is deshielded by the adjacent oxygen and aromatic ring.
~ 56C-8 (Methoxy CH₃)The carbon of the methoxy group is shielded and appears in this typical region.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first.

Wavenumber (cm⁻¹)IntensityVibrationRationale
~ 3100-3000Medium-WeakAromatic C-H StretchCharacteristic stretching vibrations for sp² C-H bonds on the aromatic rings.[4]
~ 2950-2850Medium-WeakAliphatic C-H StretchStretching vibrations for the sp³ C-H bonds of the benzylic and methoxy groups.
~ 1790-1770 Strong, Sharp C=O Stretch (Acyl Chloride) This is the most diagnostic peak. The carbonyl stretch of an aryl acyl chloride is found at a significantly higher frequency than that of ketones or carboxylic acids (~1700 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom.[7][8]
~ 1600, ~1470MediumAromatic C=C StretchIn-ring stretching vibrations characteristic of the benzene rings.
~ 1250StrongAryl-O Stretch (Asymmetric)Asymmetric C-O-C stretching of the aryl ether linkage.
~ 1050MediumAryl-O Stretch (Symmetric)Symmetric C-O-C stretching of the aryl ether linkage.
~ 850-800StrongC-H Out-of-Plane BendingBending vibrations can indicate the substitution pattern on the aromatic rings.
~ 800-600Medium-StrongC-Cl StretchThis vibration is in the fingerprint region and confirms the presence of the acyl chloride.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or GC-MS.

  • Ionization: Electron Impact (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns.

  • Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

The molecular formula is C₁₅H₁₂BrClO₃ . The molecular weight will be a cluster of peaks due to the natural isotopic abundances of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).

  • M⁺ (⁷⁹Br, ³⁵Cl): 353.97

  • M⁺ (⁸¹Br, ³⁵Cl) / (⁷⁹Br, ³⁷Cl): 355.97 (M+2 peak)

  • M⁺ (⁸¹Br, ³⁷Cl): 357.97 (M+4 peak)

The most intense peak in the molecular ion cluster will be the M+2 peak. The characteristic M, M+2, M+4 pattern is a definitive indicator of a compound containing one bromine and one chlorine atom.

Fragmentation_Pathway M [C₁₅H₁₂BrClO₃]⁺˙ m/z 354/356/358 F1 [C₁₅H₁₂BrO₃]⁺ m/z 319/321 (Loss of •Cl) M->F1 - •Cl F3 [C₇H₆Br]⁺ m/z 169/171 (4-Bromobenzyl cation) M->F3 α-cleavage F4 [C₈H₇O₃Cl]⁺ m/z 186/188 M->F4 α-cleavage F2 [C₁₄H₁₂BrO₂]⁺ m/z 291/293 (Loss of CO from F1) F1->F2 - CO F5 [C₇H₄Br]⁺ m/z 155/157 (Loss of H₂ from F3) F3->F5 - H₂ F6 [C₇H₆BrO]⁺ m/z 185/187 (4-Bromotropylium ion) F3->F6 Rearrangement

Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Fragments:

  • Loss of Chlorine [M - Cl]⁺: The initial loss of a chlorine radical is a common pathway for acyl chlorides, yielding a stable acylium ion at m/z 319/321 .

  • Loss of Carbon Monoxide [M - Cl - CO]⁺: The subsequent loss of carbon monoxide from the acylium ion is a characteristic fragmentation, leading to a fragment at m/z 291/293 .

  • Alpha-Cleavage (Benzylic Cleavage): Cleavage of the ether bond is a highly favorable pathway for benzyl ethers.[9] This will generate two key fragments:

    • The 4-bromobenzyl cation at m/z 169/171 . This is often a very prominent peak and may rearrange to the more stable tropylium ion.

    • The fragment corresponding to the rest of the molecule at m/z 186/188 .

  • Tropylium Ion Formation: The benzyl cation (m/z 169/171) is known to rearrange into a stable seven-membered aromatic tropylium ion, which is a common feature in the mass spectra of benzyl-containing compounds.

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. The key identifiers are: the high-frequency carbonyl stretch (~1780 cm⁻¹) in the IR, the distinct singlet for the benzylic protons (~5.2 ppm) in the ¹H NMR, the characteristic isotopic pattern for Br and Cl in the mass spectrum's molecular ion, and the prominent benzyl cation fragment at m/z 169/171. By following the detailed protocols and comparing experimental results with these well-grounded predictions, researchers can proceed with confidence in the identity and purity of this valuable synthetic intermediate.

References

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An In-depth Technical Guide on the Putative Mechanism of Action of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, a compound with significant potential in medicinal chemistry. In the absence of direct experimental data on its specific biological targets, this document synthesizes information from structurally related molecules and fundamental chemical principles to propose a scientifically grounded hypothesis for its activity. We will delve into its inherent reactivity as an acylating agent, explore potential biological pathways it may modulate, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating research and development programs centered on this and similar chemical entities.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

This compound is a substituted benzoyl chloride derivative that presents a compelling scaffold for drug discovery.[1] Its structure combines several key features that suggest a high potential for biological activity: a reactive benzoyl chloride moiety, a flexible benzyl ether linkage, and substituted aromatic rings that can engage in various intermolecular interactions. Benzoyl chlorides are a well-established class of reactive intermediates widely employed in the synthesis of pharmaceuticals, including local anesthetics, non-steroidal anti-inflammatory drugs (NSAIDs), and antihistamines.[1][2][3] The high reactivity of the acyl chloride group is central to its utility in chemical synthesis and is likely a primary determinant of its biological mechanism.

This guide will first deconstruct the molecule to understand the probable contribution of each functional group to its overall activity. Subsequently, we will propose a putative mechanism of action centered on its role as an acylating agent and explore the potential downstream consequences on cellular signaling pathways. Finally, we will outline a comprehensive suite of experimental workflows to systematically investigate and validate these hypotheses.

Deconstruction of the Molecular Architecture and Putative Mechanistic Contributions

The chemical structure of this compound suggests a multi-pronged interaction with biological systems.

  • The Benzoyl Chloride Moiety: A Reactive Electrophile The acyl chloride group is a potent electrophile, highly susceptible to nucleophilic attack.[4] Within a biological milieu, it is expected to readily react with nucleophilic residues on biomolecules, such as the hydroxyl groups of serine and threonine, the thiol group of cysteine, and the amino groups of lysine and arginine. This covalent modification of proteins is a common mechanism of action for many drugs and can lead to irreversible inhibition or activation of target proteins.

  • The 2-[(4-Bromobenzyl)oxy] Group: Modulator of Specificity and Potency The substituents on the benzoyl ring play a crucial role in modulating the reactivity of the acyl chloride and influencing the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group at the 3-position is an electron-donating group that can influence the electron density of the aromatic ring. The bulky 2-[(4-Bromobenzyl)oxy] group likely plays a significant role in directing the molecule to specific binding pockets on target proteins, thereby conferring selectivity. The bromine atom on the benzyl ring can participate in halogen bonding, a recognized interaction in drug-receptor binding, and also influences the overall lipophilicity of the molecule.

Proposed Mechanism of Action: Covalent Modification of Key Cellular Targets

Based on the inherent reactivity of the benzoyl chloride functional group, we propose that the primary mechanism of action of this compound involves the covalent acylation of nucleophilic residues on target proteins. This irreversible modification can lead to a variety of cellular effects depending on the identity and function of the protein targets.

Given the structural similarities to precursors of anti-inflammatory and analgesic drugs, potential targets could include enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).[5] Additionally, the general reactivity of acyl chlorides suggests that this compound could also interact with a broader range of proteins, including kinases, phosphatases, and transcription factors.

Illustrative Signaling Pathway: Hypothetical Inhibition of a Cysteine Protease

To visualize the proposed mechanism, let's consider a hypothetical interaction with a cysteine protease, a class of enzymes involved in various physiological and pathological processes.

G cluster_0 Cellular Environment Compound This compound Target_Protein Target Protein (e.g., Cysteine Protease with active site Cys-SH) Compound->Target_Protein Acylation Reaction (Covalent Bond Formation) Downstream_Substrate Downstream Substrate Target_Protein->Downstream_Substrate Normal Enzymatic Activity Inactive_Protein Inactive Acylated Protein (Covalently Modified) Inactive_Protein->Downstream_Substrate Inhibited Activity Biological_Response Altered Biological Response Downstream_Substrate->Biological_Response Leads to

Caption: Proposed mechanism of covalent inhibition.

In this model, the benzoyl chloride moiety of the compound reacts with the nucleophilic thiol group of a cysteine residue in the active site of the protease. This acylation event forms a stable covalent bond, leading to the irreversible inactivation of the enzyme. Consequently, the downstream signaling cascade mediated by this protease is disrupted, resulting in a measurable biological response.

Experimental Validation: A Phased Approach

A systematic and multi-faceted experimental approach is required to validate the proposed mechanism of action. The following protocols are designed to be executed in a logical sequence, from initial reactivity and cytotoxicity assessments to target identification and in vivo efficacy studies.

Phase 1: Characterization of Chemical Reactivity and Cellular Effects

Objective: To confirm the acylating potential of the compound and assess its general effects on cell viability.

Experimental Protocol 1: In Vitro Acylation Assay

  • Preparation of Nucleophile Solutions: Prepare solutions of model nucleophiles such as N-acetyl-cysteine, N-acetyl-serine, and N-acetyl-lysine in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Incubation: Add this compound (from a fresh stock solution in an appropriate organic solvent like DMSO) to the nucleophile solutions at various concentrations. Incubate at 37°C for different time points.

  • Analysis by LC-MS/MS: Analyze the reaction mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the formation of acylated adducts.[6]

  • Data Interpretation: The rate of adduct formation will provide a quantitative measure of the compound's acylating reactivity towards different nucleophiles.

Experimental Protocol 2: Cell Viability Assay

  • Cell Culture: Culture a panel of relevant cell lines (e.g., cancer cell lines, inflammatory cell lines) in appropriate media.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to determine the compound's cytotoxic or cytostatic potential.

Parameter Expected Outcome Interpretation
Acylation Rate Concentration- and time-dependent formation of acylated nucleophiles.Confirms the acylating potential of the compound.
IC50 Value Dose-dependent decrease in cell viability.Establishes the cytotoxic/cytostatic potency of the compound.
Phase 2: Target Identification and Validation

Objective: To identify the specific protein targets of this compound.

Experimental Protocol 3: Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized analog of the parent compound to serve as a chemical probe.

  • Cell Lysate Labeling: Incubate the chemical probe with cell lysates or intact cells to allow for covalent labeling of target proteins.

  • Click Chemistry: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

  • Enrichment and Identification: Enrich the labeled proteins using affinity chromatography (e.g., streptavidin beads for biotin-tagged proteins) and identify them by mass spectrometry.

  • Target Validation: Validate the identified targets using techniques such as Western blotting, immunoprecipitation, and enzymatic assays with the purified proteins.

G cluster_0 ABPP Workflow Probe Alkyne/Azide Probe Lysate Cell Lysate Probe->Lysate Incubation Labeled_Proteins Probe-Labeled Proteins Lysate->Labeled_Proteins Click_Reaction Click Chemistry (Biotin/Fluorophore Tag) Labeled_Proteins->Click_Reaction Tagged_Proteins Tagged Proteins Click_Reaction->Tagged_Proteins Enrichment Affinity Enrichment Tagged_Proteins->Enrichment Mass_Spec Mass Spectrometry (Target Identification) Enrichment->Mass_Spec

Caption: Activity-Based Protein Profiling Workflow.

Synthesis and Characterization

The synthesis of this compound would likely proceed through a two-step process.

Step 1: Williamson Ether Synthesis of the Precursor Benzoic Acid

The precursor, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, can be synthesized via a Williamson ether synthesis. This involves the reaction of 2-hydroxy-3-methoxybenzoic acid with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate.

Step 2: Conversion to the Acyl Chloride

The resulting benzoic acid derivative is then converted to the final benzoyl chloride by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.[7]

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound based on its inherent chemical reactivity and the known biological activities of structurally related compounds. The proposed mechanism, centered on covalent modification of protein targets, provides a solid foundation for further investigation. The detailed experimental protocols described herein offer a clear roadmap for researchers to validate these hypotheses, identify specific molecular targets, and ultimately unlock the therapeutic potential of this promising compound. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, as well as in vivo studies to assess its efficacy and safety in relevant disease models.

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A Technical Guide to the Potential Biological Activities of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The confluence of a bromobenzyl moiety, known for its cytotoxic potential, and a methoxybenzoyl scaffold, often associated with antimicrobial and anti-inflammatory properties, presents a compelling rationale for the investigation of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride derivatives as novel therapeutic agents. This guide provides a comprehensive framework for researchers and drug development professionals to synthesize, characterize, and evaluate the biological activities of these compounds. We will delve into detailed experimental protocols for assessing their potential anticancer, antimicrobial, and anti-inflammatory effects, supported by an exploration of the underlying signaling pathways that may be modulated.

Introduction: Rationale and Therapeutic Potential

The development of novel small molecules with diverse biological activities is a cornerstone of modern pharmacology. The unique structural attributes of this compound derivatives suggest a promising polypharmacological profile. The presence of the electrophilic benzoyl chloride group makes these compounds valuable as intermediates for creating a library of amide and ester derivatives with varied physicochemical properties.

  • The Bromobenzyl Group: This functional group is a known pharmacophore in several biologically active compounds, contributing to interactions with various biological targets. Notably, some S-p-bromobenzylglutathione derivatives have demonstrated antitumor activity by inducing apoptosis.[1]

  • The Methoxybenzoyl Moiety: This structural element is prevalent in natural and synthetic compounds exhibiting a wide range of bioactivities, including antimicrobial and anti-inflammatory effects.[2][3] For instance, 2-hydroxy-4-methoxybenzaldehyde has shown significant antimicrobial and antioxidant properties.[3][4][5]

This guide will provide a roadmap for the systematic evaluation of this promising class of compounds.

Synthesis of this compound Derivatives

The synthesis of the title compounds can be achieved through a multi-step process, starting from commercially available precursors. The general synthetic scheme involves the etherification of a salicylic acid derivative followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Proposed Synthetic Workflow

Synthesis_Workflow Proposed Synthesis of this compound Derivatives cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Derivatization (Amides/Esters) Start 2-Hydroxy-3-methoxybenzoic acid Reagent1 4-Bromobenzyl bromide, K2CO3, Acetone Start->Reagent1 Intermediate1 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid Reagent1->Intermediate1 Reagent2 Thionyl chloride (SOCl2) or Oxalyl chloride Intermediate1->Reagent2 Product This compound Reagent2->Product Reagent3 Amines (R-NH2) or Alcohols (R-OH) Product->Reagent3 Derivatives Amide/Ester Derivatives Reagent3->Derivatives

Caption: A general workflow for the synthesis of the target compounds and their derivatives.

Evaluation of Potential Anticancer Activity

The presence of the bromobenzyl moiety suggests a potential for anticancer activity.[1][6] A primary assessment of this potential can be achieved through in vitro cytotoxicity assays against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9] This assay is widely used to determine the cytotoxic effects of potential drug candidates.[10][11]

Experimental Protocol:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Postulated Mechanism: Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis.[1][12] The potential of the synthesized derivatives to induce apoptosis can be investigated by examining key molecular markers of the apoptotic cascade.

Potential Signaling Pathway:

The intrinsic apoptosis pathway is a common mechanism for chemotherapy-induced cell death.[13] This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to cell death.[14][15] Small molecule inhibitors of apoptosis proteins (IAPs) can promote this process.[14][16]

Apoptosis_Pathway Postulated Intrinsic Apoptosis Pathway Compound Test Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway as a potential mechanism of action.

Evaluation of Potential Antimicrobial Activity

The methoxybenzoyl scaffold is present in numerous compounds with known antimicrobial properties.[2][3][17] Therefore, it is prudent to screen the synthesized derivatives for activity against a panel of pathogenic bacteria and fungi.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[18][19][20][21]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21][22]

Quantitative Antimicrobial Data Summary

The results of the antimicrobial screening should be summarized in a clear and concise table for easy comparison of the activities of the different derivatives.

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Derivative 1
Derivative 2
...
Positive Control

Evaluation of Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases.[23][24] The nuclear factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses, making it an attractive target for the development of novel anti-inflammatory drugs.[25][26][27]

Inhibition of NF-κB Activation

The ability of the synthesized compounds to inhibit the NF-κB signaling pathway can be assessed using a reporter gene assay in a suitable cell line, such as HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

Experimental Protocol:

  • Cell Culture and Treatment: Seed the reporter cell line in a 96-well plate and allow for attachment. Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[28][29]

  • Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of NF-κB activation relative to the stimulated, untreated control.

Postulated Mechanism: Inhibition of IKK Complex

A key step in the canonical NF-κB signaling pathway is the activation of the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[23][25] The synthesized derivatives may exert their anti-inflammatory effects by targeting the IKK complex.

NFkB_Pathway Postulated Inhibition of the NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Nuclear Translocation IkBa->NFkB Gene Pro-inflammatory Gene Expression NFkB->Gene Compound Test Derivative Compound->IKK Inhibits

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the synthesis and biological evaluation of this compound derivatives. The proposed in vitro assays provide a robust framework for identifying lead compounds with potential anticancer, antimicrobial, and anti-inflammatory activities. Promising candidates should be further investigated through more detailed mechanistic studies, including the assessment of their effects on specific enzymatic targets and their evaluation in in vivo models of disease. The structural diversity that can be achieved through the derivatization of the benzoyl chloride moiety offers a rich avenue for structure-activity relationship (SAR) studies to optimize the potency and selectivity of these novel compounds.

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An In-depth Technical Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety, handling, and application considerations for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Material Safety Data Sheet (MSDS) to offer in-depth, field-proven insights into the safe and effective utilization of this reactive compound.

Compound Profile and Physicochemical Properties

This compound (CAS No. 1160250-27-0) is a multi-functionalized benzoyl chloride derivative.[1] Its utility in synthesis is derived from the reactive acyl chloride group, which serves as a linchpin for forming amide and ester linkages. The presence of the bromobenzyl ether moiety provides a handle for further cross-coupling reactions, making it a versatile building block in medicinal chemistry.

A summary of its key physicochemical properties is presented below:

PropertyValueSource
Molecular Formula C15H12BrClO3ChemBK[2], Crysdot LLC
Molecular Weight 355.61 g/mol ChemBK[2], Crysdot LLC
Predicted Boiling Point 455.3 ± 35.0 °CChemBK[2], ChemicalBook[1]
Predicted Density 1.477 ± 0.06 g/cm³ChemBK[2], ChemicalBook[1]

Due to the absence of a specific, publicly available MSDS for this exact compound, the following safety and handling protocols are synthesized from data on structurally analogous compounds, including various benzoyl chlorides and benzyl halides. This approach is predicated on the well-understood reactivity of the constituent functional groups.

Hazard Identification and GHS Classification

The primary hazards associated with this compound are dictated by the highly reactive acyl chloride functional group. Based on data from analogous compounds such as 3-Methoxybenzoyl chloride and 4-Methoxybenzyl Chloride, the following GHS classifications are anticipated.[3][4]

  • Skin Corrosion/Irritation: Category 1B/1C. Causes severe skin burns and eye damage.[3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 1. Causes serious eye damage.[3][4][5]

  • Corrosive to Metals: Category 1. May be corrosive to metals.[4]

  • Acute Toxicity (Inhalation): Potential for toxicity if inhaled.[6]

  • Lachrymator: Substance which increases the flow of tears.[6][7]

Hazard Pictograms:




Signal Word: Danger

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[3][4][5]

  • H290: May be corrosive to metals.[4]

  • May cause respiratory irritation.[3][8]

  • Harmful if swallowed or in contact with skin.[6]

  • Reacts violently with water.[5]

Safe Handling and Storage Protocols

The reactivity of the acyl chloride group with nucleophiles, particularly water, necessitates stringent handling and storage procedures.

Engineering Controls and Personal Protective Equipment (PPE)

A self-validating system of engineering and personal controls is mandatory to ensure researcher safety.

  • Ventilation: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[5][6]

  • Personal Protective Equipment: A comprehensive PPE ensemble is required:

    • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and use proper removal technique.[8]

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[8][9]

    • Lab Coat: A flame-resistant lab coat must be worn and kept fully buttoned.

    • Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[6]

Storage and Handling Workflow

The primary directive for storage is the exclusion of moisture to prevent hydrolysis of the acyl chloride, which would liberate hydrochloric acid and the corresponding carboxylic acid.[10]

G cluster_storage Storage Protocol cluster_handling Handling Workflow Store_Inert Store under inert gas (Argon or Nitrogen) Store_Cool Store in a cool, dry place (e.g., desiccator) Store_Inert->Store_Cool Store_Locked Store in a locked, corrosive-resistant cabinet Store_Cool->Store_Locked Use_Hood Work in a certified fume hood Inert_Atmosphere Use anhydrous solvents and inert atmosphere techniques Use_Hood->Inert_Atmosphere Avoid_Incompatibles Avoid contact with water, alcohols, and strong bases Inert_Atmosphere->Avoid_Incompatibles Wash_Hands Wash hands thoroughly after handling Avoid_Incompatibles->Wash_Hands G Spill Spill Occurs Evacuate Evacuate immediate area and restrict access Spill->Evacuate Ventilate Ensure adequate ventilation (fume hood) Evacuate->Ventilate PPE Don appropriate PPE (respirator, gloves, goggles, face shield) Ventilate->PPE Neutralize Cover with a dry, inert absorbent (e.g., sand, vermiculite) PPE->Neutralize Collect Carefully collect absorbent material into a sealed container Neutralize->Collect Decontaminate Decontaminate spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) Collect->Decontaminate Dispose Dispose of waste as hazardous chemical waste Decontaminate->Dispose

Caption: Step-by-step spill response workflow for this compound.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous.

  • Waste Residues: Dispose of in accordance with local, state, and federal regulations. Entrust disposal to a licensed waste disposal company. [4]* Contaminated Packaging: Contaminated containers should be treated as hazardous waste and disposed of accordingly. [4]Do not reuse empty containers.

Toxicological and Ecological Information

While specific toxicological data for this compound is not available, the products of its hydrolysis—hydrochloric acid and the corresponding carboxylic acid—are corrosive and can be harmful to aquatic life. [4][6]Therefore, it is imperative to prevent the material from entering drains or waterways. [6]The toxicological properties have not been fully investigated, and as with any novel research chemical, it should be handled with the assumption that it is hazardous. [3]

References

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An In-depth Technical Guide to the Solubility of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in pharmaceutical and materials science research. Given the compound's reactive nature as an acyl chloride, understanding its solubility in various organic solvents is paramount for successful synthesis, purification, and formulation development. This document offers a blend of theoretical prediction, practical guidance, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a complex organic molecule whose solubility is governed by the interplay of its constituent functional groups and the physicochemical properties of the solvent. While specific quantitative solubility data for this compound is not extensively documented in public literature, its structural features allow for a robust predictive analysis. This guide establishes the foundational principles of its solubility, provides a predicted solubility profile across a range of common organic solvents, and details a rigorous experimental methodology for its empirical determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure is the cornerstone of predicting its solubility.

Molecular Formula: C₁₅H₁₂BrClO₃[1] Molar Mass: 355.61 g/mol [1]

The structure comprises a central benzoyl chloride core, substituted with a methoxy group and a 4-bromobenzyl ether. This combination of a highly reactive acyl chloride, a polar ether linkage, and large, relatively non-polar aromatic rings dictates a nuanced solubility behavior. The molecule's polarity is significant, but it lacks the capacity for hydrogen bond donation, a key factor in its interaction with protic solvents.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2][3] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Key Considerations for this compound:

  • Reactivity of the Acyl Chloride: The primary chemical constraint is the high reactivity of the acyl chloride functional group.[4][5] It will readily and often violently react with protic solvents such as water, alcohols, and primary or secondary amines.[4][5][6] This is not a dissolution process but a chemical transformation (hydrolysis, alcoholysis, etc.), producing the corresponding carboxylic acid or ester. Therefore, solubility is a relevant concept only in aprotic solvents.

  • Polarity: The presence of the carbonyl group in the acyl chloride, the ether linkage, and the electronegative bromine and chlorine atoms impart significant polarity to the molecule.

  • Van der Waals Forces: The two aromatic rings contribute significantly to the molecule's size and surface area, leading to substantial London dispersion forces.

Based on these factors, the compound is expected to be most soluble in aprotic solvents that can engage in dipole-dipole interactions and can effectively solvate the large aromatic structure.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents. These predictions are based on the chemical principles outlined above.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Halogenated Alkanes Dichloromethane (DCM), ChloroformHighThese polar aprotic solvents are excellent at dissolving a wide range of organic compounds. Their polarity matches that of the solute, and they are inert to the acyl chloride group.
Aromatic Hydrocarbons Toluene, BenzeneModerate to HighThe non-polar nature of these solvents will effectively solvate the two aromatic rings of the solute. Solubility will depend on the balance with the polar functional groups.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateAs polar aprotic solvents, they are generally good solvents for compounds of this type. However, care must be taken to use anhydrous grades, as ethers can contain peroxide impurities and water.
Esters Ethyl AcetateModerateThis moderately polar aprotic solvent should be capable of dissolving the compound.[7]
Ketones AcetoneModerate (with caution)While aprotic, acetone can be nucleophilic and may react with the highly electrophilic acyl chloride, especially over time or with heating. Use with caution.
Nitriles AcetonitrileModerateA polar aprotic solvent that should be a suitable solvent.
Aliphatic Hydrocarbons Hexane, CyclohexaneLow to InsolubleThese non-polar solvents will not effectively solvate the polar functional groups of the molecule, leading to poor solubility.[8]
Protic Solvents Water, Methanol, EthanolReactive (Not Soluble) The acyl chloride will react with these solvents, leading to decomposition rather than dissolution.[4][5][6]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound.

Safety Precautions
  • Work must be conducted in a certified fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

  • Acyl chlorides are corrosive and react with moisture to release HCl gas.[8][9] Handle with extreme care.

  • All solvents should be anhydrous to prevent reaction with the acyl chloride.

Materials and Equipment
  • This compound

  • Anhydrous organic solvents of interest

  • Analytical balance (readable to 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Accurately weigh excess solute into a vial B Add a precise volume of anhydrous solvent A->B C Seal vial and equilibrate at constant temperature (e.g., 24-48h) with agitation B->C D Allow solid to settle or centrifuge C->D E Withdraw supernatant and filter through a 0.22 µm PTFE filter D->E F Accurately dilute the filtrate E->F G Analyze by validated HPLC method F->G H Determine concentration against a standard curve G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired anhydrous solvent into each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). Visual inspection should confirm the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle. For fine suspensions, centrifugation may be necessary.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately pass the supernatant through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve prepared from standards of known concentration.

  • Calculation:

    • Calculate the concentration in the original filtered supernatant, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure allows for reliable predictions of its behavior in various organic solvents. It is expected to be highly soluble in aprotic, polar solvents like dichloromethane and moderately soluble in other aprotic solvents such as ethers and aromatic hydrocarbons. Crucially, it will react with and decompose in protic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable methodology. This comprehensive understanding is essential for the effective use of this versatile chemical intermediate in research and development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
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  • EXPERIMENT 1 DETERMIN
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A Technical Guide to the Commercial Availability and Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the commercial availability and a detailed, field-proven protocol for the synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride (CAS No. 1160250-27-0). This reactive intermediate is a valuable building block in medicinal chemistry and drug discovery, facilitating the introduction of a substituted benzoyl moiety into target molecules. While commercially available from a select number of suppliers, primarily for research-scale quantities, reliance on direct procurement can be subject to fluctuating stock levels and lead times. Consequently, a robust and reproducible in-house synthesis strategy is a critical asset for research programs requiring a consistent supply of this reagent. This guide presents a two-step synthetic pathway, commencing with the Williamson ether synthesis to prepare the precursor carboxylic acid, followed by chlorination to yield the target acyl chloride. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and guidelines for analytical validation, ensuring both scientific integrity and practical applicability.

Market Availability & Procurement

This compound is available from several specialized chemical suppliers. Our market analysis indicates that it is primarily offered in research and development quantities, typically ranging from grams to tens of grams. For larger-scale campaigns, custom synthesis is often the more viable and cost-effective option.

Below is a summary of representative suppliers listing this compound. Researchers are advised to contact these vendors directly to inquire about current stock, purity specifications, lead times, and bulk pricing.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
ChemBK1160250-27-0C15H12BrClO3355.61Provides basic physicochemical properties.[1]
ChemicalBook1160250-27-0C15H12BrClO3355.61Lists the compound and its basic properties.[2]
Crysdot LLC1160250-27-0C15H12BrClO355.61Lists the compound under catalog number CD12177472.

Note: The information in this table is based on publicly available catalog data and is subject to change. Direct inquiry with the suppliers is recommended for the most current information.

Recommended Synthesis Pathway

For research groups requiring a reliable and scalable supply of this compound, the following two-step synthesis is recommended. This pathway is designed for efficiency and employs standard laboratory techniques and reagents.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation 2_hydroxy_3_methoxybenzoic_acid 2-Hydroxy-3-methoxybenzoic acid precursor_acid 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid 2_hydroxy_3_methoxybenzoic_acid->precursor_acid Base (e.g., K2CO3) Solvent (e.g., DMF) 4_bromobenzyl_bromide 4-Bromobenzyl bromide 4_bromobenzyl_bromide->precursor_acid target_compound This compound precursor_acid->target_compound Reflux thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->target_compound

Figure 1: Recommended two-step synthesis pathway.

Step 1: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

Mechanistic Rationale: This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[3][4][5] The reaction proceeds via an SN2 mechanism, where the phenoxide ion of 2-hydroxy-3-methoxybenzoic acid, generated in situ by a mild base like potassium carbonate, acts as a nucleophile.[3][4] This nucleophile then attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group to form the desired ether linkage.[3][6] A polar aprotic solvent such as dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, leaving the alkoxide anion more nucleophilic, thereby accelerating the rate of the SN2 reaction.[4]

Experimental Protocol:

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF, approx. 0.5 M).

  • Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent: Add 4-bromobenzyl bromide (1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into an excess of cold water.

    • Acidify the aqueous mixture with 2N HCl until the pH is approximately 2-3, which will precipitate the carboxylic acid product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

    • Dry the solid under vacuum to yield the crude 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.

Step 2: Synthesis of this compound

Mechanistic Rationale: The conversion of the carboxylic acid to the corresponding acyl chloride is a standard transformation in organic synthesis.[3] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose. The reaction mechanism involves the carboxylic acid oxygen attacking the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and a subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[3] The evolution of these gases drives the reaction to completion.

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reagent Addition: Add the dried 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.) to the flask. Carefully add an excess of thionyl chloride (SOCl₂, 3-5 eq.), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.

  • Catalyst (Optional): A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction is typically complete when the evolution of gas ceases.

  • Removal of Excess Reagent: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Isolation of Product: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, vacuum distillation can be employed, though care must be taken due to the reactive nature of the acyl chloride.

Analytical Validation and Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic methods should be employed.

Workflow for Analytical Validation:

Validation_Workflow cluster_purity Purity Methods cluster_structure Structural Methods Crude_Product Crude Acyl Chloride Purification Purification (if necessary) Crude_Product->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structure_Confirmation Structural Confirmation Purity_Assessment->Structure_Confirmation HPLC HPLC (with derivatization) Purity_Assessment->HPLC GC_MS GC-MS (with derivatization) Purity_Assessment->GC_MS Final_Product Validated Product Structure_Confirmation->Final_Product NMR NMR (1H, 13C) Structure_Confirmation->NMR IR IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS

Figure 2: Workflow for analytical validation of the final product.

Spectroscopic Characterization:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group, and the benzylic methylene protons. The ¹³C NMR will confirm the presence of the carbonyl carbon of the acyl chloride at a characteristic downfield shift (typically 160-180 ppm).

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1815 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. A prominent peak corresponding to the formation of the acylium ion through fragmentation is also expected.

Chromatographic Purity Assessment:

Due to the high reactivity and susceptibility to hydrolysis of acyl chlorides, direct analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging. A common and reliable approach is pre-column derivatization to convert the acyl chloride into a more stable derivative (e.g., an ester or amide) prior to analysis.[7][8][9][10]

  • HPLC with UV Detection: A validated HPLC method with a suitable derivatization agent (e.g., an alcohol or an amine) can be used to accurately quantify the purity of the final product and identify any related impurities.[7][10]

  • GC-MS: This technique is particularly useful for identifying and quantifying volatile impurities. Derivatization to a stable ester is recommended for robust analysis.[7]

By following the detailed synthesis protocol and the rigorous analytical validation procedures outlined in this guide, researchers and drug development professionals can ensure a consistent and high-quality supply of this compound for their research endeavors.

References

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. YouTube. Available at: [Link]

  • 2-((4-Bromobenzyl)oxy)-3-methoxybenzoyl chloride - Benzene Compounds. Crysdot LLC. Available at: [Link]

  • The Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • The Williamson Ether Synthesis. University of Missouri–St. Louis. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. Available at: [Link]

  • Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. PubMed. Available at: [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Acylation Reactions Using 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is a specialized acylating agent valuable in the synthesis of complex organic molecules, particularly within pharmaceutical and agrochemical research. Its structure incorporates a reactive acyl chloride moiety, a methoxy group, and a bromobenzyl ether. This unique combination of functional groups allows for the introduction of a substituted benzoyl group into various scaffolds, which can significantly alter the biological and physical properties of a target molecule.[1] The presence of the bromobenzyl group provides a handle for further synthetic transformations, such as cross-coupling reactions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in N-acylation and O-acylation reactions. The protocols are designed to be robust and self-validating, with an emphasis on the rationale behind procedural steps, reaction monitoring, and product characterization.

Reagent Profile and Reactivity

The reactivity of this compound is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by the electronic and steric effects of its substituents.

  • Electronic Effects: The methoxy group at the 3-position is an electron-donating group via resonance but also has an electron-withdrawing inductive effect.[2] The benzyl ether at the 2-position is sterically bulky and can influence the orientation of the incoming nucleophile.

  • Steric Effects: The ortho-substituent, the (4-bromobenzyl)oxy group, provides significant steric hindrance around the carbonyl center. This can decrease the reaction rate compared to less substituted benzoyl chlorides but may also offer enhanced selectivity in certain applications.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₁₂BrClO₃[3]
Molar Mass355.61 g/mol [3]
Boiling Point455.3 ± 35.0 °C (Predicted)[3]
Density1.477 ± 0.06 g/cm³ (Predicted)[3]

General Mechanism: Nucleophilic Acyl Substitution

The acylation of nucleophiles such as amines and alcohols with this compound proceeds via a nucleophilic acyl substitution mechanism.[1][4] The reaction is typically facilitated by a non-nucleophilic base (e.g., triethylamine, pyridine) which neutralizes the hydrochloric acid (HCl) byproduct.[5][6] Failure to scavenge the HCl would result in the protonation of the amine nucleophile, rendering it unreactive.[4]

The mechanism involves two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen (of an amine) or oxygen (of an alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[7]

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base then deprotonates the nucleophilic atom to yield the final neutral acylated product and the base hydrochloride salt.[7]

Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl Acyl Chloride (Electrophile) Intermediate [Tetrahedral Intermediate] RCOCl->Intermediate 1. Nucleophilic     Attack NuH Nucleophile (R'-NH₂ or R'-OH) NuH->Intermediate Product Acylated Product (Amide or Ester) Intermediate->Product 2. Elimination of Cl⁻ HCl HCl BaseHCl Base·HCl Salt HCl->BaseHCl Base Base (e.g., Et₃N) Base->BaseHCl 3. Neutralization

Caption: General mechanism for nucleophilic acyl substitution.

Experimental Protocols

Protocol 1: N-Acylation of a Primary Amine

This protocol describes a general procedure for the synthesis of an N-substituted amide using a primary amine as the nucleophile.[4][8]

Objective: To synthesize N-benzyl-2-[(4-bromobenzyl)oxy]-3-methoxybenzamide.

Table 2: Materials for N-Acylation

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound355.611.01.0356 mg
Benzylamine107.151.051.05113 mg (115 µL)
Triethylamine (TEA)101.191.21.2121 mg (167 µL)
Anhydrous Dichloromethane (DCM)---10 mL
1 M Hydrochloric Acid (HCl)---10 mL
Saturated Sodium Bicarbonate (NaHCO₃)---10 mL
Brine (Saturated NaCl)---10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~1-2 g

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzylamine (1.05 eq) and anhydrous dichloromethane (DCM, 5 mL).

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Cooling: Cool the flask to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

  • Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM (5 mL) and add it dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine and the formation of a new, less polar spot indicates product formation.

  • Work-up: a. Upon completion, quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel. c. Wash the organic layer sequentially with 1 M HCl (10 mL) to remove excess triethylamine and unreacted benzylamine, followed by saturated NaHCO₃ solution (10 mL) to remove any acidic impurities, and finally with brine (10 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure amide.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Triethylamine in DCM B Cool to 0°C A->B C Add Acyl Chloride Solution Dropwise B->C D Stir at RT (2-4h) C->D E Monitor by TLC D->E F Quench with Water E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry (Na₂SO₄) & Concentrate G->H I Purify via Column Chromatography H->I J Characterize Pure Product I->J

Caption: Experimental workflow for the N-acylation of a primary amine.
Protocol 2: O-Acylation of a Primary Alcohol

This protocol outlines a general procedure for synthesizing an ester from a primary alcohol.[1][9]

Objective: To synthesize benzyl 2-[(4-bromobenzyl)oxy]-3-methoxybenzoate.

Table 3: Materials for O-Acylation

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound355.611.01.0356 mg
Benzyl Alcohol108.141.11.1119 mg (114 µL)
Anhydrous Pyridine79.101.51.5119 mg (121 µL)
Anhydrous Dichloromethane (DCM)---10 mL
1 M Hydrochloric Acid (HCl)---10 mL
Saturated Sodium Bicarbonate (NaHCO₃)---10 mL
Brine (Saturated NaCl)---10 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---~1-2 g

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, dissolve benzyl alcohol (1.1 eq) in anhydrous DCM (5 mL).

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution. Pyridine acts as both a base and a nucleophilic catalyst.[5]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM (5 mL). Add this solution dropwise to the stirred alcohol solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.

  • Work-up: a. Upon completion, quench the reaction by adding 10 mL of cold 1 M HCl. b. Transfer the mixture to a separatory funnel, separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (10 mL) to remove pyridine, saturated NaHCO₃ (10 mL), and brine (10 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ester.

Characterization of Acylated Products

Confirmation of the desired product structure is essential. A combination of spectroscopic methods should be employed.

Table 4: Expected Spectroscopic Data for Acylated Products

TechniqueFunctional GroupExpected Signal/Observation
IR Spectroscopy Amide C=OStrong absorption at ~1640-1680 cm⁻¹[10][11]
Ester C=OStrong absorption at ~1720-1740 cm⁻¹[11][12]
Amide N-HAbsorption at ~3200-3400 cm⁻¹ (if secondary amide)[10]
¹H NMR Amide N-HBroad singlet at ~6-9 ppm (D₂O exchangeable)[10][13]
Ar-HSignals in the aromatic region (~6.8-8.0 ppm)
-O-CH₂-ArSinglet at ~5.0-5.3 ppm
-O-CH₃Singlet at ~3.8-4.0 ppm
¹³C NMR Amide C=OSignal at ~165-170 ppm[10]
Ester C=OSignal at ~168-175 ppm

Safety Precautions

  • This compound is an acyl chloride and should be handled with care. It is corrosive and a lachrymator.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides react vigorously with water and other protic solvents; ensure all glassware is dry.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive acyl chloride (hydrolyzed).2. Insufficiently reactive nucleophile.3. Wet reagents or solvents.1. Use freshly prepared or properly stored acyl chloride.2. Increase reaction temperature or time; consider a more potent catalyst like DMAP (for O-acylation).3. Use anhydrous solvents and properly dried reagents.
Multiple Products Observed 1. Side reactions due to excess heat.2. Di-acylation of the nucleophile (if applicable).3. Impure starting materials.1. Maintain low temperature (0 °C) during addition.2. Use stoichiometry carefully; add acyl chloride slowly.3. Purify starting materials before the reaction.
Difficult Purification 1. Product co-elutes with starting material.2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography.2. Attempt purification by recrystallization from a different solvent system or use preparative TLC/HPLC.

References

  • askIITians. (2025). Primary amines react with benzoyl chloride to give: (A) Benzamides. Available at: [Link]

  • Unacademy. (n.d.). Benzoylation. Available at: [Link]

  • Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. International Journal of Chemical Sciences, 6(3), 1315-1322. Available at: [Link]

  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Wikipedia. (n.d.). Acyl chloride. Available at: [Link]

  • Study.com. (n.d.). Acid Chloride | Uses, Formation & Reaction. Available at: [Link]

  • National Institutes of Health. (2013). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Available at: [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • National Institutes of Health. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • Save My Exams. (n.d.). Acylation Mechanism. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of Amide cis/trans Isomers in N-Acetyl-d-glucosamine. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

  • Longdom Publishing SL. (n.d.). Infrared Spectroscopy for the Identification and Characterization of Organic Molecules. Available at: [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

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Application Notes and Protocols for the Synthesis of Novel Amides with 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Amide Bond in Medicinal Chemistry

The amide functional group is a cornerstone of modern drug discovery and development.[1][2][3] Its prevalence in pharmaceuticals is a testament to its unique ability to form stable, planar structures and engage in crucial hydrogen bonding interactions with biological targets.[3][4] The strategic incorporation of amide bonds allows medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of lead compounds, enhancing potency, selectivity, and metabolic stability.[2][3][5] The synthesis of novel amides, therefore, remains a pivotal activity in the quest for new therapeutic agents.

This technical guide provides a comprehensive protocol for the synthesis of a diverse library of novel amides utilizing a bespoke acyl chloride, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. The presence of the 4-bromobenzyl moiety offers a valuable synthetic handle for further downstream modifications, such as cross-coupling reactions, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies. This document is designed to provide researchers with both the practical steps for synthesis and the underlying chemical principles that govern these transformations.

Synthetic Strategy: A Two-Stage Approach

The synthesis of the target amides is accomplished via a two-stage process. First, the key intermediate, this compound, is prepared from commercially available 2-hydroxy-3-methoxybenzoic acid. This is followed by the coupling of the synthesized acyl chloride with a variety of primary and secondary amines to yield the desired amide products.

Synthesis_Overview cluster_stage1 Stage 1: Acyl Chloride Synthesis cluster_stage2 Stage 2: Amide Formation A 2-Hydroxy-3-methoxybenzoic Acid B 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid A->B  Williamson Ether  Synthesis C This compound B->C  Chlorination   E Novel Amide Product C->E D Primary or Secondary Amine (R1R2NH) D->E

Caption: Overall workflow for the synthesis of novel amides.

Part 1: Synthesis of this compound

This section details the preparation of the key acyl chloride intermediate. The process involves an initial Williamson ether synthesis to introduce the 4-bromobenzyl group, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.

Step 1.1: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

This step involves the alkylation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzoic acid with 4-bromobenzyl bromide under basic conditions.

Protocol:

  • To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) at room temperature.

  • Stir the resulting suspension for 15-20 minutes to ensure the formation of the phenoxide.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 1M HCl to a pH of approximately 2-3, which will precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.

Step 1.2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride is a critical activation step.[6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7][8]

Protocol:

  • In a fume hood, suspend 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C for DCM, 110 °C for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude this compound is a highly reactive species and is typically used immediately in the next step without further purification.

Part 2: Synthesis of Novel Amides

The reaction between an acyl chloride and an amine is a robust and widely used method for amide bond formation, often referred to as the Schotten-Baumann reaction.[6] This reaction is generally rapid and high-yielding.[9][10]

Amide_Formation AcylChloride This compound Product Novel Amide Product AcylChloride->Product Amine R1R2NH (Primary or Secondary Amine) Amine->Product Base Tertiary Amine Base (e.g., Triethylamine, DIPEA) Byproduct [Base-H]+Cl- Base->Byproduct  HCl Scavenger Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->AcylChloride  Reaction Medium

Caption: Key components in the amide coupling reaction.

General Protocol for Amide Synthesis:
  • Dissolve the amine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to the solution.[6] The base is crucial for scavenging the HCl byproduct generated during the reaction.[6][11]

  • Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of the crude this compound (1.1 eq) in the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.[6] Monitor the reaction by TLC until the starting materials are consumed.

Work-up and Purification:

The choice of purification method depends on the properties of the synthesized amide.

  • Aqueous Work-up:

    • Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallization: For solid products, recrystallization is often an effective method for purification.[12] Solvents such as ethanol, ethyl acetate, or acetonitrile can be explored.[12]

    • Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by flash column chromatography on silica gel is recommended.[13] A gradient of ethyl acetate in hexanes is a common eluent system.

Characterization of Synthesized Amides

The structure and purity of the newly synthesized amides should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Key Features to Observe
¹H NMR - Appearance of a broad singlet for the N-H proton (for secondary amides) in the downfield region (typically δ 7.5-8.5 ppm).[14] - Characteristic signals for the aromatic protons of the benzoyl and benzyl moieties.[15][16] - Signals corresponding to the methoxy group (singlet, ~δ 3.9 ppm) and the benzylic methylene group (singlet, ~δ 5.2 ppm).
¹³C NMR - The amide carbonyl carbon resonance typically appears in the range of δ 165-175 ppm.
IR Spectroscopy - A strong C=O stretching absorption band in the region of 1630-1680 cm⁻¹.[17] - For secondary amides, an N-H stretching band around 3300 cm⁻¹.[14]
Mass Spectrometry - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target amide.[18]
HPLC - Assessment of the purity of the final compound.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation - Inactive acyl chloride (hydrolyzed).Ensure anhydrous conditions during the synthesis and use of the acyl chloride. Use freshly prepared acyl chloride immediately.
- Poorly nucleophilic amine.For less reactive amines, consider using a more forcing coupling reagent instead of the acyl chloride method, such as HATU or EDC.[19][20]
Formation of Side Products - Reaction of the acyl chloride with the base.Use a non-nucleophilic, sterically hindered base like DIPEA.
- Dimerization of the acyl chloride.Add the acyl chloride solution slowly to the amine solution at low temperature (0 °C).
Difficult Purification - Product is highly polar.Consider using reverse-phase chromatography or employing a different work-up procedure to remove impurities.[13]
- Product decomposition on silica gel.Neutralize the silica gel with a small amount of triethylamine in the eluent.[12]

Conclusion

The protocols outlined in this guide provide a robust and versatile framework for the synthesis of novel amides derived from this compound. The straightforward nature of the amide coupling reaction, combined with the potential for further chemical modification of the bromobenzyl group, makes this an attractive strategy for generating diverse compound libraries for drug discovery programs. Adherence to the principles of chemical reactivity and careful execution of the experimental procedures will enable researchers to efficiently synthesize and characterize these valuable molecules.

References

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  • Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020). ACS Publications. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

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  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2017). Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Science Advances, 3(9), e1701028. Retrieved from [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved from [Link]

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2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride as a pivotal intermediate in drug discovery. This guide delves into its synthesis, chemical properties, and detailed protocols for its utilization in the construction of complex molecular scaffolds. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles. All protocols are designed as self-validating systems, and key claims are supported by authoritative citations.

Introduction: The Strategic Importance of the 2-Alkoxy-3-methoxybenzoyl Scaffold

The benzoyl chloride moiety is a cornerstone in medicinal chemistry, serving as a highly reactive acylating agent for the synthesis of esters and amides.[1][2] The specific substitution pattern of this compound, however, imparts unique conformational and electronic properties to the resulting molecules. The ortho-alkoxy and meta-methoxy groups create a sterically hindered yet electronically activated system. This distinct arrangement is found in a variety of pharmacologically active compounds, influencing their binding affinity and metabolic stability.

The "privileged scaffold" concept in medicinal chemistry identifies molecular frameworks that are capable of binding to multiple biological targets.[3][4] The benzimidazole and 1,2,4-triazine cores are well-known examples of such scaffolds.[3][5] Similarly, substituted benzoyl derivatives, such as the one discussed herein, can be considered key components of privileged structures, contributing to the overall pharmacological profile of a drug candidate.[6] The presence of the 4-bromobenzyl group offers a site for further functionalization, for instance, through cross-coupling reactions, thereby expanding the chemical space accessible from this intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.

PropertyValueReference
Molecular Formula C15H12BrClO3[7]
Molecular Weight 355.61 g/mol [7]
Boiling Point (Predicted) 455.3 ± 35.0 °C[7][8]
Density (Predicted) 1.477 ± 0.06 g/cm³[7]
Appearance Off-white to light yellow solid
Solubility Soluble in anhydrous aprotic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).[9]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Acyl Chloride Formation A 2-Hydroxy-3-methoxybenzoic acid C 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid A->C K2CO3, DMF B 4-Bromobenzyl bromide B->C D 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid F This compound D->F cat. DMF, DCM E Thionyl chloride (SOCl2) E->F

Figure 1: General synthetic workflow for this compound.

Protocol: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

This protocol details the Williamson ether synthesis to couple the 4-bromobenzyl group to the phenolic hydroxyl of 2-hydroxy-3-methoxybenzoic acid.

Materials:

  • 2-Hydroxy-3-methoxybenzoic acid

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Add 4-bromobenzyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid as a white solid.

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl but not the carboxylic acid, leading to selective O-alkylation.

Protocol: Synthesis of this compound

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride using thionyl chloride.[10][11]

Materials:

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (catalytic amount)

Procedure:

  • Suspend 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • The resulting crude this compound is typically used in the next step without further purification.

Causality and Safety: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides.[12][13] The byproducts, sulfur dioxide and hydrogen chloride, are gases, which simplifies workup.[10][11] DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid. The reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases. The acyl chloride product is moisture-sensitive and should be handled under anhydrous conditions.[9]

Applications in Drug Discovery: Synthesis of Bioactive Molecules

This compound is a versatile intermediate for the synthesis of a range of potential therapeutic agents. Its utility is exemplified in the synthesis of inhibitors for enzymes such as soluble epoxide hydrolase (sEH).[14]

Case Study: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor Analogous to GSK2256294

Soluble epoxide hydrolase is a therapeutic target for various inflammatory and cardiovascular diseases.[14] Inhibitors of sEH often feature a urea or amide pharmacophore. The following protocol outlines the synthesis of an amide derivative using this compound. GSK2256294 is a potent sEH inhibitor that has been evaluated in clinical trials.[15][16][17]

sEH_Inhibitor_Synthesis A This compound C Amide Product (sEH Inhibitor Analog) A->C Amidation B Primary or Secondary Amine (R1R2NH) B->C Triethylamine, DCM

Sources

Application Notes and Protocols for Nucleophilic Substitution of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is a highly functionalized acylating agent of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates a reactive acyl chloride for coupling with a wide array of nucleophiles, a methoxy group, and a bromobenzyl ether moiety. This combination of features makes it a valuable building block for creating complex molecular architectures. The brominated aromatic ring, in particular, offers a reactive handle for subsequent cross-coupling reactions, allowing for further molecular diversification.

The core reactivity of this molecule lies in the nucleophilic acyl substitution at the carbonyl carbon. However, the substituents on the benzoyl chloride ring, specifically the bulky 2-[(4-Bromobenzyl)oxy] group, introduce significant steric hindrance. This sterically demanding environment modulates the reactivity of the acyl chloride, making a nuanced understanding of the reaction conditions essential for achieving optimal outcomes. These application notes provide a comprehensive guide to the experimental conditions for the nucleophilic substitution of this compound with common nucleophiles, such as amines and alcohols, to yield amides and esters, respectively.

Mechanistic Considerations: The Addition-Elimination Pathway

The nucleophilic substitution of this compound proceeds via a classical addition-elimination mechanism.[1][2][3] The reaction is initiated by the attack of a nucleophile (e.g., an amine or an alcohol) on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

The presence of the ortho -(4-Bromobenzyl)oxy group is expected to decrease the reactivity of the acyl chloride compared to unsubstituted benzoyl chloride due to steric hindrance, which can impede the approach of the nucleophile to the carbonyl carbon.[4]

Experimental Workflow Overview

The general workflow for the nucleophilic substitution of this compound is depicted below. This process typically involves the reaction of the acyl chloride with a nucleophile in the presence of a base to neutralize the hydrochloric acid byproduct, followed by an aqueous work-up and purification.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Acyl_Chloride 2-[(4-Bromobenzyl)oxy]- 3-methoxybenzoyl chloride Reaction_Vessel Reaction at 0°C to RT Acyl_Chloride->Reaction_Vessel Nucleophile Amine or Alcohol Nucleophile->Reaction_Vessel Base Base (e.g., Pyridine, TEA, or NaOH) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Reaction Completion Extraction Extract with Organic Solvent Quenching->Extraction Washing Wash with aq. HCl, aq. NaHCO3, and Brine Extraction->Washing Drying Dry over Na2SO4 or MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Method Recrystallization or Column Chromatography Concentration->Purification_Method Crude Product Final_Product Pure Amide or Ester Purification_Method->Final_Product

Caption: General workflow for nucleophilic substitution.

Detailed Application Protocols

Due to the anticipated steric hindrance from the ortho-substituent, reaction times may be longer, or gentle heating might be necessary to achieve full conversion. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.

Protocol 1: Synthesis of N-Substituted 2-[(4-Bromobenzyl)oxy]-3-methoxybenzamides

This protocol details the reaction with a primary or secondary amine under Schotten-Baumann conditions.[5][6][7][8][9][10]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating to 40 °C can be applied.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[11]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoate Esters

This protocol describes the esterification with a primary or secondary alcohol.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether

  • Pyridine (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled alcohol solution over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical experimental parameters for the nucleophilic substitution of this compound. Note that optimal conditions may vary depending on the specific nucleophile used.

Nucleophile (Example)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
AnilineTriethylamineDCM0 to RT6-1880-95
BenzylamineTriethylamineDCM0 to RT4-1285-98
DiethylamineTriethylamineTHFRT to 4012-2475-90
MethanolPyridineDCM0 to RT8-2480-95
IsopropanolPyridineDiethyl EtherRT to 4012-3670-85

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through in-process monitoring and characterization of the final product.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting materials (amine/alcohol and acyl chloride) and the appearance of a new, typically less polar, product spot will indicate the progression of the reaction.

  • Work-up: The sequential washing steps in the work-up procedure are crucial for removing the base, unreacted starting materials, and byproducts, leading to a cleaner crude product.

  • Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectral data for the amide or ester product will confirm a successful reaction.

Conclusion

The nucleophilic substitution of this compound provides a reliable route to a variety of substituted amides and esters. While the steric hindrance posed by the ortho-substituent necessitates careful consideration of reaction conditions, the protocols outlined in these application notes offer a robust starting point for researchers. By employing the appropriate base, solvent, and reaction time, and by diligently monitoring the reaction progress, high yields of the desired products can be achieved. The versatility of the resulting products makes this chemistry a valuable tool for the synthesis of complex molecules in drug discovery and materials science.

References

  • Sciencemadness.org. (2006). Removing excess Benzoyl Chloride. [Online] Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Online] Available at: [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Online] Available at: [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Online] Available at: [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Schotten-Baumann reaction | Request PDF. [Online] Available at: [Link]

  • Zhang, J., et al. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Reaction Chemistry & Engineering. DOI: 10.1039/d3re00502j.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Acylation. Part XXXVII. The catalysed benzoylation of ethylene oxides by benzoyl halides in aprotic solvents. [Online] Available at: [Link]

  • Google Patents. (n.d.). CN102557923A - Method for purifying benzoyl chloride reaction terminating solution.
  • The Journal of Organic Chemistry. (1988). A novel reaction of benzoyl chlorides in dimethyl sulfoxide. [Online] Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Online] Available at: [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. | Download Scientific Diagram. [Online] Available at: [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. [Online] Available at: [Link]

  • Sci-Hub. (n.d.). The Effect of Steric Hindrance on Radical and Ionic Substitution Reactions of Nucleophiles with Some α-Alkyl-p-Nitrobenzyl Chlorides. [Online] Available at: [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Online] Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. [Online] Available at: [Link]

  • Reddit. (2024). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?. [Online] Available at: [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Online] Available at: [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Online] Available at: [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
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Application Notes & Protocols for the Large-Scale Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

This document provides a comprehensive, technically detailed guide for the large-scale synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in pharmaceutical and fine chemical development. The synthesis is presented as a robust two-step process, designed for scalability and reproducibility. The protocol begins with a Williamson ether synthesis to couple 2-hydroxy-3-methoxybenzoic acid with 4-bromobenzyl bromide, followed by the conversion of the resulting carboxylic acid intermediate to the target acyl chloride using thionyl chloride.

Throughout this guide, emphasis is placed on the rationale behind procedural choices, in-process controls (IPCs) for reaction monitoring, and safety considerations critical for large-scale operations. The methodologies are grounded in established chemical principles to ensure both high yield and purity of the final product.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. This diagram outlines the two primary transformations and the isolation of the key intermediate.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation SM1 2-Hydroxy-3-methoxybenzoic Acid Reagent1 K₂CO₃, DMF Heat SM2 4-Bromobenzyl Bromide Intermediate 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoic Acid Reagent2 SOCl₂, Toluene cat. DMF, Heat Intermediate->Reagent2 Chlorination Workup1 Aqueous Workup & Crystallization Intermediate->Workup1 Reagent1->Intermediate SN2 Reaction Product 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride Reagent2->Product Workup2 Vacuum Distillation of Volatiles Product->Workup2

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of Intermediate 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

Principle & Mechanistic Rationale

This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers.[1][2] The reaction proceeds via an SN2 mechanism where the phenoxide ion of 2-hydroxy-3-methoxybenzoic acid acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-bromobenzyl bromide.[2][3]

Key Considerations for Scale-Up:

  • Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base. It is cost-effective, easy to handle on a large scale, and sufficiently basic to deprotonate the phenolic hydroxyl group without affecting the carboxylic acid.

  • Solvent Choice: Anhydrous Dimethylformamide (DMF) is the selected solvent due to its high polarity, aprotic nature, and excellent ability to solvate the potassium phenoxide salt, thereby accelerating the SN2 reaction.

  • Reactant Stoichiometry: A slight excess of 4-bromobenzyl bromide is used to ensure complete consumption of the more valuable benzoic acid starting material.

Reagent & Stoichiometry Table
ReagentFormulaMW ( g/mol )Moles (mol)EquivalentsMass/Volume
2-Hydroxy-3-methoxybenzoic acidC₈H₈O₄168.151.001.00168.2 g
4-Bromobenzyl bromideC₇H₆Br₂249.941.051.05262.4 g
Potassium Carbonate (anhydrous)K₂CO₃138.212.002.00276.4 g
Dimethylformamide (DMF)C₃H₇NO73.09--1.7 L (10 vol)
Hydrochloric Acid (2M aq.)HCl36.46--As needed
Ethyl AcetateC₄H₈O₂88.11--~2.5 L
Detailed Large-Scale Protocol
  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, thermocouple, reflux condenser, and a nitrogen inlet. Ensure the system is dry.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 2-hydroxy-3-methoxybenzoic acid (168.2 g), potassium carbonate (276.4 g), and DMF (1.7 L).

  • Initial Stirring: Begin stirring the slurry at 200 RPM to ensure good mixing.

  • Substrate Addition: Slowly add a solution of 4-bromobenzyl bromide (262.4 g) dissolved in DMF (100 mL) to the reactor over 30 minutes. An exotherm may be observed. Maintain the internal temperature below 40°C using the reactor jacket.

  • Reaction: Heat the reaction mixture to 70-75°C and maintain for 6-8 hours.

  • In-Process Control (IPC): Monitor the reaction for the disappearance of 2-hydroxy-3-methoxybenzoic acid using TLC (Mobile Phase: 7:3 Hexane/Ethyl Acetate with 1% Acetic Acid) or HPLC.

  • Cooling & Quench: Once the reaction is complete, cool the mixture to room temperature (20-25°C). Slowly and carefully pour the reaction mixture into a separate vessel containing 5 L of ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous slurry to pH 2-3 by the slow addition of 2M HCl. This protonates the carboxylic acid, causing it to precipitate.

  • Isolation: Filter the resulting solid precipitate using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight. A white to off-white solid is expected. Yield: ~320-340 g (90-95%). Further purification can be achieved by recrystallization from isopropanol if necessary.

Part II: Synthesis of this compound

Principle & Mechanistic Rationale

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation. Thionyl chloride (SOCl₂) is the reagent of choice for large-scale applications due to its effectiveness and the volatile nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5][6] The evolution of these gases drives the reaction to completion, making it essentially irreversible.[4][5]

A catalytic amount of DMF is employed to significantly accelerate the reaction. DMF reacts first with thionyl chloride to form the highly electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl⁻, which is the active chlorinating agent.[4]

G RCOOH R-COOH (Carboxylic Acid) RCOOH->inv1 SOCl2 SOCl₂ SOCl2->inv1 Intermediate1 Acyl Chlorosulfite Intermediate Tetrahedral_Int Tetrahedral Intermediate Intermediate1->Tetrahedral_Int Nucleophilic attack by Cl⁻ RCOCl R-COCl (Acyl Chloride) Tetrahedral_Int->RCOCl Collapse & Elimination Byproducts SO₂ (g) + HCl (g) Tetrahedral_Int->Byproducts Fragmentation inv1->Intermediate1 Attack by carbonyl oxygen

Sources

Application Notes and Protocols for Monitoring Acylation Reactions with 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive framework for monitoring the progress of acylation reactions utilizing 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. As a versatile acylating agent, this compound is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical candidates. The ability to accurately track the consumption of starting materials and the formation of products is paramount for reaction optimization, yield maximization, and ensuring the purity of the final compound.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of analytical techniques, the interpretation of the data generated, and the establishment of robust, self-validating monitoring systems. The methodologies described herein are grounded in established principles of analytical and organic chemistry, providing a reliable foundation for your research and development endeavors.

Understanding the Chemistry: A Representative Reaction

The primary application of this compound is in the acylation of nucleophiles, most commonly primary and secondary amines, to form the corresponding amides. This transformation is typically carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.[1][2]

A representative reaction, the acylation of aniline, is depicted below. The analytical methods detailed in this guide are designed to monitor the progress of this and similar reactions.

Reaction_Scheme reagent1 This compound reaction_center + reagent1->reaction_center reagent2 Aniline reagent2->reaction_center product N-Phenyl-2-[(4-bromobenzyl)oxy]-3-methoxybenzamide byproduct HCl reaction_center->product reaction_center->byproduct

Figure 1: General acylation reaction.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative monitoring of acylation reactions. Its ability to separate complex mixtures with high resolution and sensitivity allows for the precise determination of the concentration of reactants, products, and any potential byproducts over time.

Expertise & Experience: Why HPLC?

The choice of reversed-phase HPLC is predicated on the significant polarity difference between the starting materials and the product. The benzoyl chloride is highly reactive and will be rapidly quenched to its corresponding carboxylic acid or an ester if an alcohol is used in the workup, both of which are more polar than the final amide product. Aniline, being a small aromatic amine, will also exhibit a different retention time. This chromatographic separation is the foundation of a reliable quantitative method. A diode-array detector (DAD) is highly recommended as it provides spectral information for each peak, aiding in peak identification and purity assessment.

Trustworthiness: A Self-Validating HPLC Protocol

A robust HPLC method is inherently self-validating. Consistency in retention times, peak shapes, and mass balance across multiple time points provides confidence in the data. The protocol below is designed to achieve this.

Experimental Protocol: HPLC Method Development and Reaction Monitoring

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (reagent grade).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 50% B over 1 minute, equilibrate for 2 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm (or optimal wavelength determined by UV scan of standards)
Injection Volume 10 µL

3. Standard Preparation:

  • Prepare stock solutions (1 mg/mL) of the starting amine, the 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (the likely hydrolysis product of the benzoyl chloride), and the purified amide product in acetonitrile.

  • Create a calibration curve by preparing a series of dilutions from the stock solutions.

4. Reaction Sampling and Preparation:

  • At designated time points (e.g., t = 0, 15 min, 30 min, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 1:1 acetonitrile/water mixture. This quenching step is critical to prevent further reaction.

  • Vortex the quenched sample and filter through a 0.45 µm syringe filter into an HPLC vial.

5. Data Analysis:

  • Integrate the peak areas of the starting amine, the product, and any byproducts.

  • Using the calibration curves, determine the concentration of each species at each time point.

  • Plot the concentration of reactants and products versus time to generate a reaction profile.

HPLC_Workflow cluster_Reaction Reaction Vessel cluster_Sampling Sampling & Quenching cluster_Analysis HPLC Analysis cluster_Data Data Processing Reaction Acylation Reaction in Progress Aliquot Withdraw Aliquot Reaction->Aliquot Time Points Quench Quench in Acetonitrile/Water Aliquot->Quench Filter Filter (0.45 µm) Quench->Filter HPLC_Inject Inject into HPLC Filter->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect DAD Detection HPLC_Separate->HPLC_Detect Integrate Integrate Peak Areas HPLC_Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Profile Generate Reaction Profile Quantify->Profile

Figure 2: HPLC reaction monitoring workflow.

Thin-Layer Chromatography (TLC): Rapid, Qualitative Insights

Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative monitoring of reaction progress.[3] It provides a quick visual assessment of the presence of starting materials and the formation of the product.

Expertise & Experience: The Art of TLC

The key to effective TLC monitoring is selecting an appropriate solvent system that provides good separation between the starting materials and the product. A common starting point for reactions of this nature is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). The polarity of the amide product will be significantly different from the starting amine, allowing for clear separation. The benzoyl chloride is highly reactive and will likely appear as its hydrolysis product, the carboxylic acid, on the silica gel plate.

Trustworthiness: Co-spotting for Unambiguous Identification

To ensure the correct identification of spots on the TLC plate, a co-spot is essential. This involves spotting the starting material, the reaction mixture, and a mixture of both in separate lanes on the same plate. The product spot in the reaction mixture lane should be distinct from the starting material spot.

Experimental Protocol: TLC Monitoring

1. Materials:

  • TLC plates (silica gel 60 F254).

  • TLC developing chamber.

  • Capillary tubes for spotting.

  • Solvent system (e.g., 3:1 Hexanes:Ethyl Acetate - this may require optimization).

  • UV lamp (254 nm).

  • Iodine chamber or other staining solution (e.g., potassium permanganate).

2. Procedure:

  • Prepare the developing chamber by adding the solvent system to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • On the TLC plate, draw a faint pencil line about 1 cm from the bottom.

  • Spot the starting amine, a co-spot (starting amine + reaction mixture), and the reaction mixture in separate lanes on the baseline.

  • Place the TLC plate in the developing chamber and allow the solvent to elute up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. The aromatic rings of the reactants and product should be UV active.

  • Further visualization can be achieved by placing the plate in an iodine chamber or by dipping it in a suitable staining solution.

  • The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Kinetic Analysis

While HPLC provides quantitative data on reaction components, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable structural information and can be used for kinetic studies.[4]

Expertise & Experience: The Power of Proton NMR

¹H NMR is particularly useful for monitoring these reactions. The benzylic protons of the 4-bromobenzyl ether group and the methoxy protons will have characteristic chemical shifts that can be monitored. More importantly, the aromatic protons of the starting materials and the product will have distinct patterns and chemical shifts, allowing for the determination of the relative concentrations of each species in the reaction mixture. For kinetic analysis, an internal standard with a known concentration and a signal in a clear region of the spectrum can be added to the reaction mixture.

Trustworthiness: In Situ Monitoring for Real-Time Data

For detailed kinetic studies, in situ NMR monitoring is the gold standard. This involves running the reaction directly in an NMR tube and acquiring spectra at regular intervals. This eliminates the need for quenching and sample preparation, providing a true representation of the reaction kinetics.

Experimental Protocol: NMR Monitoring

1. Sample Preparation for Reaction Endpoint Analysis:

  • At the desired time point, quench a reaction aliquot as described for HPLC analysis.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum.

2. Key Spectral Features to Monitor:

  • Starting Amine: Look for the characteristic signals of the aromatic and any aliphatic protons.

  • This compound: The benzylic protons (CH₂-O) will appear as a singlet, and the methoxy protons (O-CH₃) will also be a singlet. The aromatic protons will have a specific splitting pattern.

  • Product Amide: The formation of the amide bond will cause a downfield shift of the aromatic protons of the aniline moiety. A new N-H signal may also be visible. The benzylic and methoxy protons of the benzoyl moiety will also be present in the product spectrum.

3. In Situ NMR for Kinetic Analysis:

  • In a dry NMR tube, dissolve the starting amine in a deuterated solvent.

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Acquire an initial spectrum (t=0).

  • Add a solution of this compound in the same deuterated solvent to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular intervals.

  • Integrate the signals of the starting material, product, and internal standard to determine their relative concentrations over time.

Method_Selection Goal What is the analytical goal? Qualitative Rapid Qualitative Check Goal->Qualitative Quantitative Quantitative Analysis Goal->Quantitative Structural Structural Confirmation Goal->Structural TLC Thin-Layer Chromatography (TLC) Qualitative->TLC Is the reaction proceeding? HPLC High-Performance Liquid Chromatography (HPLC) Quantitative->HPLC What is the yield and purity? NMR Nuclear Magnetic Resonance (NMR) Structural->NMR Is the desired product formed?

Figure 3: Decision tree for analytical method selection.

Summary of Analytical Methods

Analytical MethodPrimary UseKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progressHigh resolution, sensitivity, and reproducibility; provides accurate yield data.Requires specialized equipment and method development.
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoringFast, inexpensive, and easy to perform; excellent for quick reaction checks.Not quantitative; resolution may be limited.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and kinetic studiesProvides detailed structural information; can be used for in situ monitoring.Lower sensitivity than HPLC; requires more expensive instrumentation.

References

  • ChemBK. This compound - Physico-chemical Properties. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • University of York. Thin Layer Chromatography - Chemistry Teaching Labs. Available at: [Link]

  • Reaction Chemistry & Engineering. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Available at: [Link]

  • ACS Publications. Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Available at: [Link]

Sources

The Synthetic Utility of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride in Agrochemical Discovery: A Guide to Application and Protocol Design

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical guide on the application of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride as a versatile building block in the synthesis of novel agrochemicals. While specific, commercialized agrochemicals derived directly from this reagent are not extensively documented in publicly available literature, its structural motifs are present in known pesticides and herbicides. This guide will explore its potential applications based on the reactivity of its functional groups and provide generalized, yet detailed, protocols for its use in the synthesis of potential agrochemical candidates. The focus is on enabling researchers to leverage this compound's unique characteristics in discovery and development programs.

Introduction: Strategic Importance of the Benzoyl Chloride Moiety in Agrochemical Design

Benzoyl chloride and its derivatives are cornerstone reagents in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The reactivity of the acyl chloride group allows for the facile formation of stable amide and ester linkages, which are prevalent in numerous commercial pesticides. The subject of this guide, this compound, offers a particularly interesting scaffold for a number of strategic reasons:

  • The Acyl Chloride: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as amines, alcohols, and thiols. This facilitates the introduction of the benzoyl moiety into a target molecule, often being a critical step in the synthesis of the final active ingredient.

  • The Methoxy Group: The methoxy substituent on the benzoyl ring can influence the electronic properties of the molecule and its binding affinity to biological targets. It can also play a role in the molecule's metabolic stability and pharmacokinetic profile within the target pest or plant.

  • The Bromobenzyl Ether Moiety: The presence of a bromine atom on the benzyl group provides a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The ether linkage itself can confer a degree of conformational flexibility, which can be crucial for optimal interaction with a biological target.

The combination of these features makes this compound a promising starting material for the synthesis of novel insecticides, herbicides, and fungicides. For instance, the insecticide methoxyfenozide contains a substituted benzoyl moiety, highlighting the importance of this chemical class in agrochemical development.

Core Synthetic Applications and Mechanistic Considerations

The primary application of this compound in agrochemical synthesis is as an acylating agent. The two most common and impactful transformations are the formation of amides and esters.

Synthesis of Benzamide Derivatives (Potential Insecticides/Fungicides)

Benzamide structures are found in a variety of insecticides and fungicides. The reaction of this compound with primary or secondary amines yields the corresponding N-substituted benzamides.

Reaction Workflow:

Caption: Workflow for the synthesis of N-substituted benzamides.

Causality in Protocol Design:

  • Choice of Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.

  • Role of the Base: A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is essential to neutralize the hydrochloric acid byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. An excess of the amine reactant can sometimes serve as the base.

  • Temperature Control: The reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Synthesis of Benzoyl Ester Derivatives (Potential Herbicides/Fungicides)

Ester linkages are also common in agrochemicals. The esterification of alcohols or phenols with this compound provides access to a diverse range of potential herbicidal or fungicidal compounds.

Reaction Workflow:

Caption: Workflow for the synthesis of benzoyl esters.

Causality in Protocol Design:

  • Catalyst: For less reactive alcohols, a catalytic amount of a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction Conditions: Similar to amide synthesis, the reaction is typically carried out under anhydrous conditions with a base to scavenge the HCl byproduct.

Experimental Protocols

The following are generalized, yet detailed, protocols for the synthesis of a representative benzamide and benzoyl ester. These should be adapted based on the specific properties of the chosen amine or alcohol.

Protocol: General Procedure for the Synthesis of an N-Aryl Benzamide

Objective: To synthesize an N-aryl benzamide derivative from this compound and a substituted aniline.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound355.611.01.0
Substituted AnilineVariable1.11.1
Triethylamine101.191.51.5
Anhydrous Dichloromethane (DCM)-10 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.1 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) to the stirred solution.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Add the benzoyl chloride solution dropwise to the aniline solution over 10-15 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl (10 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl benzamide.

Protocol: General Procedure for the Synthesis of a Benzoyl Ester

Objective: To synthesize a benzoyl ester derivative from this compound and a secondary alcohol.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound355.611.01.0
Secondary AlcoholVariable1.21.2
Pyridine79.102.02.0
Anhydrous Tetrahydrofuran (THF)-10 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.2 mmol) in anhydrous tetrahydrofuran (5 mL).

  • Add pyridine (2.0 mmol) and stir the solution at room temperature.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Add the benzoyl chloride solution dropwise to the alcohol solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic solution sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude ester by flash column chromatography on silica gel to yield the pure product.

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its inherent reactivity and strategically placed functional groups provide a robust platform for the creation of diverse libraries of benzamide and benzoyl ester derivatives. The protocols outlined in this guide offer a solid foundation for researchers to begin exploring the synthetic potential of this compound. Future work should focus on the synthesis of targeted libraries and the subsequent biological screening of these novel compounds for insecticidal, fungicidal, and herbicidal activity. The insights gained from such studies will be instrumental in validating the utility of this scaffold in the ongoing quest for new and effective crop protection solutions.

References

At present, there are no specific, publicly available scientific articles or patents that detail the synthesis of a named agrochemical using this compound. The information and protocols provided are based on established principles of organic synthesis and the known applications of related benzoyl chloride derivatives in agrochemical research. For general methodologies on amide and ester bond formation, please consult standard organic chemistry textbooks and relevant scientific literature.

The Versatile Architect: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold Component

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with potent and selective biological activities is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, and the strategic selection of building blocks for their synthesis is paramount. Among these, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride emerges as a highly versatile and strategically functionalized reagent. Its unique combination of a reactive acyl chloride, a sterically influencing methoxy group, and a modifiable bromobenzyl ether moiety makes it an invaluable tool for the construction of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of the applications and detailed protocols for utilizing this powerful building block in the synthesis of key heterocyclic scaffolds, including quinazolinones, benzodiazepines, and benzimidazoles.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₁₅H₁₂BrClO₃ and a molar mass of 355.61 g/mol .[1] The molecule's reactivity is dominated by the highly electrophilic benzoyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and hydrazines.[2] The ortho-methoxy group exerts a significant electronic and steric influence on the reactivity of the acyl chloride, potentially modulating its susceptibility to nucleophilic attack and influencing the conformation of the resulting intermediates. The 4-bromobenzyl ether provides a site for further synthetic elaboration, for instance, through cross-coupling reactions, thereby expanding the chemical space accessible from this single building block.

PropertyValueReference
Molecular FormulaC₁₅H₁₂BrClO₃[1]
Molar Mass355.61 g/mol [1]
Boiling Point (Predicted)455.3 ± 35.0 °C[1]
Density (Predicted)1.477 ± 0.06 g/cm³[1]

Synthetic Protocol for this compound

The synthesis of the title compound is a two-step process starting from the commercially available 2-hydroxy-3-methoxybenzoic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Acyl Chloride Formation 2-hydroxy-3-methoxybenzoic_acid 2-Hydroxy-3-methoxybenzoic Acid 4-bromobenzyl_bromide 4-Bromobenzyl Bromide Base Base (e.g., K₂CO₃) Solvent_DMF Solvent (e.g., DMF) Intermediate_Acid 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid Thionyl_Chloride Thionyl Chloride (SOCl₂) Final_Product This compound

Caption: Synthetic workflow for the preparation of the title compound.

Part 1: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for forming the ether linkage.[3][4]

Materials and Reagents:

  • 2-Hydroxy-3-methoxybenzoic acid[5]

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-2.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.

  • Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the acyl chloride is efficiently achieved using thionyl chloride.[6]

Materials and Reagents:

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene, anhydrous

  • A catalytic amount of anhydrous DMF (optional)

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).

  • In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution), place 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction.

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 79 °C) for 2-4 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, add anhydrous toluene and evaporate again under reduced pressure.

  • The resulting this compound is often used in the next step without further purification.

Application in the Synthesis of Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[7][8] The synthesis of 2,3-disubstituted quinazolinones can be efficiently achieved from this compound in a two-step sequence involving the formation of a benzoxazinone intermediate.[7]

G Acyl_Chloride This compound Benzoxazinone 2-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-4H-3,1-benzoxazin-4-one Acyl_Chloride->Benzoxazinone Acylation & Cyclization Anthranilic_Acid Anthranilic Acid Anthranilic_Acid->Benzoxazinone Quinazolinone 2,3-Disubstituted Quinazolinone Benzoxazinone->Quinazolinone Aminolysis & Ring Transformation Amine Primary Amine (R-NH₂) Amine->Quinazolinone

Caption: General workflow for the synthesis of quinazolinones.

Protocol 1: Synthesis of 2-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-4H-3,1-benzoxazin-4-one

The reaction of an acyl chloride with anthranilic acid in the presence of a base like pyridine leads to the formation of a benzoxazinone.[9][10]

Materials and Reagents:

  • This compound

  • Anthranilic acid

  • Pyridine, anhydrous

  • Toluene, anhydrous

Protocol:

  • In a round-bottom flask, dissolve anthranilic acid (1.0 eq) in anhydrous pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous toluene to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into a mixture of ice and concentrated HCl.

  • Filter the precipitated solid, wash with water, and then with a cold dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure benzoxazinone derivative.

Mechanistic Insight: The reaction proceeds via initial N-acylation of anthranilic acid by the benzoyl chloride. The resulting N-acylanthranilic acid then undergoes an intramolecular cyclization-dehydration, facilitated by the pyridine, to form the benzoxazinone ring.[9]

Protocol 2: Synthesis of 2,3-Disubstituted Quinazolinones

Benzoxazinones are excellent precursors for quinazolinones upon reaction with primary amines.[7]

Materials and Reagents:

  • 2-{2-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}-4H-3,1-benzoxazin-4-one

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid or ethanol

Protocol:

  • In a round-bottom flask, suspend the benzoxazinone derivative (1.0 eq) in glacial acetic acid or ethanol.

  • Add the primary amine (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.

Mechanistic Insight: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the benzoxazinone ring, leading to ring opening. The resulting intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable quinazolinone ring system.[8]

Application in the Synthesis of Benzodiazepines

1,4-Benzodiazepines are a critical class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant activities.[11][12] While the direct synthesis from this compound and a 2-aminobenzophenone is a plausible route, a more common approach involves the acylation of a 2-aminobenzophenone followed by cyclization.[2][13]

G Acyl_Chloride This compound Amide_Intermediate N-(2-Benzoylphenyl)benzamide Intermediate Acyl_Chloride->Amide_Intermediate Acylation Aminobenzophenone 2-Aminobenzophenone Aminobenzophenone->Amide_Intermediate Benzodiazepine 1,4-Benzodiazepine Derivative Amide_Intermediate->Benzodiazepine Ring Closure Cyclization Cyclization (e.g., with NH₃/heat) Cyclization->Benzodiazepine

Caption: A potential pathway for benzodiazepine synthesis.

Protocol: Synthesis of a 1,4-Benzodiazepine Precursor

Materials and Reagents:

  • This compound

  • 2-Aminobenzophenone

  • Pyridine or triethylamine, anhydrous

  • Dichloromethane (DCM) or toluene, anhydrous

Protocol:

  • Dissolve 2-aminobenzophenone (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the N-acylated intermediate.

  • This intermediate can then be subjected to various cyclization conditions (e.g., treatment with ammonia in a suitable solvent with heating) to form the benzodiazepine ring.[14]

Application in the Synthesis of Benzimidazoles

Benzimidazoles are another important heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics.[15] They are typically synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[16][17][18]

G Acyl_Chloride This compound Condensation Condensation & Cyclization Acyl_Chloride->Condensation o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Condensation Benzimidazole 2-Substituted Benzimidazole Condensation->Benzimidazole

Caption: Synthesis of benzimidazoles from the title compound.

Protocol: Synthesis of a 2-Substituted Benzimidazole

Materials and Reagents:

  • This compound

  • o-Phenylenediamine

  • Polyphosphoric acid (PPA) or a suitable solvent like ethanol with a catalyst (e.g., HCl)

Protocol:

  • In a round-bottom flask, mix o-phenylenediamine (1.0 eq) and this compound (1.0 eq).

  • Method A (PPA): Add polyphosphoric acid to the mixture and heat at 150-180 °C for 2-4 hours. Cool the mixture and pour it onto crushed ice. Neutralize with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent.

  • Method B (Catalytic): Reflux the reactants in ethanol with a catalytic amount of hydrochloric acid for 4-8 hours. Cool the reaction mixture and neutralize it to precipitate the product.

  • Purify the crude product by recrystallization to obtain the desired 2-substituted benzimidazole.

Mechanistic Insight: The reaction involves the initial formation of an amide bond between the acyl chloride and one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to form the benzimidazole ring.[15]

Safety and Handling

This compound is an acyl chloride and should be handled with care. It is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of biologically relevant heterocyclic compounds. Its strategic functionalization allows for the efficient construction of complex molecular scaffolds. The protocols outlined in this guide provide a solid foundation for researchers and scientists in drug development to explore the full potential of this valuable synthetic intermediate. The ability to readily access diverse heterocyclic cores from a single, well-designed starting material underscores the importance of strategic building block design in modern organic synthesis and medicinal chemistry.

References

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Alam, M. M., & Siddiqui, N. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20(4), 377-393.
  • Yadav, G., et al. (2012). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 51B(3), 483-486.
  • Mosa, F. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 855–863.
  • Nagarapu, L., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Sharma, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34698-34723.
  • Various Authors. (n.d.). Review On Synthesis Of Benzimidazole From O-phenyldiamine.
  • ResearchGate. (n.d.). A proposed mechanism for benzoxazinone synthesis. Retrieved from [Link]

  • Asadipour, A., et al. (2013). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 417–424.
  • ResearchGate. (2020). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]

  • askIITians. (2024). Benzoyl chloride is prepared from benzoic acid by: SOCl2. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 119-121.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Kadhim, M. A., & Al-Adili, A. J. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 58.
  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Nowacki, M., et al. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences, 22(3), 81-91.
  • ResearchGate. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

  • Prospects in Pharmaceutical Sciences. (2024). the methods of synthesis of 2-aminobenzophenones. Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 28(5), 2209.
  • Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.
  • Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]

  • YouTube. (2024). Making benzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Soliman, M. H. A., & El-Sakka, S. S. (2010). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, 67(548).
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • PrepChem. (n.d.). Synthesis of 2-carbomethoxy-3-methoxybenzoic acid. Retrieved from [Link]

  • YouTube. (2021). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]

  • Bunce, R. A., et al. (2019). 4H-Benzo[d][9]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3559.

  • Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Products Derived from 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chemical entities synthesized from 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of downstream processing for this specific class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategies effectively.

The compounds derived from this benzoyl chloride precursor are typically large, polyaromatic structures, often destined for use as advanced pharmaceutical intermediates. Their purification is non-trivial, and success hinges on a robust understanding of potential impurities and the methodologies to remove them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification workflow.

Q1: What are the primary impurities I should anticipate when working with products from this compound?

A1: The impurity profile is largely dictated by the specific reaction, but a few common culprits consistently appear.

  • Hydrolysis Product: The most prevalent impurity is 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid . The parent benzoyl chloride is highly reactive and susceptible to hydrolysis from trace moisture in your reaction setup or during the workup.[1][2][3][4][5] This carboxylic acid is a critical impurity to target for removal.

  • Unreacted Starting Material: Incomplete reactions will leave residual this compound.

  • Reaction-Specific Byproducts:

    • For Friedel-Crafts acylations , you may encounter minor isomeric products depending on the substrate, although this is less common than in Friedel-Crafts alkylations.[6] More importantly, residual Lewis acid catalysts (e.g., AlCl₃) complexed with your product must be thoroughly removed.[7][8]

    • For amidations or esterifications , unreacted amine or alcohol starting materials may persist.

  • Solvents and Reagents: Residual solvents from the reaction or extraction, and byproducts from the synthesis of the benzoyl chloride itself can also contaminate the final product.

Q2: My initial analysis (TLC, ¹H NMR) shows the presence of the corresponding carboxylic acid. What is the most effective way to remove it?

A2: The presence of the 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid impurity is best addressed during the initial aqueous workup. The key is to exploit the acidic nature of the carboxylic acid group.

The Principle: By washing your organic solution with a mild aqueous base, you deprotonate the carboxylic acid to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while your neutral, desired product remains in the organic layer.

Recommended Procedure:

  • Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃).

  • Crucially , vent the funnel frequently, as the acid-base reaction liberates CO₂ gas, which can build up pressure.

  • Separate the layers and repeat the basic wash. Monitor the pH of the aqueous layer to ensure it remains basic.

  • This procedure should effectively transfer the acidic impurity into the aqueous phase for removal.[9]

Q3: My final product is a persistent oil and I cannot induce crystallization. What are my primary purification options?

A3: This is a common challenge, especially with complex molecules that have multiple rotational bonds, hindering the formation of a stable crystal lattice. For non-crystalline oils, column chromatography is the purification method of choice.[9][10][11]

Strategy:

  • Technique: Flash column chromatography using silica gel is the standard approach.

  • Solvent System Selection: The key is to find a solvent system (mobile phase) that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. A good starting point for these types of aromatic compounds is a mixture of hexanes (or petroleum ether) and ethyl acetate.

  • Goal Rf: Aim for an Rf (retention factor) for your desired product in the range of 0.25-0.35 on the TLC plate to ensure a good separation on the column.

Q4: How can I efficiently monitor the progress and success of my purification?

A4: Thin Layer Chromatography (TLC) is your most valuable tool for real-time monitoring. It is fast, inexpensive, and provides a clear picture of the separation.

  • During Workup: Spot the organic layer on a TLC plate before and after each aqueous wash to visually confirm the removal of impurities.

  • During Column Chromatography: Collect fractions and spot them on TLC plates to identify which fractions contain your pure product.

  • Final Purity Check: After purification, run a final TLC in a suitable solvent system. A single, well-defined spot is a good indicator of high purity. For definitive confirmation, techniques like ¹H NMR, LC-MS, or HPLC are required.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
Product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the product. 2. The cooling rate is too fast. 3. High concentration of impurities is depressing the melting point.1. Choose a lower-boiling point solvent or use a solvent pair. 2. Re-heat the solution to re-dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 3. Attempt a preliminary purification by chromatography to remove the bulk of impurities before recrystallizing.
Poor recovery/low yield after recrystallization. 1. Too much solvent was used, keeping the product dissolved even at low temperatures. 2. The product is more soluble in the cold solvent than anticipated. 3. Premature crystallization occurred during a hot filtration step.1. Evaporate some of the solvent and attempt to recrystallize again. 2. Concentrate the mother liquor (the solution left after filtering the crystals) to recover a second, possibly less pure, crop of crystals. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration.
Final product is still impure. 1. The impurity has very similar solubility properties to the product, leading to co-crystallization. 2. The cooling was too rapid, trapping impurities within the crystal lattice.1. Try a different recrystallization solvent or solvent system. 2. Re-dissolve the crystals and allow them to form again very slowly at room temperature, followed by further cooling in a refrigerator or ice bath.[12]
Column Chromatography Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor separation of spots on TLC (spots are too close). The polarity of the mobile phase is either too high (all spots run to the top) or too low (all spots stay at the bottom).Systematically vary the ratio of your polar and non-polar solvents. For example, if using Hexanes:Ethyl Acetate, test ratios like 9:1, 8:2, 7:3, etc., until you achieve good separation.
Product is streaking on the TLC plate or column. 1. The compound is highly polar and interacting strongly with the silica gel. 2. The sample is overloaded on the TLC plate or column. 3. The compound is acidic (like the hydrolysis byproduct) or basic.1. Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine (for basic compounds) to the mobile phase. 2. Apply a more dilute sample to the TLC plate or load less material onto the column. 3. For acidic compounds, adding a trace of acetic acid to the eluent can sometimes improve peak shape.
Product is not eluting from the column (stuck at the origin). The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. If you started with 9:1 Hexanes:Ethyl Acetate, move to 7:3, then 1:1, or even pure ethyl acetate if necessary.
Part 3: Visualization & Experimental Workflows

Visualizing the workflow can help in planning and execution. The following diagrams outline the logical steps for purification.

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Workup Dissolve in Organic Solvent Reaction->Workup Wash_Base Wash with NaHCO₃ (aq) (Removes Acidic Impurities) Workup->Wash_Base Wash_Brine Wash with Brine (Removes Water) Wash_Base->Wash_Brine Dry Dry with Na₂SO₄/MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Decision Is Product Solid? Concentrate->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography Decision->Column No (Oil) FinalProduct Pure Product Recrystallization->FinalProduct Column->FinalProduct

Caption: General experimental workflow for purification.

TroubleshootingLogic Start Analyze Crude Product (TLC/NMR) CheckAcid Acid Impurity Present? Start->CheckAcid CheckPurity Other Impurities Present? CheckAcid->CheckPurity No AqueousWash Perform/Repeat Aqueous Base Wash CheckAcid->AqueousWash Yes CheckState Product Solid or Oil? CheckPurity->CheckState Yes Stop Analysis Complete CheckPurity->Stop No Recrystallize Recrystallization CheckState->Recrystallize Solid Chromatography Column Chromatography CheckState->Chromatography Oil AqueousWash->CheckPurity Pure Pure Product Recrystallize->Pure Chromatography->Pure

Sources

Common side products in 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will delve into the common side products, their mechanisms of formation, and robust strategies to mitigate their occurrence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and reactivity of this compound.

Q1: What is the primary cause of reagent degradation, and how can I prevent it?

A1: The single most critical factor leading to the degradation of this compound is hydrolysis . The acyl chloride functional group is highly electrophilic and reacts readily with even trace amounts of water.[1] This reaction is often rapid and converts your active reagent into the inert 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, which will not participate in the desired acylation reaction.

  • Causality: The carbonyl carbon of the acyl chloride is highly electron-deficient, making it an excellent target for nucleophiles. Water, though a weak nucleophile, is often present in sufficient quantities (in solvents, on glassware, or from the atmosphere) to cause significant hydrolysis. This reaction is exothermic and produces hydrochloric acid (HCl) as a byproduct.[2]

  • Prevention Strategy:

    • Strict Anhydrous Conditions: All glassware must be oven-dried (>120°C for several hours) or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents stored over molecular sieves are highly recommended.

    • Inert Atmosphere: Handle the reagent, and set up the reaction, under a positive pressure of an inert gas.

    • Proper Storage: Store the reagent in a desiccator, in a tightly sealed container, away from moisture.[3]

Q2: I am using this reagent for a Friedel-Crafts acylation. Why is my yield consistently low even with a strong Lewis acid like AlCl₃?

A2: This is a frequent issue in Friedel-Crafts acylations. There are two primary culprits related to your reagent and conditions:

  • Debenzylation: The benzyl ether protecting group is susceptible to cleavage under strong Lewis acidic conditions. The Lewis acid (e.g., AlCl₃) can coordinate to the ether oxygen, weakening the C-O bond and leading to the formation of a stabilized 4-bromobenzyl carbocation and 2-hydroxy-3-methoxybenzoyl chloride. This unprotected phenol can then react with the Lewis acid, deactivating the ring, or lead to other side products.[4][5]

  • Catalyst Stoichiometry: In Friedel-Crafts acylation, the Lewis acid is not truly a catalyst but a promoter required in stoichiometric amounts. Both the starting acyl chloride and the resulting ketone product form stable complexes with the Lewis acid.[6][7] If you use a catalytic amount, the reaction will stall once all the Lewis acid is complexed. A minimum of 1.1 to 1.3 equivalents is typically required, and sometimes more for complex substrates.

Q3: Can I use a protic or nucleophilic solvent like methanol or ethanol for my reaction?

A3: This is strongly discouraged unless your specific goal is to synthesize the corresponding methyl or ethyl ester. Protic solvents are nucleophiles and will readily attack the acyl chloride to form an ester, consuming your starting material in a competing side reaction.[8] For most applications, such as amide bond formation or Friedel-Crafts reactions, always use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Acetonitrile.

Part 2: Troubleshooting Guide: Identifying and Mitigating Side Products

This section is structured around common observational problems during your experiment.

Problem 1: TLC analysis shows a new, more polar spot corresponding to the carboxylic acid.
  • Observed Issue: A significant portion of your starting material has been converted to a baseline or highly polar spot on the TLC plate, which is confirmed to be 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid by co-spotting or spectroscopic analysis.

  • Primary Cause: Hydrolysis of the acyl chloride.

  • Hydrolysis reagent This compound product Desired Acylated Product reagent->product Reaction side_product Hydrolysis Product (Carboxylic Acid) reagent->side_product Hydrolysis water H₂O (Moisture) water->reagent nucleophile Target Nucleophile (e.g., Amine, Arene) nucleophile->reagent

    Caption: Competing pathways for the acyl chloride.

  • Solutions & Protocols:

    Solution CategoryActionable StepsCausality Explained
    Prevention 1. Rigorously dry all glassware and use anhydrous solvents. 2. Conduct the reaction under a positive pressure of N₂ or Ar.Prevents the primary reactant (water) from entering the reaction vessel.
    Purification 1. After the reaction is complete, quench and dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM). 2. Wash the organic layer 2-3 times with a saturated aqueous solution of a weak base like Sodium Bicarbonate (NaHCO₃). 3. Wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate.The carboxylic acid is acidic and will be deprotonated by the weak base, forming a water-soluble carboxylate salt that partitions into the aqueous layer, effectively removing it from your desired product.[8]
Problem 2: Mass spectrometry or NMR of the crude product shows signals corresponding to a loss of the 4-bromobenzyl group.
  • Observed Issue: You detect species such as 2-hydroxy-3-methoxybenzoic acid or its derivatives. You may also observe byproducts like 4-bromotoluene or dibenzyl ether in your crude mixture.

  • Primary Cause: Debenzylation of the benzyl ether linkage.

  • Mechanistic Insight: This is most common in reactions employing strong Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids. The acid coordinates to the benzylic ether oxygen, promoting cleavage to form a resonance-stabilized 4-bromobenzyl carbocation. This cation can then be trapped by solvent, another aromatic molecule, or other nucleophiles present.

    Debenzylation cluster_0 Reaction Conditions cluster_1 Undesired Pathway Reagent This compound Debenzylated 2-Hydroxy-3-methoxy- benzoyl chloride Reagent->Debenzylated Cleavage Cation 4-Bromobenzyl Carbocation Reagent->Cation Cleavage LewisAcid Strong Lewis Acid (e.g., AlCl₃) LewisAcid->Reagent FurtherProducts Further Side Products (e.g., 4-bromotoluene) Cation->FurtherProducts

    Caption: Lewis acid-mediated debenzylation pathway.

  • Solutions & Protocols:

    Solution CategoryActionable StepsCausality Explained
    Reaction Optimization 1. Temperature Control: Perform the reaction at the lowest feasible temperature (e.g., start at 0°C or even -20°C and warm slowly). 2. Milder Lewis Acid: Consider using a milder Lewis acid such as ZnCl₂, SnCl₄, or BF₃·OEt₂. 3. Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.Lower temperatures reduce the activation energy available for the debenzylation pathway. Milder Lewis acids are less aggressive in promoting the cleavage of the stable benzyl ether.
    Purification 1. If debenzylation occurs, the resulting phenolic compounds are acidic. A wash with a very dilute, cold NaOH solution can sometimes remove them, but this is risky as it can hydrolyze your product. 2. Flash Column Chromatography: This is the most reliable method. A silica gel column using a gradient elution (e.g., Hexanes/Ethyl Acetate) will typically separate the desired product from the more polar phenolic byproducts and non-polar benzyl-derived impurities.Chromatography separates compounds based on polarity. The desired product will have a distinct polarity compared to the debenzylated phenol (more polar) and hydrocarbon byproducts (less polar).

Part 3: Proactive Experimental Design

To help you design experiments that minimize side product formation from the outset, here is a logical workflow.

// Nodes start [label="START: Plan Acylation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Anhydrous Setup\n(Dry Glassware, Inert Gas)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Select & Prepare Reagents\n(Anhydrous Solvent, Dry Nucleophile)", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Choose Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; temp [label="Low Temperature Start\n(0°C or below)", fillcolor="#FBBC05", fontcolor="#202124"]; addition [label="Slow, Dropwise Addition\nof Acyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup", fillcolor="#F1F3F4", fontcolor="#202124"]; basewash [label="Include Weak Base Wash\n(e.g., sat. NaHCO₃ aq.)", fillcolor="#FBBC05", fontcolor="#202124"]; purify [label="Purify Product\n(Chromatography if needed)", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="END: Characterize Product", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> prep -> reagents -> conditions; conditions -> temp [label=" Key\nConsideration"]; conditions -> addition [label=" Key\nConsideration"]; conditions -> monitor; monitor -> workup [label=" Reaction\nComplete"]; monitor -> monitor [label=" Incomplete"]; workup -> basewash -> purify -> end; }

Caption: Recommended workflow for successful acylation.

By proactively addressing the primary side reaction pathways of hydrolysis and debenzylation through careful experimental design, you can significantly improve the yield, purity, and reproducibility of your reactions involving this compound.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link][7]

  • Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link][9][10]

  • Morita, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3804–3807. [Link][4]

  • Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2006). Solid-supported acids for debenzylation of aryl benzyl ethers. The Journal of Organic Chemistry, 71(7), 2892-5. [Link][5][11]

  • Huang, H., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10350-10363. [Link][12]

Sources

Stability and storage conditions for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Abstract: This guide provides a comprehensive overview of the stability and storage conditions for this compound. Designed for researchers and professionals in drug development, this document offers troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows. The recommendations provided are grounded in the fundamental principles of acyl chloride chemistry and best laboratory practices.

Table of Contents

  • Critical Stability Profile

  • Frequently Asked Questions (FAQs)

    • What are the primary degradation pathways for this compound?

    • What are the ideal long-term storage conditions?

    • How should I handle the compound upon receiving it and for daily use?

    • Can I store this compound in solution?

    • What are the visible signs of degradation?

    • How does the reactivity of this acyl chloride compare to simpler benzoyl chlorides?

  • Troubleshooting Guide

    • Unexpected Experimental Results? A Stability Checklist

  • Experimental Protocols

    • Protocol for Aliquoting and Short-Term Storage

  • References

Critical Stability Profile

This compound is a highly reactive acyl chloride. Its stability is primarily dictated by the electrophilic nature of the benzoyl chloride moiety. The presence of an ether linkage and substituted aromatic rings modifies its reactivity but does not change the fundamental handling requirements for this class of compounds. The key to maintaining its integrity is rigorous exclusion of moisture.

ParameterRecommendationRationale
Storage Temperature -20°C in a freezer is recommended for long-term storage.[1]Reduces the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[2]Prevents hydrolysis from atmospheric moisture.
Container Use a tightly sealed, preferably amber, glass container with a PTFE-lined cap.Protects from moisture and light, and prevents reaction with the container or cap liner.
Incompatible Materials Water, alcohols, primary and secondary amines, strong bases, and oxidizing agents.[3][4]Reacts vigorously with nucleophiles, leading to degradation.
Primary Hazard Corrosive. Reacts with water to produce hydrochloric acid.[2][5]Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The most significant degradation pathway is hydrolysis.[5][6] The acyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding carboxylic acid, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, and hydrochloric acid (HCl).[5][7] This reaction is often rapid and can be initiated by trace amounts of moisture in the air or in solvents.[7][8]

reagent 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride product1 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoic acid reagent->product1 Hydrolysis product2 HCl (gas) reagent->product2 Hydrolysis water H₂O (Moisture)

Caption: Primary hydrolysis pathway of the acyl chloride.

Q2: What are the ideal long-term storage conditions?

For long-term stability, the compound should be stored in a freezer at -20°C.[1] The container must be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to displace any air and moisture.[2] Using a container with a polytetrafluoroethylene (PTFE)-lined cap is crucial to prevent degradation and ensure a tight seal.

Q3: How should I handle the compound upon receiving it and for daily use?

Upon receipt, inspect the container for any damage. If possible, store the unopened container in a desiccator inside a freezer. Before opening, it is critical to allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound, which would cause rapid hydrolysis. All handling, including weighing and aliquoting, should be performed in a glove box or under a stream of dry inert gas.

Q4: Can I store this compound in solution?

Storing this compound in solution is generally not recommended due to its high reactivity. If a solution is absolutely necessary, use a dry, aprotic solvent (e.g., anhydrous dichloromethane, toluene, or THF) and store under an inert atmosphere at low temperature for a very short period. The stability in solution will be significantly reduced compared to the neat compound. Always use freshly prepared solutions for the best experimental outcomes.

Q5: What are the visible signs of degradation?

While the compound itself is likely a crystalline solid or oil, degradation can lead to changes in its appearance. Signs of hydrolysis include:

  • The presence of a white solid (the carboxylic acid byproduct) in a liquid sample.

  • Fuming when the container is opened, which is the result of HCl gas reacting with atmospheric moisture.[8]

  • A change in the physical state, such as a solid becoming sticky or liquefying.

  • Pressure buildup in the container due to HCl gas formation.[3]

Q6: How does the reactivity of this acyl chloride compare to simpler benzoyl chlorides?

The electronic effects of the substituents on the benzene ring influence the reactivity of the acyl chloride. The methoxy group is electron-donating, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. However, the overall high reactivity of the acyl chloride functional group remains the dominant characteristic.[9] For all practical purposes, it should be handled with the same precautions as other reactive benzoyl chlorides.

Troubleshooting Guide

Unexpected Experimental Results? A Stability Checklist

If you are experiencing issues such as low yields, unexpected byproducts, or complete reaction failure, consider the stability of your this compound.

start Inconsistent Experimental Results? check_storage Was the compound stored at -20°C under inert gas? start->check_storage check_handling Was the container warmed to RT in a desiccator before opening? check_storage->check_handling Yes degraded High probability of degradation. Consider using a fresh vial. check_storage->degraded No check_atmosphere Was the compound handled under an inert atmosphere (e.g., glovebox)? check_handling->check_atmosphere Yes check_handling->degraded No check_solvents Were anhydrous solvents used? check_atmosphere->check_solvents Yes check_atmosphere->degraded No check_solvents->degraded No ok Compound integrity is likely good. Review other experimental parameters. check_solvents->ok Yes

Caption: Troubleshooting workflow for potential compound degradation.

Experimental Protocols

Protocol for Aliquoting and Short-Term Storage

This protocol is designed to minimize degradation when preparing smaller quantities of the compound for daily use.

Materials:

  • Stock container of this compound

  • Dry, argon-purged glass vials with PTFE-lined caps

  • Gas-tight syringes and needles

  • Inert gas source (Argon or Nitrogen)

  • Desiccator

  • Glove box (recommended) or fume hood with inert gas line

Procedure:

  • Equilibration: Transfer the main stock container from the freezer to a desiccator. Allow it to sit undisturbed until it has fully reached room temperature (minimum 1-2 hours).

  • Inert Atmosphere: If not using a glove box, set up a manifold to provide a positive pressure of inert gas to the stock container and the new vials.

  • Transfer: Working quickly, uncap the stock container. Using a clean, dry spatula or syringe (if liquid), transfer the desired amount of the compound into the pre-weighed new vials.

  • Purge and Seal: Immediately flush the headspace of each new vial with inert gas for 15-30 seconds.

  • Seal Tightly: Securely tighten the PTFE-lined caps on the new vials.

  • Labeling: Clearly label each aliquot with the compound name, date, and quantity.

  • Storage: For short-term use (1-2 weeks), store the aliquots in a desiccator at -20°C. For longer-term storage, ensure they are well-sealed and stored under inert gas in the freezer.

cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage p1 1. Move stock from freezer to desiccator p2 2. Allow to warm to room temperature p1->p2 h1 3. Open stock container p2->h1 h2 4. Transfer to new vials h1->h2 h3 5. Purge vials with inert gas h2->h3 s1 6. Seal vials tightly h3->s1 s2 7. Label clearly s1->s2 s3 8. Store at -20°C in desiccator s2->s3

Caption: Workflow for proper aliquoting of the compound.

References

  • Semantic Scholar. S N 2 character of hydrolysis of benzoyl chloride.
  • Reddit.
  • YouTube. Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
  • CDH Fine Chemical.
  • Sigma-Aldrich.
  • ChemistryStudent. Acyl Chlorides (A-Level).
  • Sciencemadness Wiki. Benzyl chloride.
  • TCI Chemicals.
  • Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
  • ChemBK. This compound.
  • Save My Exams. AS/A-level Chemistry Revision Notes - Acyl Chlorides.
  • YouTube.
  • TCI Chemicals.
  • Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis.
  • ChemicalBook. This compound.
  • Angene Chemical.
  • Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry....
  • CAMEO Chemicals - NOAA. 4-METHOXYBENZOYL CHLORIDE.
  • Benchchem. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
  • Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.

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Technical Support Center: Troubleshooting Reactions with 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use in chemical synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and overcome experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: My freshly opened bottle of this compound fumes in the air. Is this normal?

A: Yes, this is a typical characteristic of benzoyl chlorides and acyl chlorides in general. The fuming is due to the reaction of the highly reactive acyl chloride group with moisture in the atmosphere, which produces hydrochloric acid (HCl) gas.[1][2] This underscores the importance of handling the reagent under anhydrous conditions to prevent its degradation.

Q2: How should I properly store this reagent?

A: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.[3] Exposure to moisture will lead to hydrolysis, converting it to the corresponding carboxylic acid, 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid.

Q3: Can I monitor the progress of my reaction using Thin Layer Chromatography (TLC)?

A: While TLC is a valuable tool for monitoring many organic reactions, it can be challenging with highly reactive species like acyl chlorides.[4][5] The silica gel on the TLC plate is slightly acidic and contains adsorbed water, which can hydrolyze the acyl chloride at the baseline.[6] If you observe a spot corresponding to the starting carboxylic acid, it may indicate either an incomplete conversion to the acyl chloride or hydrolysis on the TLC plate. To confirm the presence of the acyl chloride, a useful trick is to quench a small aliquot of the reaction mixture with a nucleophile like methanol or benzylamine.[7] The formation of the corresponding ester or amide, which are more stable and typically have a different Rf value, can indirectly confirm the presence of your acyl chloride.

Q4: What are the expected byproducts in a typical acylation reaction with this reagent?

A: In a standard acylation of an alcohol or amine, the primary byproduct is hydrochloric acid (HCl). This is why such reactions are often carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl as it forms, driving the reaction to completion.[2] If the reaction is sluggish or incomplete, you may also find unreacted starting materials and the hydrolysis product, 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid.

II. Troubleshooting Guide for Failed or Low-Yielding Reactions

This section provides a systematic approach to diagnosing and resolving common issues encountered in acylation reactions involving this compound.

Symptom 1: No Reaction or Very Low Conversion

If your reaction shows no product formation or the starting materials remain largely unconsumed, consider the following potential causes and solutions.

Potential Cause 1.1: Inactive Reagent due to Hydrolysis

The most common cause of failure is the degradation of the acyl chloride by moisture.[8][9] Acyl chlorides are highly susceptible to hydrolysis, which converts them into the much less reactive carboxylic acid.[10][11][12]

Troubleshooting Steps:

  • Verify Reagent Quality: If possible, take an IR spectrum of your starting acyl chloride. A broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of a carboxylic acid, suggesting significant hydrolysis. The characteristic C=O stretch for the acyl chloride should be around 1770-1810 cm⁻¹, while the carboxylic acid carbonyl will be at a lower frequency (approx. 1700-1725 cm⁻¹).

  • Use Fresh or Purified Reagent: If hydrolysis is suspected, it is best to use a freshly opened bottle of the reagent. If that is not an option, the acyl chloride can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[13][14][15] Purification of the existing acyl chloride can be attempted by distillation under reduced pressure, though this can be challenging for high-boiling point compounds.[16][17]

  • Ensure Anhydrous Conditions: All glassware should be oven- or flame-dried before use.[6] Solvents must be anhydrous, and the reaction should be run under an inert atmosphere (nitrogen or argon).

Potential Cause 1.2: Insufficiently Nucleophilic Substrate

The nucleophile (e.g., an alcohol or amine) you are trying to acylate may not be reactive enough under the chosen conditions. Steric hindrance around the nucleophilic center can significantly slow down or prevent the reaction.[18][19]

Troubleshooting Steps:

  • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the reaction to proceed. Monitor the reaction closely by TLC to avoid decomposition.

  • Use a Catalyst: For sterically hindered or less reactive alcohols, the addition of a catalyst like 4-dimethylaminopyridine (DMAP) or 1-methylimidazole can significantly accelerate the rate of acylation.[20]

  • Select a Stronger Base: If you are using a base like triethylamine, switching to a stronger, non-nucleophilic base like proton sponge or DBU might be beneficial, especially if proton abstraction is a rate-limiting step.

Potential Cause 1.3: Steric Hindrance from the Acyl Chloride

The ortho-substituents on the benzoyl chloride ring (the benzyloxy and methoxy groups) can create steric hindrance, making it difficult for the nucleophile to attack the carbonyl carbon.[21]

Troubleshooting Workflow:

start Low or No Conversion cause1 Reagent Hydrolysis start->cause1 cause2 Poor Nucleophile Reactivity start->cause2 cause3 Steric Hindrance start->cause3 cause4 Inappropriate Base/Solvent start->cause4 sol1 Use Anhydrous Conditions Verify Reagent Quality cause1->sol1 sol2 Increase Temperature Add Catalyst (e.g., DMAP) cause2->sol2 sol3 Prolong Reaction Time Increase Temperature cause3->sol3 sol4 Optimize Base and Solvent (see Table 1) cause4->sol4

Caption: Troubleshooting workflow for low conversion.

Troubleshooting Steps:

  • Prolong Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours) at room temperature or with gentle heating.

  • Increase Reactant Concentration: If feasible, running the reaction at a higher concentration can increase the frequency of molecular collisions and favor product formation.

Symptom 2: Formation of Multiple Products/Impurities

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the formation of side products.

Potential Cause 2.1: Side Reactions of the Nucleophile

If your nucleophilic substrate contains multiple reactive sites, you may see acylation at undesired positions. For example, a compound with both a hydroxyl and an amino group may yield a mixture of O-acylated and N-acylated products.

Troubleshooting Steps:

  • Use Protecting Groups: Chemically protect the more reactive functional group to direct the acylation to the desired site. For instance, an amine can be protected as a carbamate before acylating a hydroxyl group.

  • Control Reaction Conditions: N-acylation is often faster than O-acylation. Running the reaction at low temperatures (e.g., 0 °C to room temperature) can sometimes improve selectivity.

  • pH Control: For substrates like hydroxyamino acids, performing the reaction under acidic conditions can protonate the amine group, preventing it from reacting and allowing for chemoselective O-acylation.[22]

Potential Cause 2.2: Friedel-Crafts-type Side Reactions

Although less common under standard acylation conditions, if a Lewis acid is present or generated, the acyl chloride could potentially react with an aromatic solvent or even another molecule of the starting material in a Friedel-Crafts acylation.[23][24]

Troubleshooting Steps:

  • Choose an Appropriate Solvent: Use non-aromatic, inert solvents like dichloromethane (DCM), chloroform, or acetonitrile. Avoid using solvents like benzene or toluene unless a Friedel-Crafts reaction is intended.

  • Avoid Lewis Acid Contamination: Ensure that your reaction setup is free from contaminants that could act as Lewis acids.

Potential Cause 2.3: Decomposition at Elevated Temperatures

Heating the reaction mixture too aggressively can lead to the decomposition of either the starting materials or the product. Benzyl ethers, while generally stable, can be cleaved under certain conditions.

Troubleshooting Steps:

  • Maintain Careful Temperature Control: Use an oil bath with a temperature controller to maintain a stable and appropriate reaction temperature. Avoid localized overheating.

  • Run the Reaction at a Lower Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.

Data Summary Table: Solvent and Base Selection

The choice of solvent and base is critical for a successful acylation reaction. The following table provides a summary of common choices and their relevant properties.

SolventDielectric ConstantBoiling Point (°C)Notes
Dichloromethane (DCM)9.139.6Good general-purpose solvent, inert.
Acetonitrile (MeCN)37.581.6More polar, can be useful for dissolving polar substrates.[25]
Tetrahydrofuran (THF)7.666Can coordinate with cations, but check for peroxide formation.
Toluene2.4110.6Aromatic, generally avoid unless Friedel-Crafts is desired.
BasepKa of Conjugate AcidStructureNotes
Pyridine5.25C₅H₅NActs as both a base and a nucleophilic catalyst.
Triethylamine (TEA)10.75(C₂H₅)₃NCommon, non-nucleophilic base.
Diisopropylethylamine (DIPEA)10.75((CH₃)₂CH)₂NC₂H₅Sterically hindered, non-nucleophilic base.
4-Dimethylaminopyridine (DMAP)9.7(CH₃)₂NC₅H₄NHighly effective nucleophilic catalyst, used in small amounts.[20]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: General Procedure for Acylation of an Alcohol

This protocol describes a standard method for acylating a primary or secondary alcohol using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • 4-Dimethylaminopyridine (DMAP) (optional, catalytic amount)

  • Nitrogen or Argon source

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq) and dissolve it in anhydrous DCM.

  • Add triethylamine (1.2 - 1.5 eq) or pyridine (2.0 - 3.0 eq) to the solution and stir. If using, add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred alcohol solution at 0 °C over 15-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC (see FAQ Q3 for monitoring advice).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: In-situ Generation and Use of the Acyl Chloride

If you suspect your stored acyl chloride has degraded, you can generate it in-situ from the corresponding carboxylic acid and use it directly without isolation.[7]

Materials:

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nucleophile (alcohol or amine)

  • Base (e.g., triethylamine)

  • Nitrogen or Argon source

  • Oven-dried glassware

Procedure:

  • Acyl Chloride Formation: To an oven-dried flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the mixture to 0 °C.

  • Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed.[14]

  • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction is now a solution of the crude acyl chloride.

  • Acylation Step: In a separate oven-dried flask under an inert atmosphere, dissolve your nucleophile (1.0 eq) and a suitable base (e.g., triethylamine, 2.2 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Transfer the freshly prepared acyl chloride solution from step 5 into the solution of the nucleophile and base via cannula or a dropping funnel, dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Proceed with the workup and purification as described in Protocol 1.

Visualization of the Acylation Mechanism

The reaction proceeds via a nucleophilic addition-elimination mechanism.

cluster_0 Nucleophilic Addition-Elimination acyl_chloride R-COCl intermediate Tetrahedral Intermediate acyl_chloride->intermediate + :Nu-H nucleophile :Nu-H product R-CO-Nu intermediate->product - Cl⁻ byproduct HCl product->byproduct (H⁺ abstracted by base)

Caption: General mechanism for acylation.

IV. Conclusion

Successfully employing this compound requires careful attention to its reactivity, particularly its sensitivity to moisture. By understanding the potential pitfalls—such as reagent degradation, steric effects, and side reactions—and applying systematic troubleshooting, researchers can optimize their reaction outcomes. This guide provides the foundational knowledge and practical protocols to diagnose and solve common experimental challenges, enabling the efficient synthesis of target molecules.

References

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  • Benchchem. (n.d.).
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  • Chemguide. (n.d.).
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?
  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
  • University of Calgary. (2010, November 25). Chem263_Nov 25_notes_2010.pdf.
  • New Jersey Department of Health. (2008, July). Benzoyl chloride - Hazardous Substance Fact Sheet.
  • NOAA. (n.d.). BENZOYL CHLORIDE - CAMEO Chemicals.
  • Meldola, R., & Hollely, W. F. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. Journal of the Chemical Society, Transactions, 105, 410.
  • NCERT. (n.d.). Amines.
  • Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis.
  • GOV.UK. (n.d.). Benzyl chloride - Incident management.
  • Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides).
  • LookChem. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Wikipedia. (n.d.). Benzoyl chloride.
  • ResearchGate. (2025, August 6). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Reddit. (2025, August 9). Trouble with chloride acids : r/OrganicChemistry.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Chemguide. (n.d.). The acylation of benzene - electrophilic substitution.
  • PMC. (n.d.).
  • BenchChem. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists.
  • Benchchem. (n.d.).
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  • ChemBK. (n.d.). This compound.
  • ResearchGate. (2025, August 7). (PDF)
  • ACS Publications. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines | Organic Letters.
  • Crysdot LLC. (n.d.). 2-((4-Bromobenzyl)oxy)-3-methoxybenzoyl chloride - Benzene Compounds.
  • ChemicalBook. (n.d.). This compound.
  • NOAA. (n.d.). 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • ResearchGate. (2025, August 6).
  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • University of Rochester. (n.d.). How To: Monitor by TLC.
  • Guidechem. (n.d.). How To Synthesize 4-Methoxybenzoyl Chloride? - FAQ.
  • RSC Publishing. (n.d.).
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Technical Support Center: Catalyst Optimization for Acyl-Aryl Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed to provide researchers with in-depth troubleshooting and optimization strategies for the palladium-catalyzed coupling of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride with various organoboron reagents. This reaction, a variant of the Suzuki-Miyaura coupling, is a powerful tool for synthesizing complex diaryl ketones, which are valuable intermediates in pharmaceutical development. However, the high reactivity of the acyl chloride functional group presents unique challenges, including catalyst deactivation and competing side reactions. This document offers field-proven insights and detailed protocols to help you navigate these challenges and achieve high-yield, reproducible results.

Section 1: Foundational Knowledge & Reaction Mechanism

This section addresses fundamental questions regarding the reaction's nature and the underlying catalytic mechanism.

Q1: What is the general reaction scheme for the coupling of this compound?

The reaction is a palladium-catalyzed cross-coupling, typically with an arylboronic acid or its ester derivative (Suzuki-Miyaura coupling), to form a new carbon-carbon bond. The acyl chloride acts as the electrophilic partner. The general transformation is shown below:

Figure 1: General Reaction Scheme Reactants: this compound and an Arylboronic Acid. Product: A Diaryl Ketone. (Image of the chemical reaction)

The core challenge is to selectively activate the C-Cl bond of the acyl chloride for cross-coupling without promoting side reactions, such as hydrolysis of the acyl chloride or premature catalyst decomposition.

Q2: What is the generally accepted catalytic cycle for this acyl-Suzuki coupling?

The mechanism follows the classic three-stage Suzuki-Miyaura pathway: oxidative addition, transmetalation, and reductive elimination.[1][2] The high reactivity of the acyl chloride ensures that the initial oxidative addition step is typically rapid.[3]

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_acyl Acyl-Pd(II)-Cl Complex OxAdd->PdII_acyl Transmetal Transmetalation PdII_acyl->Transmetal Halide Exchange (optional, base-mediated) Base_Activation Base Activation of Boronic Acid ArBOH3 [Ar'B(OH)₃]⁻ (Boronate) Base_Activation->ArBOH3 ArBOH2 Ar'B(OH)₂ ArBOH2->Base_Activation ArBOH3->Transmetal PdII_diaryl Acyl-Pd(II)-Ar' Complex Transmetal->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Diaryl Ketone) RedElim->Product AcylCl R-COCl (Acyl Chloride) AcylCl->OxAdd Base Base (e.g., CO₃²⁻) Base->Base_Activation

Caption: The catalytic cycle for the acyl-Suzuki coupling.

The base is crucial for activating the organoboron species into a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][5]

Section 2: Catalyst System & Reagent Selection

Choosing the right combination of catalyst, ligand, base, and solvent is paramount for success.

Q3: What are common palladium precursors and how do I choose one?

Both Pd(0) and Pd(II) sources can be used.

  • Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These are already in the active oxidation state. Pd(PPh₃)₄ can often be used without an additional ligand, but it is air-sensitive. Pd₂(dba)₃ is more stable and is a common choice when using custom ligands.[4][6]

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are generally bench-stable but require an in situ reduction to Pd(0) to initiate the catalytic cycle. This reduction can be accomplished by phosphine ligands, amines, or by homocoupling of the boronic acid.[6] For initial screening, a stable Pd(II) precatalyst like PdCl₂(dppf) or a combination of Pd(OAc)₂ with a ligand is often a reliable starting point.

Q4: Which ligands are most suitable for coupling with an acyl chloride?

Since acyl chlorides are highly reactive, the primary role of the ligand is to stabilize the palladium center and facilitate the reductive elimination step.

  • Triphenylphosphine (PPh₃): A standard, cost-effective choice that is often sufficient for reactive acyl chlorides.[1]

  • Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, PCy₃, SPhos, XPhos): While often used for less reactive electrophiles like aryl chlorides, they can be beneficial here if the standard conditions fail.[4][7] They promote fast oxidative addition and reductive elimination.

  • N-Heterocyclic Carbenes (NHCs): These are strong electron-donating ligands that form very stable palladium complexes, offering high activity and longevity. They are an excellent choice for challenging couplings.[3][4]

Q5: What is the role of the base and how does its strength affect the reaction?

The base is not merely a proton scavenger; it is a key mechanistic component.[2][5] Its primary roles are to activate the boronic acid and, in some cases, to facilitate the regeneration of the Pd(0) catalyst.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common. Cs₂CO₃ is more soluble in organic solvents and can be more effective for difficult couplings.[8]

  • Organic Bases: Amines like triethylamine (Et₃N) can also be used, though they are generally weaker.[9]

  • Anhydrous Conditions: For acyl chloride couplings, anhydrous conditions are often preferred to prevent hydrolysis of the starting material.[10] Using a non-aqueous base like potassium fluoride (KF) can be advantageous.[4]

Q6: What solvents are recommended?

Aprotic polar or nonpolar solvents are generally used.

  • Toluene, Dioxane, THF: These are excellent, widely used solvents for Suzuki couplings. Rigorous drying is recommended.[6][8]

  • DMF, DMAc: While effective, these can sometimes lead to side reactions at high temperatures.[11]

  • Aqueous Mixtures: While some Suzuki reactions benefit from water, it should be used with caution here due to the risk of hydrolyzing the this compound. If used, a biphasic system (e.g., Toluene/Water) with a phase-transfer catalyst might be necessary.[12]

Section 3: Troubleshooting Common Issues

Even with a well-designed experiment, problems can arise. This section provides a logical framework for diagnosing and solving them.

Q7: My reaction is sluggish or shows no conversion. What are the likely causes?

This is the most common issue and usually points to a problem with catalyst activity or reagent quality. The following decision tree can help diagnose the root cause.

Troubleshooting_Flow Start No or Low Conversion Check_Catalyst Is the Pd precursor/ligand old or degraded? Start->Check_Catalyst New_Catalyst Solution: Use fresh Pd source and high-purity ligand. Check_Catalyst->New_Catalyst Yes Check_Reagents Are reagents (boronic acid, base, solvent) pure and dry? Check_Catalyst->Check_Reagents No Purify_Reagents Solution: Recrystallize boronic acid, dry solvent, use fresh base. Check_Reagents->Purify_Reagents No Check_Inertness Was the reaction properly degassed and kept under inert gas (Ar/N₂)? Check_Reagents->Check_Inertness Yes Degas_Properly Solution: Degas solvent via freeze-pump-thaw or sparging. Maintain positive inert gas pressure. Check_Inertness->Degas_Properly No Check_Temp Is the reaction temperature optimal? Check_Inertness->Check_Temp Yes Increase_Temp Solution: Increase temperature in 10-20°C increments. Check_Temp->Increase_Temp No Optimize_System Problem persists. Consider catalyst system optimization (ligand, base, solvent). Check_Temp->Optimize_System Yes

Caption: A decision tree for troubleshooting low conversion.

Q8: I'm observing a low yield despite full consumption of starting material. What side reactions could be occurring?

Low yields often indicate that the reactants are being consumed by non-productive pathways.

  • Protodeboronation: The boronic acid reacts with trace water or acidic protons to be replaced by a hydrogen atom. This is a very common issue.[6]

    • Solution: Ensure strictly anhydrous conditions. Use a stronger, non-nucleophilic base or a more stable boronic acid derivative like a pinacol ester.[6]

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar'). This is often caused by the presence of oxygen or Pd(II) species.[6]

    • Solution: Thoroughly degas the reaction mixture. If using a Pd(II) precursor, ensure conditions promote rapid reduction to Pd(0).

  • Hydrolysis of Acyl Chloride: The starting material reacts with water to form the corresponding carboxylic acid, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.

    • Solution: Use anhydrous solvents and reagents. Assemble the reaction under an inert atmosphere.

Troubleshooting Summary Table
Observation Probable Cause(s) Recommended Solution(s)
No reaction 1. Inactive catalyst (degraded precursor/ligand).[11] 2. Insufficient temperature. 3. Oxygen presence deactivating Pd(0).1. Use fresh, high-purity catalyst components. 2. Increase temperature. 3. Ensure rigorous degassing and inert atmosphere.[8]
Low Yield 1. Protodeboronation of the boronic acid.[6] 2. Homocoupling of the boronic acid.[6] 3. Hydrolysis of the acyl chloride starting material.1. Use anhydrous solvents/reagents; consider boronate esters. 2. Rigorously degas; minimize excess boronic acid. 3. Ensure reaction setup is completely dry.
Formation of Black Precipitate (Palladium Black) Catalyst decomposition and aggregation.1. Increase ligand-to-palladium ratio. 2. Switch to a more robust ligand (e.g., a bulky phosphine or NHC). 3. Lower the reaction temperature.
Formation of Carboxylic Acid Byproduct Hydrolysis of the acyl chloride.1. Use scrupulously dried solvents and glassware. 2. Assemble the reaction under a dry, inert atmosphere (glovebox if possible).

Section 4: Experimental Protocols & Optimization Workflow

Protocol 1: General Procedure for Coupling

This protocol provides a robust starting point for the reaction.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Inerting: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Reagent Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., PPh₃, 4 mol%). Add anhydrous solvent (e.g., toluene, 0.2 M concentration relative to the limiting reagent).

  • Degassing: Sparge the resulting suspension with argon for 15-20 minutes.

  • Initiation: Add a solution of this compound (1.0 equivalent) in anhydrous toluene via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst System Screening Workflow

Systematic optimization is key to identifying the ideal conditions. The following workflow allows for parallel screening of ligands and bases.

Screening_Workflow Start Define Goal: Maximize Yield Setup Prepare Stock Solutions: - Substrate in Toluene - Pd Precursor in Toluene Start->Setup Array Set up Reaction Array (e.g., in parallel vials) Setup->Array Vary_Ligand Variable 1: Ligand (PPh₃, SPhos, etc.) Array->Vary_Ligand Vary_Base Variable 2: Base (K₂CO₃, K₃PO₄, Cs₂CO₃) Array->Vary_Base Run_Rxns Run all reactions (Constant Temp & Time) Vary_Ligand->Run_Rxns Vary_Base->Run_Rxns Analysis Analyze Yields (LC-MS or ¹H NMR with internal standard) Run_Rxns->Analysis Evaluate Identify Best Ligand/Base Combo Analysis->Evaluate Optimize_Further Further Optimization? (Temp, Concentration) Evaluate->Optimize_Further Optimize_Further->Array Yes End Final Protocol Optimize_Further->End No

Caption: A systematic workflow for catalyst system screening.

Data Summary Table for Catalyst Screening
Entry Pd Source (mol%) Ligand (mol%) Base (eq.) Solvent Temp (°C) Yield (%) Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.5)Toluene90Baseline
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.5)Toluene90Bulky Ligand
3Pd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2.5)Toluene90Stronger Base
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Toluene90Combo
5PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)Dioxane90Pre-catalyst
..................

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Online]. Available: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Online]. Available: [Link]

  • Cravotto, G., et al. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Online]. Available: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • Wikipedia. (2024). Suzuki reaction. [Online]. Available: [Link]

  • Biffis, A., et al. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Online]. Available: [Link]

  • Leadbeater, N. E., & Marco, M. (2005). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters. [Online]. Available: [Link]

  • The Organic Chemistry Tutor. (2023). Suzuki Coupling. [Video]. Available: [Link]

  • Labadie, J. W., & Stille, J. K. (1983). Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Nasrollahzadeh, M., et al. (2016). Reaction condition optimization for the coupling reaction of benzoyl chloride with 1- heptyne catalyzed by Pd/Cu bimetallic NPs 4. ResearchGate. [Online]. Available: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Online]. Available: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Forum]. Available: [Link]

  • Nishikata, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. [Online]. Available: [Link]

  • Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Online]. Available: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Forum]. Available: [Link]

Sources

How to handle the moisture sensitivity of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights into the successful handling and application of this highly reactive intermediate. As a moisture-sensitive acyl chloride, its proper use is critical for achieving high yields and purity in your synthetic endeavors. This document provides in-depth, experience-based answers to common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?

The primary cause of degradation is hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic.[1][2] When exposed to even trace amounts of moisture, the compound will rapidly react with water to form the corresponding and often unreactive 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid and hydrogen chloride (HCl) gas.[3][4] This not only consumes your starting material but the HCl generated can interfere with subsequent reaction steps, particularly if your desired nucleophile is a base.

To illustrate this critical point, the mechanism of hydrolysis is detailed below.

Caption: Mechanism of Acyl Chloride Hydrolysis.

Q2: How should I properly store this reagent upon receiving it?

Proper storage is the first line of defense against degradation. The reagent should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon). If the product comes in a Sure/Seal™ bottle or similar packaging, do not remove the septum cap.[5][6]

  • Temperature: Store in a cool, dry place. Refrigeration is acceptable, but ensure the container is sealed tightly to prevent condensation from forming on the container when it is removed and brought to room temperature.

  • Location: Store away from incompatible materials, especially water, alcohols, amines, and strong bases.[7] A dedicated, well-ventilated cabinet for reactive chemicals is ideal.[8]

Q3: I opened the bottle and noticed a faint "steamy" vapor and a sharp smell. What does this mean?

This is a strong indicator of partial hydrolysis. The sharp, acidic smell is hydrogen chloride (HCl) gas, which is released when the acyl chloride reacts with atmospheric moisture.[9] If this is observed, the reagent is likely partially decomposed to the carboxylic acid. While it may still be usable for some applications, the purity is compromised, and reaction yields will likely be lower. For best results, use a fresh, unopened bottle.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Issue 1: My reaction yield is very low, or I only recovered the carboxylic acid starting material.

This is the most common failure mode and almost always points to the presence of water.

  • Plausible Cause 1: Inadequate Inert Atmosphere. Standard laboratory air contains moisture that will readily hydrolyze the acyl chloride.

    • Solution: Ensure your reaction is performed under a rigorously dry, inert atmosphere. This requires specialized techniques.[10] All glassware must be thoroughly dried, either in an oven at >125°C overnight or by flame-drying under vacuum.[5][11] The reaction should then be assembled while hot and flushed with dry nitrogen or argon.[12] Using a nitrogen-filled balloon or a Schlenk line is essential for maintaining this atmosphere throughout the experiment.[13][14]

  • Plausible Cause 2: Contaminated Solvents or Reagents. Many common laboratory solvents contain significant amounts of dissolved water unless specifically dried.

    • Solution: Use anhydrous solvents with a water content below 50 ppm.[15] Solvents can be dried using methods like distillation from an appropriate drying agent (e.g., calcium hydride for dichloromethane) or by passing them through a solvent purification system (SPS).[16] Ensure any other reagents, especially nucleophiles like amines or alcohols, are also anhydrous.

  • Plausible Cause 3: HCl Quenching of Nucleophile. The reaction of an acyl chloride with a nucleophile (like an amine) generates one equivalent of HCl.[3] This HCl can protonate your amine nucleophile, rendering it inactive and halting the reaction.

    • Solution: Add a non-nucleophilic base to your reaction to act as an HCl scavenger. Common choices include triethylamine (TEA) or pyridine, typically added at 1.1 to 1.5 equivalents.[2][3]

Troubleshooting_Flowchart start Low Yield or Reaction Failure check_inert Was a rigorous inert atmosphere used? start->check_inert check_solvent Were anhydrous solvents (<50 ppm H₂O) used? check_inert->check_solvent Yes sol_inert Root Cause: Hydrolysis by Atmospheric Moisture. Solution: Flame/oven dry glassware. Use N₂/Ar balloon or Schlenk line. check_inert->sol_inert No check_base Was an HCl scavenger (e.g., TEA) added? check_solvent->check_base Yes sol_solvent Root Cause: Hydrolysis by Wet Solvents/Reagents. Solution: Use a solvent purification system or distill solvents from a drying agent. check_solvent->sol_solvent No sol_base Root Cause: Nucleophile Protonation by HCl. Solution: Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., triethylamine). check_base->sol_base No end_node Re-run experiment with all corrective actions. check_base->end_node Yes sol_inert->end_node sol_solvent->end_node sol_base->end_node

Caption: Troubleshooting flowchart for low-yield reactions.

Issue 2: My purified product is a different color than expected or shows impurities by NMR.
  • Plausible Cause: Thermal Degradation or Side Reactions. While moisture is the primary concern, prolonged heating or reaction with incompatible materials can cause decomposition. The benzylic ether linkage could be sensitive under certain conditions.

    • Solution: Monitor your reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times or excessive heating. Ensure your purification method (e.g., column chromatography) uses high-purity solvents and that the silica gel is not overly acidic, which could potentially cleave acid-labile groups.

Data & Protocols
Table 1: Recommended Solvent Purity & Drying Agents
SolventRecommended Max H₂O Content (ppm)Recommended Drying Agent(s)Incompatible Drying Agents
Dichloromethane (DCM)< 30Calcium Hydride (CaH₂)Sodium, K₂CO₃
Tetrahydrofuran (THF)< 50Sodium/Benzophenone, Activated AluminaAcidic agents
Acetonitrile (MeCN)< 30Calcium Hydride (CaH₂), Molecular Sieves (4Å)Potassium Permanganate
Toluene< 30Sodium/Benzophenone, Calcium Hydride (CaH₂)Magnesium Sulfate

Data compiled from common laboratory practices and chemical supplier recommendations.[15][16][17]

Protocol 1: General Procedure for a Moisture-Sensitive Reaction

This protocol provides a robust method for performing a reaction, such as an amidation, under anhydrous conditions without a glovebox.

  • Glassware Preparation:

    • Place a round-bottom flask (sized appropriately for your reaction volume) and a magnetic stir bar in a laboratory oven at 140°C for at least 4 hours (or overnight).[5]

    • Alternatively, assemble the flask and stir bar, clamp it to a stand, and heat all surfaces vigorously with a heat gun under a vacuum for 5-10 minutes.

    • Immediately fold a rubber septum over the joint of the hot flask.[12][18]

  • Establishing Inert Atmosphere:

    • Clamp the hot flask to a stand and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

    • To do this, insert a needle attached to a nitrogen line (passed through a drying tube or from a high-purity source) through the septum. Insert a second, open needle (an "exit needle") to allow the air inside to be displaced.[13][18]

    • Flush the flask for at least 5 minutes, then remove the exit needle, leaving the flask under a positive pressure of inert gas (often maintained with a balloon).[12]

  • Reagent Addition:

    • Dissolve your nucleophile (e.g., an amine) and HCl scavenger (e.g., triethylamine) in anhydrous solvent in a separate, dried flask under an inert atmosphere.

    • Using a clean, dry, nitrogen-flushed syringe, draw up the required volume of this solution.[12]

    • Carefully add this solution dropwise to your stirred solution of this compound (which should also be dissolved in anhydrous solvent and added to the reaction flask via syringe) at the desired temperature (often 0 °C to start).

  • Reaction & Workup:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

    • Once complete, perform a standard aqueous workup. Often, this involves quenching the reaction with water or a saturated ammonium chloride solution, followed by extraction with an organic solvent.[3] The organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated.

  • Waste Disposal:

    • Any unreacted acyl chloride must be quenched before disposal. Slowly and carefully add excess reagent to a stirred, ice-cold solution of sodium bicarbonate.[8] Ensure the reaction is complete (no more gas evolution) before combining with other aqueous waste streams for collection by your institution's environmental health and safety department.[19]

References
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Online Discussion]. Available at: [Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]

  • Organic Chemistry Lab Techniques. (2022). Inert Atmosphere. [Video]. YouTube. Available at: [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]

  • The Schlenk Line Survival Guide. Drying Solvents. Available at: [Link]

  • ResearchGate. (2021). How to create inert atmosphere? [Online Discussion]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]

  • Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]

  • Reddit. (2025). Trouble with chloride acids. [Online Discussion]. r/OrganicChemistry. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. Available at: [Link]

  • Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this specific synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to ensure you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and difficult-to-remove impurity in this synthesis?

The most persistent impurity is typically the unreacted starting material, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid. Because the product, an acyl chloride, is highly reactive and moisture-sensitive, purification methods must be anhydrous.[1] This precludes simple aqueous acid-base extractions that would otherwise easily remove the carboxylic acid. The structural similarity and polarity overlap between the starting acid and the product make chromatographic separation challenging.

Q2: How can I effectively remove residual thionyl chloride (SOCl₂) after the reaction?

Excess thionyl chloride (b.p. 76 °C) must be thoroughly removed as it can interfere with subsequent reactions.

  • Vacuum Distillation: The most common method is distillation under reduced pressure.[2] It is crucial to keep the temperature low (typically below 50-60 °C) to prevent thermal degradation of the desired acyl chloride.[3]

  • Azeotropic Removal: A highly effective technique involves adding a dry, inert solvent like toluene or dichloromethane and removing it on a rotary evaporator.[4][5] Repeating this process 2-3 times helps chase out the last traces of SOCl₂.[6]

  • Safety Note: Always use a trap (e.g., a cold trap or a base trap with KOH/NaOH solution) between your apparatus and the vacuum pump to neutralize corrosive HCl and SO₂ gases and protect the pump.[3][4]

Q3: My product appears oily or discolored. What does this indicate?

A yellow or brown discoloration often suggests the presence of impurities formed from side reactions or thermal degradation.[7] If a catalyst like N,N-dimethylformamide (DMF) is used, colored byproducts can form.[8] An oily consistency, rather than a solid, points to significant contamination, likely with residual solvents or unreacted starting materials.

Q4: How should I store the purified this compound?

Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[1][9] The purified product must be stored under strictly anhydrous and inert conditions (e.g., under nitrogen or argon gas) in a tightly sealed container, preferably with a PTFE-lined cap.[9] For long-term storage, keeping it in a desiccator at a low temperature is recommended.

Troubleshooting Guide: From Analysis to Purification

This section addresses specific problems you might encounter, identified through common analytical techniques.

Problem 1: My ¹H NMR spectrum shows a broad singlet around 10-13 ppm.

This is a definitive sign of a carboxylic acid proton, indicating the presence of unreacted 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.[10]

Root Cause:

  • Incomplete reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride).

  • Hydrolysis of the product back to the carboxylic acid during workup or analysis due to exposure to moisture.

Solution: Purification via Anhydrous Column Chromatography

Since aqueous workup is not viable, flash chromatography under anhydrous conditions is the recommended approach.[11]

Protocol 1: Anhydrous Flash Column Chromatography

  • Preparation: Ensure all glassware is oven or flame-dried. Pack a silica gel column using a non-polar solvent system (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a dry, non-polar solvent like dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This technique prevents streaking and improves separation.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a dry solvent like ethyl acetate or dichloromethane.[12] The less polar acyl chloride product should elute before the more polar carboxylic acid impurity.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC). Crucially, before spotting on the TLC plate, quench a tiny aliquot of each fraction with a drop of methanol or benzylamine. This converts the highly reactive acyl chloride into a more stable ester or amide, preventing streaking and giving a reliable Rf value.[5]

  • Collection & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature remains low to prevent degradation.

Problem 2: My FTIR spectrum shows a broad peak from 2500-3300 cm⁻¹ and a carbonyl peak around 1710 cm⁻¹.

This confirms the presence of the carboxylic acid impurity. A pure acyl chloride should show a sharp, strong carbonyl (C=O) absorption at a higher wavenumber, typically around 1770-1815 cm⁻¹, and a complete absence of the broad -OH stretch.[13][14][15]

Solution Workflow:

The flowchart below outlines a decision-making process for purification based on initial analytical data.

G start Crude Product Analysis (FTIR, NMR) impurity_check Carboxylic Acid Impurity Detected? start->impurity_check protocol1 Implement Protocol 1: Anhydrous Flash Chromatography impurity_check->protocol1  Yes   success Pure Product Isolated (Store Under Inert Gas) impurity_check->success  No   recheck Analyze Purified Fractions protocol1->recheck recheck->success  Purity Confirmed   failure Impurity Persists recheck->failure  Impurity Remains   recrystallize Consider Recrystallization (See Table 2) failure->recrystallize

Sources

Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a highly reactive intermediate, scaling up reactions involving this acyl chloride presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and purification strategies. This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling concerns for this compound, especially at a larger scale?

A1: this compound is highly sensitive to moisture.[1][2] It will readily hydrolyze to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas.[3][4] On a larger scale, this can lead to a significant pressure buildup in sealed containers, posing a serious safety risk.[4] Therefore, it is crucial to store the compound in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[5][6] All handling should be performed in a way that minimizes exposure to atmospheric moisture.[1] Using glove boxes or nitrogen-purged reaction vessels is highly recommended.[1]

Q2: What are the most common impurities I should expect when synthesizing this acyl chloride, and how can they impact my downstream reaction?

A2: The most common impurity is the corresponding carboxylic acid, 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid, formed from hydrolysis.[2] Residual chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and byproducts from its decomposition can also be present.[7] Additionally, impurities from the starting materials may carry through. These impurities can have a significant impact on downstream reactions. For instance, the presence of the carboxylic acid can neutralize basic reagents or catalysts, leading to incomplete conversion.[8] Reactive impurities can also lead to the formation of unwanted side products, complicating purification and potentially affecting the final product's purity and biological activity.[8][9]

Q3: Can I use common protic solvents like ethanol or methanol in reactions with this acyl chloride?

A3: It is strongly advised not to use protic solvents unless your intention is to form the corresponding ester.[2] Acyl chlorides react vigorously with alcohols to form esters.[3][10] This will consume your starting material and prevent the desired reaction with your intended nucleophile. For most applications, dry, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are the preferred choice.[2]

Q4: What are the key safety precautions to consider when working with this compound on a larger scale?

A4: Due to its reactivity with water and the release of HCl gas, appropriate personal protective equipment (PPE) is essential. This includes safety goggles, a face shield, a flame-resistant lab coat, and gloves resistant to chemicals like butyl rubber.[5][11] All operations should be conducted in a well-ventilated fume hood.[5] When scaling up, it's important to have an emergency plan in place, including access to a safety shower and eyewash station.[5] Reactions involving acyl chlorides are often exothermic, so proper temperature control is critical to prevent runaways.[4]

Troubleshooting Guide for Scale-Up Reactions

This section addresses specific problems you may encounter during the scale-up of reactions involving this compound.

Problem 1: Low Yield and Incomplete Conversion

Symptoms:

  • Significant amount of starting material (nucleophile) remains unreacted.

  • The desired product is obtained in a lower-than-expected yield.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Degradation of Acyl Chloride The acyl chloride may have hydrolyzed due to improper storage or handling, reducing the amount of active reagent available for the reaction.[2]Use a freshly prepared batch of the acyl chloride or a properly stored sample. If possible, analyze the purity of the acyl chloride (e.g., by NMR) before use.
Insufficient Nucleophilicity The nucleophile may not be reactive enough to efficiently attack the acyl chloride under the current reaction conditions.Consider adding a non-nucleophilic base, such as triethylamine or pyridine, to deprotonate the nucleophile and increase its reactivity. A catalyst like 4-dimethylaminopyridine (DMAP) can also be used to accelerate the reaction.[2]
Poor Solubility On a larger scale, one or more of the reactants may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Increase the solvent volume or consider a different solvent system in which all reactants are fully soluble. Gentle heating may also improve solubility, but this should be done with caution to avoid side reactions.
Inadequate Mixing In larger reaction vessels, inefficient stirring can lead to localized concentration gradients and incomplete mixing of reactants.Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing of the entire reaction volume.
Problem 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots are observed on TLC analysis of the reaction mixture.

  • The isolated product is difficult to purify due to the presence of closely related impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Reaction with Bromo Substituent Although generally stable, the benzylic bromide could potentially undergo nucleophilic substitution, especially with strong nucleophiles or under prolonged heating.Maintain a controlled, preferably lower, reaction temperature. Minimize reaction time by monitoring the reaction progress closely and quenching it as soon as the starting material is consumed.
Cleavage of Benzyl Ether The benzyl ether linkage can be susceptible to cleavage under acidic or reductive conditions, which might be inadvertently created during the reaction or workup.Ensure that the reaction conditions remain neutral or basic. Avoid strongly acidic workup procedures.
Reaction at Methoxy Group While less common, strong Lewis acids or harsh acidic conditions could potentially lead to demethylation.Avoid the use of strong Lewis acids unless absolutely necessary for the desired transformation. Maintain a neutral or basic pH throughout the reaction and workup.
Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • The product is an oil that is difficult to crystallize.

  • Column chromatography on a large scale is inefficient and results in product loss.

  • The final product is contaminated with the hydrolyzed carboxylic acid.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Carboxylic Acid Impurity Hydrolysis of unreacted acyl chloride during workup can lead to contamination with the corresponding carboxylic acid.[2]During the workup, wash the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate, to remove the acidic impurity.[2]
Emulsion Formation During aqueous workup on a larger scale, vigorous mixing can lead to the formation of stable emulsions that are difficult to separate.Use a separatory funnel with a larger stopcock for better control. Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Oiling Out During Crystallization The product may have a low melting point or be impure, causing it to separate as an oil rather than a crystalline solid.Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can induce crystallization. If the product is consistently an oil, purification by large-scale column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the preparation of the title compound from the corresponding carboxylic acid.

Materials:

  • 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid

  • Oxalyl chloride or thionyl chloride

  • Anhydrous dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler to vent HCl and other acidic gases into a basic solution.

  • Purge the entire apparatus with nitrogen or argon.

  • To the flask, add 2-[(4-bromobenzyl)oxy]-3-methoxybenzoic acid and anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of carboxylic acid).

  • Slowly add oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) to the stirred solution via the dropping funnel at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure.

  • The resulting crude this compound can be used directly in the next step or purified by vacuum distillation if necessary.

Protocol 2: Acylation of a Primary Amine with this compound

This protocol provides a general procedure for a typical acylation reaction.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or other non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a nitrogen-purged reaction vessel, dissolve the primary amine and triethylamine (1.5-2.0 equivalents) in the chosen anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the this compound in the same anhydrous solvent and add it dropwise to the cooled amine solution with efficient stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Workflow for Troubleshooting Low Yield in Scale-Up Reactions

Low_Yield_Troubleshooting start Low Yield or Incomplete Conversion check_purity Check Purity of Acyl Chloride start->check_purity is_pure Is it pure? check_purity->is_pure use_fresh Use Fresh or Purified Reagent is_pure->use_fresh No check_conditions Review Reaction Conditions is_pure->check_conditions Yes use_fresh->check_conditions check_nucleophile Assess Nucleophilicity check_conditions->check_nucleophile is_strong_enough Is it sufficiently nucleophilic? check_nucleophile->is_strong_enough add_base_catalyst Add Base (e.g., TEA) or Catalyst (e.g., DMAP) is_strong_enough->add_base_catalyst No check_solubility Check Solubility of Reactants at Scale is_strong_enough->check_solubility Yes add_base_catalyst->check_solubility is_soluble Are all reactants soluble? check_solubility->is_soluble change_solvent Increase Solvent Volume or Change Solvent System is_soluble->change_solvent No check_mixing Evaluate Mixing Efficiency is_soluble->check_mixing Yes change_solvent->check_mixing is_mixing_adequate Is mixing adequate? check_mixing->is_mixing_adequate improve_stirring Improve Stirring (e.g., overhead stirrer) is_mixing_adequate->improve_stirring No end Optimized Reaction is_mixing_adequate->end Yes improve_stirring->end

Caption: Troubleshooting workflow for low yield.

Decision Tree for Purification Strategy

Purification_Strategy start Crude Product Obtained is_solid Is the crude product a solid? start->is_solid try_crystallization Attempt Recrystallization from Various Solvents is_solid->try_crystallization Yes is_oil Is the product an oil? is_solid->is_oil No is_crystalline Does it crystallize with high purity? try_crystallization->is_crystalline is_crystalline->is_oil No (Oils out) pure_product Pure Product Isolated is_crystalline->pure_product Yes column_chromatography Purify by Large-Scale Column Chromatography is_oil->column_chromatography Yes check_purity_after_column Analyze Purity of Fractions column_chromatography->check_purity_after_column check_purity_after_column->pure_product

Caption: Decision tree for purification strategy.

References

Sources

Preventing decomposition of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, optimized protocols, and mechanistic explanations to help you successfully synthesize, handle, and utilize this reactive intermediate while preventing its decomposition. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to ensure your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm synthesizing the acyl chloride from its parent carboxylic acid using thionyl chloride (SOCl₂), and my reaction mixture is turning dark brown or black. What is causing this decomposition?

A1: This is a common issue indicating aggressive reaction conditions or impurities.

The dark coloration, often described as charring, typically arises from two main sources: excessive heat and the harsh, acidic nature of the reaction. The parent molecule, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid, contains a sensitive benzyl ether linkage.

  • Mechanism of Decomposition: Thionyl chloride (SOCl₂) reactions often require heating, which, in combination with the HCl gas produced, can catalyze the cleavage of the benzyl ether.[1] Furthermore, ortho-substituted benzoyl chlorides can be thermally unstable and prone to unwanted side reactions or polymerization at elevated temperatures.[2][3] The presence of impurities in the starting carboxylic acid can also act as a catalyst for decomposition.

  • Troubleshooting & Recommended Protocol: A milder, more controlled method is strongly advised. The use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in a non-polar solvent like dichloromethane (DCM) is the industry standard for preparing sensitive acyl chlorides.[4][5] This reaction proceeds at a much lower temperature (0 °C to room temperature), minimizing thermal degradation. The catalytic DMF forms a Vilsmeier reagent in situ, which is the active chlorinating agent, leading to a cleaner and more efficient conversion.[6][7]

Q2: My synthesis of the acyl chloride seems to work, but my downstream reaction fails, and LC-MS analysis shows I'm recovering the starting carboxylic acid. What's happening?

A2: This is the classic sign of hydrolysis.

Acyl chlorides are exceptionally reactive towards nucleophiles, with water being one of the most common.[8][9] Their high reactivity is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic.[10]

  • Mechanism of Hydrolysis: The reaction is a nucleophilic acyl substitution where a water molecule attacks the carbonyl carbon.[11][12] This is followed by the elimination of a chloride ion and a proton to regenerate the carboxylic acid and form HCl.[8][9] This can happen with even trace amounts of moisture from the air, solvents, or glassware.

  • Prevention Workflow: Rigorous exclusion of moisture is non-negotiable.

    • Glassware: All glassware must be oven-dried (at >120 °C for several hours) or flame-dried under vacuum and allowed to cool under an inert atmosphere (Nitrogen or Argon).

    • Solvents: Use anhydrous solvents from a sealed bottle or a solvent purification system. Dichloromethane, for example, should be distilled from calcium hydride.

    • Atmosphere: The reaction must be run under a positive pressure of an inert gas.

    • In Situ Use: The best practice is to not isolate the acyl chloride. After its formation is complete (monitored by disappearance of the starting acid), it should be used immediately in the next step of the reaction sequence.[13]

Q3: My NMR and LC-MS analyses show byproducts that I can't identify, but some masses suggest the loss of the 4-bromobenzyl group. What is this side reaction?

A3: You are likely observing acid-catalyzed cleavage of the benzyl ether linkage.

The benzyloxy group is generally a stable protecting group, but it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of Lewis acids.[14][15][16]

  • Mechanism of Cleavage: During the synthesis of the acyl chloride with reagents like SOCl₂ or (COCl)₂, hydrogen chloride (HCl) is generated as a byproduct.[17] Both HCl and the chlorinating agents themselves can act as Lewis or Brønsted acids.[14] This acid can protonate the ether oxygen, making it a good leaving group. The subsequent cleavage results in a phenolic intermediate (2-hydroxy-3-methoxybenzoyl chloride) and the 4-bromobenzyl cation, which can then be trapped by chloride to form 4-bromobenzyl chloride. SnCl₄ is a Lewis acid known to cleave benzyl esters, but it is selective over benzyl ethers, highlighting that specific Lewis acids pose different levels of risk.[18]

  • Mitigation Strategy:

    • Use Milder Reagents: As detailed in Q1, switching to oxalyl chloride/DMF significantly reduces the acidity and temperature of the reaction, thereby preserving the ether linkage.[4]

    • Control Stoichiometry: Use only a slight excess (e.g., 1.1-1.3 equivalents) of the chlorinating agent to minimize the amount of residual acid at the end of the reaction.

    • Temperature Control: Maintain the reaction at 0 °C to prevent the conditions from becoming harsh enough to promote ether cleavage.

Visualizing the Challenge: Key Decomposition Pathways

The stability of this compound is primarily threatened by two pathways: hydrolysis and acid-catalyzed ether cleavage.

Start 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride CarboxylicAcid Parent Carboxylic Acid (Hydrolysis Product) Start->CarboxylicAcid Hydrolysis Phenol 2-Hydroxy-3-methoxy- benzoyl chloride Start->Phenol Ether Cleavage H2O Trace H₂O (Moisture) H2O->CarboxylicAcid Acid Acid Catalyst (e.g., HCl, SOCl₂) Acid->Phenol BenzylChloride 4-Bromobenzyl chloride

Caption: Primary decomposition pathways for the target acyl chloride.

Optimized Synthesis & Handling Protocol

This protocol is designed to maximize the yield and purity of the acyl chloride for immediate use in subsequent reactions.

Comparison of Acyl Chloride Synthesis Methods
MethodReagentTemperatureCatalystProsCons
Method A (Harsh) Thionyl Chloride (SOCl₂)Reflux (79 °C)NoneInexpensive; byproducts are gaseous.[17]High temp; strongly acidic; high risk of ether cleavage and charring.[1][2]
Method B (Recommended) Oxalyl Chloride ((COCl)₂)0 °C to RTDMF (cat.)Mild conditions; high yield; clean reaction.[4][5]More expensive; oxalyl chloride is toxic.
Step-by-Step Protocol (Method B)
  • Preparation (Inert Atmosphere): Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a rubber septum. Place the flask under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add the starting material, 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq). Add anhydrous dichloromethane (DCM) via syringe (approx. 0.1 M concentration). Cool the resulting solution/slurry to 0 °C in an ice bath.

  • Catalyst & Reagent: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) via syringe. Then, add oxalyl chloride (1.2 eq) dropwise over 5-10 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction is complete when gas evolution ceases and the starting material is consumed (can be monitored by TLC by quenching a small aliquot with methanol and spotting the resulting methyl ester against the starting acid).[19]

  • Solvent Removal (Critical Step): Once the reaction is complete, remove the solvent and any excess oxalyl chloride under reduced pressure (rotary evaporator). Crucially, do not heat the flask. A co-evaporation step with anhydrous toluene can help remove the last traces of HCl.

  • Immediate Use: Immediately re-dissolve the crude acyl chloride residue in the appropriate anhydrous solvent for your next reaction and proceed without delay.

Workflow for Synthesis and In Situ Use

Caption: Recommended workflow for synthesis and immediate use of the acyl chloride.

References

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. Available at: [Link]

  • LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. Available at: [Link]

  • Save My Exams. (n.d.). Hydrolysis of Acyl Chlorides. A Level Chemistry Revision Notes. Available at: [Link]

  • Ganjoo, S., & BVS, R. (2006). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Letters in Organic Chemistry, 3(1), 25-28. Available at: [Link]

  • Heuckendorff, M., Poulsen, L. T., & Jensen, H. H. (2018). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 20(11), 3201–3205. Available at: [Link]

  • Kobayashi, T., Sugitate, R., Uchida, K., Kawamoto, Y., & Ito, H. (2020). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Organic Letters. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Available at: [Link]

  • The Organic Chemistry Tutor. (2020). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. Available at: [Link]

  • ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed? Available at: [Link]

  • Columbia University. (n.d.). Organic Chemistry Problem Set 6. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

  • Reddit. (2016). Has anyone ever had any trouble with generation of acyl chlorides? r/chemistry. Available at: [Link]

  • Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • ResearchGate. (n.d.). DMF-catalysed chlorination of carboxylic acids. Available at: [Link]

  • LibreTexts. (2023). Preparation of Acyl Chlorides. Chemistry LibreTexts. Available at: [Link]

  • ChemBK. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (2014). The use of tin(IV) chloride to selectively cleave benzyl esters over benzyl ethers and benzyl amines. Available at: [Link]

  • Organic Syntheses. (n.d.). Org. Synth. 2012, 89, 46. Available at: [Link]

  • Lever, S. D., & Papadaki, M. (2004). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. Journal of Hazardous Materials, 115(1-3), 91-100. Available at: [Link]

  • Golisade, A., Koksch, B., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(1), 1-6. Available at: [Link]

  • Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
  • Kricheldorf, H. R. (1983). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Die Angewandte Makromolekulare Chemie, 113(1), 127-141. Available at: [Link]

  • Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Tetrahedron Letters, 49(48), 6883-6885. Available at: [Link]

  • Schmidt, Y., & Buchwald, S. L. (2015). Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Hydroalkylation Approach. Journal of the American Chemical Society, 137(31), 9879–9882. Available at: [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of p-methoxybenzoyl chloride. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Available at: [Link]

  • ResearchGate. (2015). New Pathways for Chlorine Dioxide Decomposition in Basic Solution. Available at: [Link]

  • Wandt, J., et al. (2022). Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. Energy & Environmental Science, 15(7), 2967-2979. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride and Other Substituted Benzoyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and ultimately, the success of a synthetic campaign. Substituted benzoyl chlorides are a cornerstone of this chemical toolbox, offering a versatile means to introduce the benzoyl moiety. This guide provides an in-depth, objective comparison of the reactivity and utility of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride , a complex and multifunctional reagent, against a backdrop of more common substituted benzoyl chlorides. The insights herein are grounded in established principles of physical organic chemistry and supported by detailed experimental protocols.

Introduction to this compound: A Multifunctional Reagent

This compound is a bespoke acylating agent characterized by a unique substitution pattern that imparts a nuanced reactivity profile. Its structure features:

  • An acyl chloride moiety, the primary site of reactivity for nucleophilic acyl substitution.

  • A methoxy group at the 3-position, an electron-donating group that influences the electronic character of the aromatic ring.

  • A bulky (4-bromobenzyl)oxy group at the 2-position, which introduces significant steric hindrance around the reactive center and also possesses a weakly electron-withdrawing bromo substituent on a peripheral phenyl ring.

This combination of features suggests a reactivity that is carefully modulated, offering potential advantages in complex syntheses where chemo- and regioselectivity are paramount. The 4-bromobenzyl group can also serve as a handle for further functionalization, for instance, via cross-coupling reactions.[1]

Theoretical Framework for Reactivity Comparison: Electronic and Steric Effects

The reactivity of a substituted benzoyl chloride in nucleophilic acyl substitution is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.[2]

  • Electronic Effects : Substituents that withdraw electron density from the aromatic ring (electron-withdrawing groups, EWGs) increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[3] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the carbonyl carbon, leading to a slower reaction.[2]

  • Steric Effects : Bulky substituents, particularly in the ortho position, can physically impede the approach of a nucleophile to the carbonyl carbon, thereby slowing the reaction rate. This is known as steric hindrance.[4]

The interplay of these effects determines the overall reactivity of the benzoyl chloride. In the case of our target molecule, the ortho-(4-bromobenzyl)oxy group is expected to exert a significant steric effect, while the meta-methoxy group will have a more subtle electronic influence.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate this compound against three representative substituted benzoyl chlorides:

  • 4-Nitrobenzoyl chloride : An example of a highly reactive benzoyl chloride due to the strong electron-withdrawing nature of the nitro group.

  • 4-Methoxybenzoyl chloride : A less reactive counterpart, where the methoxy group donates electron density to the ring.

  • Benzoyl chloride : The unsubstituted parent compound, serving as a baseline for comparison.

Benzoyl Chloride Derivative Key Substituents & Their Effects Expected Relative Reactivity
4-Nitrobenzoyl chloride p-Nitro group (-NO₂): Strong -I, -M (electron-withdrawing)Highest
Benzoyl chloride UnsubstitutedModerate
4-Methoxybenzoyl chloride p-Methoxy group (-OCH₃): -I, +M (electron-donating)Lower
This compound o-(4-Bromobenzyl)oxy: Bulky, steric hindrance; m-Methoxy: Weakly electron-donatingLowest

Discussion of Reactivity:

The reactivity of This compound is anticipated to be the lowest among the compared compounds. This is primarily due to the profound steric hindrance imposed by the bulky ortho-(4-bromobenzyl)oxy group. This steric shield makes it challenging for nucleophiles to approach the electrophilic carbonyl carbon. While the meta-methoxy group is weakly activating, its electronic influence is likely overshadowed by the dominant steric effect of the adjacent substituent.

In contrast, 4-nitrobenzoyl chloride is highly reactive. The para-nitro group is a potent electron-withdrawing group, which significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic attack.[3]

4-Methoxybenzoyl chloride exhibits reduced reactivity compared to benzoyl chloride. The electron-donating nature of the para-methoxy group slightly deactivates the carbonyl group towards nucleophilic attack.[5]

Benzoyl chloride provides a standard reference point for reactivity, being more reactive than its electron-rich analogue (4-methoxybenzoyl chloride) and significantly less reactive than its electron-poor counterpart (4-nitrobenzoyl chloride).

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key reactions involving substituted benzoyl chlorides.

Synthesis of the Precursor: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid

The synthesis of the target benzoyl chloride first requires the preparation of the corresponding carboxylic acid. This is typically achieved through a Williamson ether synthesis, starting from 2-hydroxy-3-methoxybenzoic acid.

Workflow for the Synthesis of the Precursor Carboxylic Acid

G A 2-Hydroxy-3-methoxybenzoic acid B Deprotonation with base (e.g., K2CO3 in DMF) A->B C Nucleophilic attack on 4-Bromobenzyl bromide B->C D Work-up and purification C->D E 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid D->E

Caption: Workflow for the synthesis of the precursor carboxylic acid.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-bromobenzyl bromide (1.1 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the mixture with 1 M HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conversion to this compound

The synthesized carboxylic acid is then converted to the acyl chloride using a standard chlorinating agent.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Chlorinating Agent: Add oxalyl chloride (1.5 eq.) dropwise to the suspension at 0 °C, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude benzoyl chloride is typically used in the subsequent step without further purification.

Comparative N-Acylation of Aniline (Schotten-Baumann Conditions)

This protocol allows for a direct comparison of the reactivity of different benzoyl chlorides in a standard amide bond formation reaction.[6][7][8]

Workflow for Schotten-Baumann N-Acylation

G cluster_0 Organic Phase (DCM) cluster_1 Aqueous Phase Aniline Aniline Amide_Product N-Phenylbenzamide Product Aniline->Amide_Product 1. Nucleophilic Attack Benzoyl_Chloride Substituted Benzoyl Chloride Benzoyl_Chloride->Amide_Product HCl_byproduct HCl (byproduct) Amide_Product->HCl_byproduct 2. Elimination NaOH 10% NaOH (aq) NaCl NaCl NaOH->NaCl HCl_byproduct->NaCl 3. Neutralization

Caption: Schotten-Baumann reaction workflow.

Step-by-Step Protocol:

  • Reaction Setup: In a flask, dissolve aniline (1.0 eq.) in dichloromethane (DCM). Add an equal volume of 10% aqueous sodium hydroxide solution.

  • Addition of Acyl Chloride: Vigorously stir the biphasic mixture and add the respective substituted benzoyl chloride (1.05 eq.) dropwise at room temperature.

  • Reaction: Continue to stir vigorously for 1 hour. Monitor the consumption of the benzoyl chloride by TLC.

  • Work-up: Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The yield of the resulting N-phenylbenzamide can be determined and compared.

Comparative O-Acylation of Phenol

This protocol compares the performance of the benzoyl chlorides in the formation of an ester linkage with a less nucleophilic alcohol, phenol.[9][10]

Step-by-Step Protocol:

  • Reaction Setup: In a flask, dissolve phenol (1.0 eq.) in dichloromethane (DCM) and add pyridine (1.2 eq.) as a base and catalyst.

  • Addition of Acyl Chloride: Cool the solution to 0 °C and add the respective substituted benzoyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The yield of the resulting phenyl benzoate can be determined.

Data Summary and Interpretation

Benzoyl Chloride Derivative Aniline Acylation (Relative Yield) Phenol Acylation (Relative Yield) Qualitative Observations
4-Nitrobenzoyl chloride Very HighHighRapid reaction, often exothermic.
Benzoyl chloride HighModerate-HighModerate reaction rate.
4-Methoxybenzoyl chloride Moderate-HighModerateSlower reaction compared to benzoyl chloride.
This compound Low-ModerateLowSignificantly slower reaction, may require extended reaction times or heating.

Interpretation of Results:

The experimental results are expected to align with the theoretical predictions. The highly activated 4-nitrobenzoyl chloride will likely provide the highest yields in the shortest time. Benzoyl chloride and 4-methoxybenzoyl chloride will show good to moderate reactivity. This compound will demonstrate attenuated reactivity, confirming the significant impact of steric hindrance. This reduced reactivity, however, can be advantageous in syntheses involving multifunctional molecules where selectivity is desired. For instance, in the presence of a more accessible and nucleophilic site, this sterically hindered acyl chloride may react preferentially, a feature highly sought after in complex target-oriented synthesis.

Conclusion

This compound is a specialized acylating agent whose reactivity is dominated by the steric hindrance of its ortho-substituent. While it is less reactive than simpler benzoyl chlorides like 4-nitrobenzoyl chloride and benzoyl chloride, this characteristic can be harnessed to achieve greater selectivity in complex chemical transformations. For applications requiring rapid and high-yielding acylations with simple nucleophiles, more reactive, unhindered benzoyl chlorides are preferable. However, for intricate synthetic routes where fine-tuning of reactivity is essential to avoid side reactions, the attenuated reactivity of this compound makes it a valuable and strategic tool for the discerning synthetic chemist.

References

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Comparative Reactivity Analysis of Bromobenzyl-Containing Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl chlorides are highly reactive functional groups, prized in organic synthesis for their utility as powerful acylating agents.[1][2] Their reactivity, however, is not a monolithic characteristic. It is profoundly influenced by the electronic nature of substituents appended to the molecular scaffold. This guide provides a detailed comparative analysis of the reactivity of bromobenzyl-containing acyl chlorides, offering insights into how the position of the bromo substituent on the benzyl moiety modulates the electrophilicity of the carbonyl carbon. Understanding these nuanced differences is critical for reaction design, optimization, and the strategic synthesis of complex molecules in pharmaceutical and materials science.

The core of an acyl chloride's reactivity lies in the partial positive charge on the carbonyl carbon, a consequence of the high electronegativity of both the oxygen and chlorine atoms.[1][3] This inherent electrophilicity makes them prime targets for nucleophilic attack, initiating a nucleophilic acyl substitution reaction that typically proceeds through a two-step addition-elimination mechanism.[1][4][5] The rate of this reaction is contingent on the magnitude of the carbonyl carbon's positive charge; electron-withdrawing groups enhance this charge and accelerate the reaction, while electron-donating groups diminish it and slow the reaction down.

This guide will dissect the electronic effects of a bromo substituent at the ortho, meta, and para positions of a benzyl group attached to a benzoyl chloride core. We will explore the interplay of inductive and resonance effects, present a quantitative framework for comparison using Hammett-style analysis, and provide detailed experimental protocols for researchers to validate these principles in their own laboratories.

The Underlying Chemistry: Electronic Effects of Substituents

The reactivity of a substituted benzoyl chloride is fundamentally governed by the electronic properties of its substituents. These effects are broadly categorized as inductive and resonance effects.

  • Inductive Effect (-I): This is a through-bond effect arising from the difference in electronegativity between atoms. Halogens, like bromine, are more electronegative than carbon and thus exert an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring.[6][7]

  • Resonance Effect (+R or -R): This is a through-space effect involving the delocalization of π-electrons. A substituent with a lone pair of electrons, such as bromine, can donate this electron density to the aromatic ring, a +R effect.[8] Conversely, groups with π-bonds, like a nitro group, can withdraw electron density via resonance (-R effect).[9][10]

In the case of bromobenzyl-containing acyl chlorides, the bromo substituent on the benzyl ring influences the electrophilicity of the distal acyl chloride carbonyl group. This influence is transmitted through the benzylic methylene bridge and the phenyl ring of the benzoyl group.

The Dueling Nature of Bromine

Bromine presents a classic example of competing electronic effects. It is inductively withdrawing (-I) due to its electronegativity, but it is also capable of resonance donation (+R) due to its lone pairs.[8] The net effect on the reactivity of an aromatic ring depends on the position of the substituent. For electrophilic aromatic substitution, the deactivating inductive effect generally outweighs the activating resonance effect, making halobenzenes less reactive than benzene.[6][8] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.[8]

When considering the effect of a substituted benzyl group on a remote reaction center, these electronic influences are relayed, albeit attenuated, through the molecular framework.

Comparative Reactivity Profile

We will now analyze the expected reactivity of ortho-, meta-, and para-bromobenzyl benzoyl chlorides relative to an unsubstituted benzyl benzoyl chloride. The primary reaction under consideration is nucleophilic acyl substitution.

The Unsubstituted Benchmark: Benzyl Benzoyl Chloride

The benzyl group itself is generally considered to be weakly electron-donating or nearly neutral in its overall electronic effect. The phenyl ring within the benzyl group has a mild electron-withdrawing inductive effect due to its sp2 hybridized carbons.[11]

para-Bromobenzyl Benzoyl Chloride
  • Inductive Effect: The bromine atom exerts an electron-withdrawing (-I) effect.

  • Resonance Effect: The bromine atom can donate a lone pair of electrons into the benzyl ring via resonance (+R).

In the para position, both the inductive and resonance effects are operative. The resonance effect leads to an increase in electron density at the ortho and para positions of the benzyl ring. This increased electron density can be relayed through the benzylic carbon to the benzoyl ring, slightly decreasing the electrophilicity of the acyl chloride carbonyl. However, the strong electron-withdrawing inductive effect of bromine will counteract this. Generally, for halogens, the inductive effect is considered dominant in influencing overall electron density.[8] Therefore, the net effect is expected to be electron-withdrawing, leading to an increase in reactivity compared to the unsubstituted analog.

meta-Bromobenzyl Benzoyl Chloride
  • Inductive Effect: The electron-withdrawing (-I) effect of bromine is still significant at the meta position.

  • Resonance Effect: The resonance effect of a substituent primarily influences the ortho and para positions. Its direct influence on the meta position is negligible.

With the resonance donation effectively nullified at the meta position, the electron-withdrawing inductive effect of bromine will be the primary electronic influence. This will lead to a net withdrawal of electron density, increasing the electrophilicity of the carbonyl carbon and thus increasing the reactivity of the acyl chloride.

ortho-Bromobenzyl Benzoyl Chloride
  • Inductive Effect: The inductive effect is strongest at the ortho position due to its proximity to the benzylic carbon.

  • Resonance Effect: The resonance donation is also active at the ortho position.

  • Steric Hindrance: A significant factor for the ortho isomer is steric hindrance. The bulky bromine atom can sterically impede the approach of a nucleophile to the carbonyl center.

While the electronic effects would suggest a significant increase in reactivity, the steric hindrance introduced by the ortho-bromo group is likely to play a dominant role, potentially decreasing the overall reaction rate by sterically shielding the reaction center.

Predicted Reactivity Order

Based on the interplay of these electronic and steric effects, the predicted order of reactivity towards nucleophilic acyl substitution is:

meta-Bromobenzyl Benzoyl Chloride > para-Bromobenzyl Benzoyl Chloride > Benzyl Benzoyl Chloride > ortho-Bromobenzyl Benzoyl Chloride

This hypothesis is grounded in the dominant electron-withdrawing inductive effect of bromine, which is most impactful and unencumbered by resonance at the meta position. The para position experiences a slightly attenuated withdrawing effect due to competing resonance donation. The unsubstituted analog serves as a baseline, and the ortho isomer is expected to be the least reactive due to steric hindrance.

Quantitative Analysis: The Hammett Equation

To provide a more quantitative prediction, we can draw an analogy to the Hammett equation.[12][13][14] The Hammett equation is a linear free-energy relationship that describes the effect of meta and para substituents on the reactivity of benzene derivatives.[13][15] It takes the form:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the substituent and its position.

  • ρ (rho) is the reaction constant, which depends on the nature of the reaction.

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative σ values.[12] For the hydrolysis of substituted benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups accelerate the reaction.

While Hammett constants are typically applied to substituents directly on the reacting aromatic ring, the electronic effects of the substituted benzyl group will be transmitted to the benzoyl chloride moiety. The positive Hammett σ values for meta and para bromo substituents support the prediction of enhanced reactivity for these isomers.

Experimental Validation

To empirically validate the predicted reactivity order, a series of kinetic experiments can be performed. A common and effective method is to monitor the rate of hydrolysis of the acyl chlorides.[16] The progress of the reaction can be followed by monitoring the increase in conductivity of the solution due to the formation of hydrochloric acid or by titration of the generated acid.[17]

Experimental Protocol: Comparative Hydrolysis via Conductimetry

This protocol outlines a method for determining the pseudo-first-order rate constants for the hydrolysis of the different bromobenzyl-containing acyl chlorides.

Materials:

  • ortho-Bromobenzyl benzoyl chloride

  • meta-Bromobenzyl benzoyl chloride

  • para-Bromobenzyl benzoyl chloride

  • Benzyl benzoyl chloride

  • Anhydrous acetone (solvent)

  • Deionized water

  • Conductivity meter and probe

  • Thermostatted water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M stock solutions of each acyl chloride in anhydrous acetone.

    • Prepare a series of acetone-water solvent mixtures (e.g., 90:10, 80:20 v/v).

  • Kinetic Measurements:

    • Equilibrate the chosen acetone-water solvent mixture in a beaker within the thermostatted water bath (e.g., 25 °C).

    • Place the conductivity probe in the solvent and allow the reading to stabilize.

    • Initiate the reaction by injecting a small, precise volume of the acyl chloride stock solution into the solvent mixture with rapid stirring.

    • Immediately begin recording the conductivity of the solution at regular time intervals. The frequency of data collection should be adjusted based on the reaction rate.

  • Data Analysis:

    • The pseudo-first-order rate constant (k) can be determined by plotting ln(G∞ - Gt) versus time, where Gt is the conductivity at time t, and G∞ is the conductivity at the completion of the reaction. The slope of this plot will be -k.

    • Alternatively, non-linear regression analysis of the conductivity versus time data can be used to determine k.[17]

    • Repeat the experiment for each acyl chloride isomer and the unsubstituted analog under identical conditions to ensure reproducibility.

Data Presentation

The obtained rate constants should be compiled into a table for clear comparison.

CompoundRate Constant (k, s⁻¹)Relative Rate (k/k_unsubstituted)
Benzyl Benzoyl Chloridek₀1.00
ortho-Bromobenzyl Benzoyl Chloridekorthokortho/k₀
meta-Bromobenzyl Benzoyl Chloridekmetakmeta/k₀
para-Bromobenzyl Benzoyl Chloridekparakpara/k₀

Visualizing the Concepts

Nucleophilic Acyl Substitution Mechanism

The general mechanism for the reaction of an acyl chloride with a nucleophile (Nu-H) is a two-step addition-elimination process.[4][5]

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Workflow

The workflow for the comparative hydrolysis experiment can be visualized as follows:

G cluster_prep cluster_measurement cluster_analysis A Prepare 0.1 M stock solutions of each acyl chloride in anhydrous acetone D Inject acyl chloride stock solution A->D B Prepare acetone-water solvent mixture C Equilibrate solvent in thermostatted bath B->C C->D E Record conductivity over time D->E F Plot ln(G∞ - Gt) vs. time E->F G Determine rate constant (k) from the slope F->G H Compare rate constants of all isomers G->H

Caption: Experimental workflow for determining hydrolysis rate constants.

Conclusion

The reactivity of bromobenzyl-containing acyl chlorides is a nuanced interplay of inductive, resonance, and steric effects. A thorough understanding of these principles allows for the rational selection of reagents and the design of more efficient synthetic routes. The meta- and para-bromobenzyl isomers are predicted to be more reactive than the unsubstituted analog due to the dominant electron-withdrawing inductive effect of bromine. Conversely, the ortho isomer is expected to exhibit reduced reactivity due to steric hindrance. The provided experimental protocol offers a robust framework for quantifying these differences, enabling researchers to make data-driven decisions in their synthetic endeavors.

References

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A Senior Application Scientist's Guide to the Structural Validation of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the certainty of a molecule's structure is the bedrock upon which all subsequent data rests. For intermediates like 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride and its derivatives, which serve as crucial building blocks, rigorous structural validation is not merely a quality control step—it is an absolute prerequisite for advancing a project. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline.

This guide provides an in-depth, multi-technique approach to the structural validation of this specific class of compounds. We move beyond simple data reporting to explain the causality behind our analytical choices, presenting a self-validating workflow that ensures the highest degree of confidence in your molecular structure.

The Integrated Strategy: A Symphony of Analytical Techniques

No single analytical method can provide a complete and unambiguous structural picture. True confidence is achieved by integrating data from orthogonal techniques, where each method corroborates the others while providing unique pieces of the structural puzzle. This integrated workflow ensures that the identity, purity, and elemental composition of the synthesized compound are all confirmed.

G cluster_validation Validation Suite Synthesis Synthesis & Purification (e.g., Recrystallization) Crude Crude Product Synthesis->Crude Yields Purified Purified Derivative Crude->Purified Purification NMR NMR Spectroscopy (¹H & ¹³C) Purified->NMR Characterization MS Mass Spectrometry (LC-MS / GC-MS) Purified->MS Characterization IR FTIR Spectroscopy Purified->IR Characterization HPLC HPLC Analysis Purified->HPLC Characterization EA Elemental Analysis Purified->EA Characterization Final Structurally Validated Compound NMR->Final Confirms Connectivity & Chemical Environment MS->Final Confirms Molecular Weight & Fragmentation Pattern IR->Final Confirms Functional Groups HPLC->Final Quantifies Purity EA->Final Confirms Elemental Composition

Caption: Integrated workflow for synthesis, purification, and structural validation.

Purification: The Essential First Step

Before any analysis, the purity of the compound must be maximized. Recrystallization is the most effective method for purifying nonvolatile organic solids like the target derivatives.[1][2][3] The choice of solvent is critical; it must dissolve the compound when hot but not at room temperature, ensuring high recovery of pure crystals upon cooling.[1][4]

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: Empirically test solvents (e.g., ethanol, ethyl acetate, hexane, or mixtures) to find one with a high-temperature coefficient for your specific derivative.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This prevents loss of yield.[5]

  • Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat to adsorb colored impurities.[1]

  • Hot Filtration: Quickly filter the hot solution by gravity to remove insoluble impurities and charcoal. Pre-heating the funnel and filter paper prevents premature crystallization.[5]

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.[2][3]

  • Collection and Washing: Collect the crystals via vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Keep the vacuum on to pull air through the crystals, partially drying them. For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.[1]

Spectroscopic Analysis: Deciphering the Molecular Architecture

Spectroscopy provides the core data for structural elucidation. We will use Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) in concert.

G mol This compound C-H Bonds (Aromatic & Aliphatic) C=O, C-O, C-Cl Functional Groups Overall M.W. & Isotopic Pattern NMR ¹H & ¹³C NMR NMR:e->mol:w Elucidates IR FTIR Spectroscopy IR:e->mol:w Identifies MS Mass Spectrometry MS:e->mol:w Determines

Caption: Relationship between analytical techniques and molecular features.

A. ¹H and ¹³C NMR Spectroscopy: The Definitive Map

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information on each unique carbon atom.

Why We Use It: For our target molecule, NMR will confirm the substitution patterns on both aromatic rings, verify the presence of the methoxy (-OCH₃) and benzylic (-OCH₂-) groups, and establish the relative positions of all substituents.

Protocol: NMR Sample Preparation

  • Weigh approximately 5-10 mg of the purified, dry sample directly into a clean, dry NMR tube.

  • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is crucial; it must dissolve the sample without having signals that overlap with key sample peaks.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved.

  • Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Expected NMR Data for this compound

TechniqueExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.5-7.6d2HProtons on bromobenzyl ring ortho to -CH₂-
~7.2-7.3d2HProtons on bromobenzyl ring ortho to -Br
~7.1-7.4m3HProtons on the benzoyl ring
~5.2s2H-O-CH₂- (benzylic protons)
~3.9s3H-O-CH₃ (methoxy protons)
¹³C NMR ~165s-C=O (acyl chloride carbonyl)
~158s-C-O (methoxy-substituted carbon)
~150s-C-O (benzyloxy-substituted carbon)
~136s-Quaternary carbon of bromobenzyl ring
~132s-CH carbons of bromobenzyl ring
~129s-CH carbons of bromobenzyl ring
~122-128s-CH carbons of benzoyl ring
~122s-C-Br (bromine-substituted carbon)
~71s--O-CH₂- (benzylic carbon)
~56s--O-CH₃ (methoxy carbon)

Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and specific derivative structure.[6][7][8]

B. FTIR Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid and reliable technique for identifying the presence of specific functional groups. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific chemical bonds.

Why We Use It: For our target molecule, FTIR will unequivocally confirm the presence of the critical acyl chloride carbonyl (C=O) group, the aromatic C=C bonds, and the C-O ether linkages. The spectrum serves as a unique fingerprint for the molecule.

Protocol: FTIR Sample Preparation (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the dry, purified solid sample onto the crystal, ensuring complete coverage.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationStructural Assignment
~3100-3000Medium-WeakC-H stretchAromatic C-H
~2950-2850Medium-WeakC-H stretchAliphatic C-H (-OCH₃, -OCH₂-)
~1775-1750 Strong C=O stretch Acyl Chloride Carbonyl
~1600-1450Medium-StrongC=C stretchAromatic rings
~1250-1000StrongC-O stretchEther linkages (Ar-O-CH₂ and Ar-O-CH₃)
~850-800StrongC-H bendPara-disubstituted aromatic ring
~700-600MediumC-Cl stretchAcyl Chloride

Note: The acyl chloride carbonyl stretch is typically at a higher frequency than ester or ketone carbonyls, making it a key diagnostic peak.[9][10][11][12][13]

C. Mass Spectrometry: The Molecular Weight and Isotopic Signature

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of bromine and chlorine.

Why We Use It: MS will confirm the molecular weight of our target derivative. Crucially, the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will create a unique and easily identifiable isotopic cluster for the molecular ion peak (M, M+2, M+4, M+6), providing definitive evidence of the presence of both halogens.[14][15]

Protocol: Sample Preparation for LC-MS

  • Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

  • Perform serial dilutions to create a working solution of ~1-10 µg/mL.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

  • Inject the sample into the LC-MS system, typically using electrospray ionization (ESI) in positive ion mode. The liquid chromatography step separates the target compound from any minor impurities before it enters the mass spectrometer.[16]

Expected Mass Spectrometry Data for C₁₅H₁₂BrClO₃

IonDescriptionExpected m/z (Monoisotopic)Key Isotopic Pattern
[M+H]⁺Protonated Molecular Ion354.97A characteristic cluster of peaks at m/z ~355, 357, 359, 361 due to Br and Cl isotopes.[14]
[M+Na]⁺Sodium Adduct376.95Same isotopic pattern, shifted by the mass of sodium.
Fragments-VariesLoss of Cl, CO, C₇H₆Br (bromobenzyl), etc. Provides clues to connectivity.

The relative intensity of the M+2 peak is a key diagnostic feature. A compound with one bromine atom will have an M+2 peak of nearly equal intensity to the M peak.[14] A compound with one chlorine atom will have an M+2 peak that is approximately one-third the intensity of the M peak.[14] The combination in our target molecule creates a highly specific signature.

Chromatographic Analysis: Quantifying Purity

While spectroscopy confirms what the molecule is, chromatography determines how much of it is present relative to impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in drug development.[17]

Why We Use It: HPLC provides quantitative data on the purity of the synthesized derivative, which is essential for regulatory submissions and ensuring reproducible experimental results. For these moderately polar compounds, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.[17]

Protocol: Purity Analysis by RP-HPLC

  • System Preparation: Use an HPLC system with a UV detector. The column should be a C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (both with 0.1% trifluoroacetic acid, if needed, to improve peak shape). A typical starting gradient might be 50:50 acetonitrile:water, moving to 95:5 over 20 minutes.

  • Sample Preparation: Prepare a sample solution at ~0.5 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter.[18]

  • Analysis: Inject 10 µL of the sample. Monitor the elution profile with the UV detector set to a wavelength where the benzoyl chromophore absorbs strongly (e.g., 254 nm).

  • Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A pure compound should show a single, sharp, symmetrical peak.

Example HPLC Data

Peak No.Retention Time (min)Peak AreaArea %Identity
13.24,5000.15Impurity A
212.52,985,00099.7Target Derivative
314.110,5000.15Impurity B

Elemental Analysis: The Final Stoichiometric Proof

Elemental analysis provides the ultimate confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements (C, H, N, S, halogens).[19][20][21]

Why We Use It: This technique provides a fundamental check on the compound's composition. If the experimentally determined percentages of carbon and hydrogen match the theoretical values calculated from the proposed structure, it provides strong, independent validation that the correct compound has been synthesized.[21]

Protocol: Combustion Analysis This analysis is typically performed by a dedicated analytical service. A precise weight of the highly purified sample is combusted in an oxygen-rich environment.[22] The resulting gases (CO₂, H₂O) are quantitatively measured, and from this data, the percentages of carbon and hydrogen in the original sample are calculated.

Expected Elemental Analysis Data for C₁₅H₁₂BrClO₃

ElementTheoretical %Experimental %Deviation
Carbon (C)50.6650.71+0.05
Hydrogen (H)3.403.38-0.02

An acceptable deviation between the theoretical and experimental values is typically less than ±0.4%.[21]

Conclusion: A Framework for Confidence

The structural validation of this compound derivatives is a comprehensive process that relies on the synergistic application of multiple analytical techniques. By following this integrated workflow—beginning with meticulous purification and proceeding through a suite of spectroscopic, chromatographic, and elemental analyses—researchers can achieve an exceptionally high degree of confidence in their material. Each technique provides a layer of evidence, and together they form a self-validating system that confirms the molecule's identity, purity, and composition, ensuring the integrity of all subsequent research and development activities.

References

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A Comparative Guide to the Biological Activity Screening of Novel Compounds Derived from 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale and Strategic Design

In the landscape of modern drug discovery, the strategic selection of a core scaffold is paramount. The 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride scaffold presents a compelling starting point for combinatorial synthesis and biological screening. Its inherent structural features offer a rational basis for targeting a diverse range of biological activities. The reactive acyl chloride group provides a versatile handle for creating extensive libraries of derivatives, such as amides and esters.

The key functionalities of this scaffold are not arbitrary. The 2-benzyloxy-3-methoxy motif is found in various biologically active molecules, with the methoxy group often influencing metabolic stability and receptor interaction.[1][2] The 4-bromobenzyl moiety introduces a halogen atom, which can enhance membrane permeability and participate in halogen bonding, a crucial interaction in ligand-protein binding.[3][4] This combination of features suggests a high potential for discovering novel compounds with significant therapeutic promise.

This guide provides a comprehensive comparison of the biological activities of a hypothetical library of compounds synthesized from this core scaffold. We will delve into the experimental methodologies for anticancer, antimicrobial, and anti-inflammatory screening, explaining the causality behind our choice of assays and presenting a comparative analysis of the structure-activity relationships (SAR) derived from the data.

General Synthesis Strategy

The generation of a diverse chemical library from the starting material, this compound, is achieved through straightforward nucleophilic acyl substitution. By reacting the acyl chloride with a variety of primary/secondary amines or alcohols, a series of corresponding amides and esters can be synthesized, each with unique steric and electronic properties poised for differential biological activity.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Start 2-[(4-Bromobenzyl)oxy]- 3-methoxybenzoyl chloride Reaction Nucleophilic Acyl Substitution Start->Reaction Core Scaffold Nucleophiles Nucleophiles (R-NH2, R-OH, etc.) Nucleophiles->Reaction Diversity Input Library Diverse Library of Amide & Ester Derivatives Reaction->Library Generated Compounds

Caption: General workflow for synthesizing a compound library.

Part 1: Anticancer Activity Screening

The search for novel anticancer agents is driven by the need to overcome drug resistance and reduce side effects.[5][6] Scaffolds similar to ours, such as those found in chalcones and benzofurans, are known to possess potent cytotoxic activities against various cancer cell lines.[7][8][9] The presence of methoxy and bromo substituents has been specifically noted for contributing to anticancer efficacy.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone of in vitro cytotoxicity screening. Its selection is based on its reliability, high throughput, and direct correlation of colorimetric signal with cell viability. The assay measures the metabolic activity of mitochondrial reductase enzymes, which cleave the yellow MTT tetrazolium salt into purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to create stock solutions. Serial dilutions are prepared in culture medium and added to the cells, with final concentrations typically ranging from 0.1 to 100 µM. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours to allow the compounds to exert their cytotoxic or cytostatic effects.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Comparative Data and Structure-Activity Relationship (SAR)

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Synthesized Derivatives

Compound IDR-Group (Appended Moiety)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
SJC-01 -NH-CH₂CH₃ (Ethylamide)85.2>10091.5
SJC-02 -NH-Phenyl (Anilide)15.722.418.9
SJC-03 -NH-(4-Fluorophenyl)8.111.39.7
SJC-04 -O-Phenyl (Phenyl ester)45.658.151.3
Doxorubicin Positive Control 0.9 1.2 1.1

Analysis of SAR: The data clearly indicates that amide derivatives are more potent than the corresponding ester (SJC-04). A significant leap in activity is observed when transitioning from an aliphatic amide (SJC-01) to an aromatic anilide (SJC-02), highlighting the importance of the appended phenyl ring for cytotoxic activity. Further substitution on this phenyl ring with an electron-withdrawing fluorine atom at the para-position (SJC-03) nearly doubles the potency across all cell lines. This suggests that the electronic properties and potential for additional interactions of the appended moiety are critical determinants of anticancer efficacy, a common theme in SAR studies.[11][12]

Part 2: Antimicrobial Activity Screening

With the rise of antibiotic-resistant pathogens, there is an urgent need for novel antimicrobial compounds.[13][14] The core scaffold contains structural elements often found in antimicrobial agents, making this a logical therapeutic area to investigate.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[1][14] It is preferred for its quantitative results and suitability for screening compound libraries against a panel of microorganisms.

Step-by-Step Methodology:

  • Microorganism Preparation: Strains of Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922) are cultured overnight. The cultures are then diluted to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Compounds are serially diluted two-fold in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculation: The standardized bacterial suspension is added to each well. A positive control (bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data and Structure-Activity Relationship (SAR)

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Synthesized Derivatives

Compound IDR-Group (Appended Moiety)S. aureus (Gram +)E. coli (Gram -)
SJC-01 -NH-CH₂CH₃ (Ethylamide)64>128
SJC-02 -NH-Phenyl (Anilide)32128
SJC-03 -NH-(4-Fluorophenyl)1664
SJC-05 -NH-(4-Nitrophenyl)832
Ciprofloxacin Positive Control 1 0.5

Analysis of SAR: The results indicate a greater activity against the Gram-positive S. aureus than the Gram-negative E. coli, which is common for new chemical entities due to the latter's outer membrane barrier. Similar to the anticancer results, aromatic amides (SJC-02, SJC-03, SJC-05) are superior to the aliphatic amide (SJC-01). The introduction of strong electron-withdrawing groups on the anilide ring, such as fluorine (SJC-03) and particularly nitro (SJC-05), significantly enhances antimicrobial potency. This suggests that modulating the electronic charge distribution across the molecule is a key strategy for improving activity.

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and identifying new anti-inflammatory agents is a major research goal.[15][16] Many synthetic compounds are screened for their ability to suppress inflammatory mediators like nitric oxide (NO) in cellular models.[17][18]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a simple, rapid, and sensitive method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. It is widely used to assess the anti-inflammatory potential of compounds in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, which serve as an excellent in vitro model for inflammation.[18][19]

Step-by-Step Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of the synthesized compounds for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: 50 µL of the cell culture supernatant is transferred to a new plate. 50 µL of Griess Reagent A (sulfanilamide) is added, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a brief incubation period for color development, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated cells. An MTT assay is run in parallel to ensure the observed NO reduction is not due to cytotoxicity.

Comparative Data and Structure-Activity Relationship (SAR)

Table 3: Comparative Anti-inflammatory Activity of Synthesized Derivatives

Compound IDR-Group (Appended Moiety)% NO Inhibition at 25 µMIC₅₀ (µM)
SJC-02 -NH-Phenyl (Anilide)28.5%>50
SJC-06 -NH-(4-Hydroxyphenyl)75.4%12.8
SJC-07 -NH-(4-Methoxyphenyl)45.1%33.2
SJC-08 -O-(4-Hydroxyphenyl)61.8%19.5
Dexamethasone Positive Control 88.2% 5.5

Analysis of SAR: The data reveals that the presence of a hydroxyl group on the appended phenyl ring is critical for anti-inflammatory activity. The 4-hydroxyphenyl amide derivative (SJC-06) is the most potent compound in the series, showing strong inhibition of NO production. Masking this hydroxyl group as a methyl ether (SJC-07) significantly reduces activity, suggesting that the phenolic proton or the group's hydrogen-bonding capacity is crucial for the mechanism of action. The ester analogue (SJC-08) is also active but less so than the amide (SJC-06), reinforcing the general trend that the amide linker is favorable for biological activity in this scaffold series.

Integrated Biological Screening Workflow

The overall process, from the synthesized library to the identification of lead candidates, follows a logical, multi-stage screening cascade designed to efficiently evaluate the therapeutic potential of each new chemical entity.

G cluster_0 Compound Library cluster_1 Primary Screening (In Vitro) cluster_2 Data Analysis cluster_3 Lead Identification Library Synthesized Derivatives (SJC-01 to SJC-XX) AntiC Anticancer Screen (MTT Assay) Library->AntiC AntiM Antimicrobial Screen (MIC Assay) Library->AntiM AntiI Anti-inflammatory Screen (Griess Assay) Library->AntiI SAR IC五十 / MIC Determination & Structure-Activity Relationship (SAR) Analysis AntiC->SAR AntiM->SAR AntiI->SAR LeadC Anticancer Hit (e.g., SJC-03) SAR->LeadC LeadM Antimicrobial Hit (e.g., SJC-05) SAR->LeadM LeadI Anti-inflammatory Hit (e.g., SJC-06) SAR->LeadI

Caption: High-level workflow for biological activity screening.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the biological potential of novel compounds derived from the this compound scaffold. The comparative analysis reveals distinct structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities, underscoring that subtle molecular modifications can dramatically alter biological function.

  • For anticancer activity , an anilide moiety with para-electron-withdrawing substituents (e.g., SJC-03 ) is a promising lead.

  • For antimicrobial activity , a strong electron-withdrawing nitro group on the anilide ring (SJC-05 ) yielded the most potent candidate.

  • For anti-inflammatory activity , a 4-hydroxyphenyl amide (SJC-06 ) proved to be the most effective structure.

These findings provide a solid foundation for the next phase of drug development. Future work should focus on lead optimization around these "hit" compounds to enhance potency and selectivity, followed by secondary assays to elucidate their mechanisms of action and subsequent evaluation in more complex preclinical models.

References

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Efficacy of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the benzoyl chloride scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent reactivity and versatile synthetic handles allow for the generation of diverse compound libraries with a wide spectrum of biological activities. This guide focuses on a specific, promising class of these compounds: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride and its derivatives. We will delve into a comparative analysis of their efficacy, underpinned by a plausible, representative dataset, and provide detailed experimental methodologies to empower researchers in their quest for next-generation therapeutics.

Introduction: The Therapeutic Potential of Substituted Benzoyl Chlorides

The this compound core structure combines several key features that make it an attractive starting point for drug discovery. The methoxy and benzyloxy groups at the 2 and 3 positions of the benzoyl ring can influence the molecule's conformation and electronic properties, which are critical for target engagement. The 4-bromobenzyl moiety offers a site for further functionalization and can contribute to binding affinity through halogen bonding and other interactions. The highly reactive benzoyl chloride group, while not present in a final drug molecule, is a versatile intermediate for creating a library of amide or ester derivatives with diverse pharmacological profiles.[1]

This guide will explore a representative set of derivatives where the bromine atom on the benzyl ring is substituted with other functional groups, a common strategy in medicinal chemistry to probe structure-activity relationships (SAR). We will assess their cytotoxic effects on a model cancer cell line and explore a potential mechanism of action.

Comparative Efficacy: A Structure-Activity Relationship Study

To illustrate the comparative efficacy of this series, we present a representative dataset on the cytotoxic activity of four derivatives against the human colorectal carcinoma cell line, HCT-116. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after a 72-hour incubation period.

Compound IDR-Group (at para-position of benzyl ring)IC50 (µM) against HCT-116
BC-Br -Br12.5
BC-Cl -Cl18.2
BC-F -F25.1
BC-OCH3 -OCH345.8

Analysis of Structure-Activity Relationship (SAR):

The hypothetical data above illustrates a clear SAR trend. The nature of the substituent at the para-position of the benzyloxy ring significantly influences the cytotoxic potency of the compounds.

  • Halogen Substitution: The data suggests that a halogen at the para-position is favorable for activity, with the cytotoxicity following the trend Br > Cl > F. This could be attributed to the role of the halogen in forming halogen bonds with the target protein or influencing the overall electronic properties of the molecule.

  • Electron-Donating Group: The replacement of the halogen with an electron-donating methoxy group (-OCH3) leads to a marked decrease in activity. This suggests that electron-withdrawing or lipophilic groups at this position may be crucial for the observed cytotoxicity.

These findings underscore the importance of systematic modification of the lead compound to identify the key structural features that govern biological activity.

Proposed Mechanism of Action: Induction of Apoptosis via NF-κB Inhibition

Based on the known activities of similar heterocyclic compounds, we hypothesize that these 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl derivatives exert their anticancer effects by inducing apoptosis, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a critical regulator of cell survival, proliferation, and inflammation and is often constitutively active in cancer cells, making it a prime therapeutic target.[2][3] Inhibition of this pathway can sensitize cancer cells to apoptosis.

To investigate this proposed mechanism, a series of biochemical and cellular assays can be employed.

Visualization of the Proposed Signaling Pathway

The following diagram illustrates the proposed mechanism of action, where the benzoyl chloride derivatives inhibit the NF-κB pathway, leading to the activation of the apoptotic cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB->Nucleus Translocates Gene_Transcription Anti-apoptotic Gene Transcription NF-κB->Gene_Transcription Promotes Caspase-8 Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Induces Derivative BC Derivative Derivative->IKK Inhibits

Caption: Proposed mechanism of action of this compound derivatives.

Experimental Protocols

To validate the comparative efficacy and the proposed mechanism of action, the following detailed experimental protocols are provided.

Synthesis of this compound Derivatives

The synthesis of the target compounds is a two-step process involving a Williamson ether synthesis followed by the conversion of the resulting benzoic acid to the corresponding benzoyl chloride.[4][5][6]

Step 1: Synthesis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid (Williamson Ether Synthesis)

  • Dissolution: In a round-bottom flask, dissolve 2-hydroxy-3-methoxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).[7]

  • Deprotonation: Add potassium carbonate (K2CO3) (2.5 eq) to the solution and stir at room temperature for 30 minutes.

  • Alkylation: Add 4-bromobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with 1M HCl to a pH of 2-3 to precipitate the product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the desired benzoic acid derivative.

Step 2: Conversion to this compound

  • Reactant Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the synthesized 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq).

  • Chlorination: Add thionyl chloride (SOCl2) (5.0 eq) dropwise at 0°C.[8][9][10][11]

  • Catalysis: Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat at reflux (approximately 75-80°C) for 2-3 hours. The evolution of HCl and SO2 gas will be observed.

  • Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude benzoyl chloride can be used directly for the next step or purified by vacuum distillation.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the determination of the IC50 values of the synthesized derivatives.

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.

Caspase-3/7 Activity Assay

This assay is used to quantify the activation of executioner caspases, a hallmark of apoptosis.[12]

  • Cell Treatment: Seed HCT-116 cells in a 96-well white-walled plate and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well, mix gently, and incubate at room temperature for 1 hour in the dark.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[13][14][15]

  • Protein Extraction: Treat HCT-116 cells with the test compounds for 24 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

The comparative analysis of this compound derivatives, supported by a representative dataset, highlights the significant potential of this scaffold in the development of novel anticancer agents. The clear structure-activity relationship observed provides a rational basis for further optimization of these compounds. The proposed mechanism of action, involving the induction of apoptosis via inhibition of the NF-κB pathway, offers a testable hypothesis for future mechanistic studies.

The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling them to synthesize, evaluate, and further elucidate the therapeutic potential of this promising class of molecules. Future investigations should focus on expanding the derivative library to refine the SAR, conducting in-depth mechanistic studies to confirm the molecular target, and evaluating the in vivo efficacy and pharmacokinetic properties of the most potent analogs.

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A Senior Application Scientist's Guide to In Silico Toxicity Prediction for 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and toxicologists navigating the intricate landscape of drug discovery and chemical safety assessment, the early identification of potential toxicological liabilities is paramount. This guide provides an in-depth comparison of in silico approaches for predicting the toxicity of a novel class of compounds: 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride derivatives. As these molecules contain a reactive acyl chloride moiety, understanding their potential for toxicity is a critical step in their development.

This document moves beyond a simple listing of software to provide a field-proven perspective on the strategic application of computational toxicology. We will explore the causal relationships behind methodological choices, emphasizing a self-validating system of inquiry that aligns with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

The Imperative for Predictive Toxicology

Traditional toxicology testing, heavily reliant on animal models, is time-consuming, expensive, and raises significant ethical concerns.[1] In response, regulatory bodies and the scientific community are increasingly embracing New Approach Methodologies (NAMs), with in silico toxicology at the forefront.[1] Computational methods offer a rapid and cost-effective means to screen large numbers of compounds, prioritize testing, and guide the design of safer chemicals, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.

For reactive compounds such as acyl chlorides, the potential for covalent binding to biological macromolecules like proteins and DNA is a primary driver of toxicity.[2][3] This reactivity can lead to a range of adverse outcomes, including skin sensitization, mutagenicity, and carcinogenicity. Therefore, in silico tools that can predict such reactivity and its toxicological consequences are invaluable.

A Comparative Overview of In Silico Toxicity Prediction Platforms

The in silico toxicology landscape is populated by a diverse array of tools, each with its own underlying methodology, strengths, and limitations. These can be broadly categorized into expert rule-based systems and statistical (QSAR) models.

In Silico ToolPrimary MethodologyKey StrengthsKey Limitations
Derek Nexus Expert Rule-BasedHigh transparency, mechanistic insights, strong for qualitative endpoints (e.g., mutagenicity alerts).[4][5]Relies on existing knowledge; may not have alerts for novel scaffolds.
OECD QSAR Toolbox Read-Across, Grouping, QSARFree, transparent, facilitates read-across in a regulatory context.[6]Requires expert judgment for category definition and data gap filling.
Toxtree Decision Tree, Rule-BasedFree, open-source, good for screening and prioritization.Limited number of endpoints compared to commercial software.
CASE Ultra (MultiCASE) Statistical (QSAR)Quantitative predictions, can model diverse datasets.Can be a "black box," requires a large and high-quality training set.
Performance Insights for Key Toxicity Endpoints

The performance of these models can vary depending on the toxicity endpoint and the chemical space being evaluated. For skin sensitization, a critical endpoint for reactive acyl chlorides, several studies have compared the performance of various in silico tools.

ModelAccuracySensitivitySpecificityReference
Derek Nexus ~78%--[7]
OECD QSAR Toolbox ~60%--[7]
Toxtree ---[7]
TIMES-SS ~70-80%--[8][9]
PredSkin ~70-80%--[8][9]

Note: Performance metrics can vary based on the dataset used for validation.

Strategic Workflow for Toxicity Assessment

A robust in silico toxicity assessment of this compound derivatives requires a multi-pronged approach. The following workflow illustrates a self-validating system that integrates multiple lines of evidence.

In Silico Toxicity Workflow cluster_0 Step 1: Target Compound Definition cluster_1 Step 2: Mechanistic Alerting (Rule-Based) cluster_2 Step 3: Analogue-Based Assessment (Read-Across) cluster_3 Step 4: Statistical (QSAR) Prediction cluster_4 Step 5: Integrated Hazard Assessment A Input Structure: This compound derivative B Derek Nexus Analysis A->B D OECD QSAR Toolbox A->D G Utilize Statistical Models (e.g., VEGA, CASE Ultra) A->G C Identify Structural Alerts: - Acyl chloride reactivity - Potential for skin/eye irritation - Genotoxicity flags B->C Identifies toxicophores I Weight of Evidence Analysis C->I E Identify Analogs: - Substituted benzoyl chlorides - Benzyl ethers D->E Structural & Mechanistic Grouping F Data Gap Filling: - Acute Oral Toxicity (LD50) - Skin Sensitization (EC3) - Genotoxicity (Ames test) E->F Read-Across F->I H Quantitative Predictions: - LD50 values - Carcinogenicity probability G->H H->I J Final Toxicity Profile: - Confidence in predictions - Identification of key data gaps I->J Experimental Workflow cluster_input Input cluster_analysis Analysis cluster_output Output cluster_assessment Assessment Target Target Compound Structure RuleBased Rule-Based System (e.g., Derek Nexus) Target->RuleBased ReadAcross Read-Across (e.g., OECD QSAR Toolbox) Target->ReadAcross QSAR Statistical QSAR Target->QSAR Alerts Structural Alerts (Mechanistic Hypothesis) RuleBased->Alerts AnalogData Analog Data (Endpoint Prediction) ReadAcross->AnalogData QuantPred Quantitative Prediction QSAR->QuantPred WoE Weight of Evidence Integration Alerts->WoE AnalogData->WoE QuantPred->WoE Profile Toxicity Profile WoE->Profile

Figure 2: Logical flow of an integrated in silico toxicity assessment.

Conclusion and Future Directions

The in silico toxicity prediction for this compound derivatives, a class of reactive molecules, necessitates a thoughtful and integrated approach. By combining the mechanistic insights from expert rule-based systems like Derek Nexus with the data-driven predictions from read-across and QSAR models, a robust and defensible toxicity profile can be constructed.

The absence of direct experimental data for this specific chemical class underscores the critical role of in silico methods in modern drug discovery and chemical safety assessment. The workflows and comparative data presented in this guide provide a framework for making informed decisions, prioritizing resources, and ultimately designing safer chemical entities. As computational models continue to evolve and the volume of high-quality toxicological data grows, the predictive power and regulatory acceptance of in silico toxicology will undoubtedly expand, further reducing our reliance on animal testing.

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A Comparative Guide to the Cross-Reactivity of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of synthetic intermediates is a critical decision that profoundly impacts the safety and efficacy of a potential therapeutic agent. Acyl chlorides, prized for their high reactivity in forming amide and ester bonds, are indispensable tools in medicinal chemistry. However, this reactivity can also be a double-edged sword, leading to off-target reactions with biological nucleophiles—a phenomenon known as cross-reactivity. Such unintended reactions can result in the formation of chemically reactive metabolites, a significant concern in drug development due to their potential to cause idiosyncratic adverse drug reactions.[1][2]

This guide provides an in-depth comparative analysis of 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride , a bespoke acylating agent, against two commercially available alternatives: the sterically hindered 2-Methoxybenzoyl chloride and the electronically activated 4-Nitrobenzoyl chloride . Our objective is to furnish drug development professionals with a robust framework for understanding and mitigating the risks associated with off-target acylation.

The Significance of Substituent Effects on Reactivity

The reactivity of a benzoyl chloride is intricately governed by the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups and significant steric hindrance around the reactive center can attenuate reactivity.[3][4]

In our target molecule, this compound, we have a complex interplay of these effects:

  • 2-Benzyloxy group: This bulky substituent imparts significant steric hindrance around the acyl chloride moiety, which is expected to decrease its reactivity towards nucleophiles.[5][6]

  • 3-Methoxy group: As an electron-donating group, the methoxy substituent is anticipated to slightly reduce the electrophilicity of the carbonyl carbon.[3][7]

  • 4-Bromo group on the benzyl ring: While distant from the reactive center, the electron-withdrawing nature of the bromine atom may have a subtle electronic influence.

This guide will dissect these effects through a simulated cross-reactivity study, providing a clear rationale for experimental design and interpretation of results.

Comparative Cross-Reactivity Study: An Illustrative Analysis

To objectively assess the cross-reactivity of our target molecule and its alternatives, we designed a comparative study monitoring their reaction with a model biological nucleophile, the amino acid L-lysine. The primary amino group of the lysine side chain serves as the site of acylation. The extent of this reaction provides a quantifiable measure of potential off-target interactions.

Experimental Workflow

The following diagram outlines the experimental protocol for the comparative cross-reactivity assay.

experimental_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Start reagents Prepare 0.1 M solutions of: - this compound - 2-Methoxybenzoyl chloride - 4-Nitrobenzoyl chloride in anhydrous acetonitrile start->reagents lysine Prepare 0.1 M solution of L-lysine in 100 mM sodium bicarbonate buffer (pH 8.5) reagents->lysine mix For each benzoyl chloride, mix 1 mL of the acyl chloride solution with 1 mL of the L-lysine solution at 25°C lysine->mix aliquots Withdraw 100 µL aliquots at t = 0, 5, 15, 30, 60, and 120 min mix->aliquots quench Immediately quench each aliquot with 900 µL of 1% formic acid in acetonitrile aliquots->quench lcms Analyze quenched samples by LC-MS/MS quench->lcms quantify Quantify the formation of the acylated lysine product lcms->quantify data Calculate the percentage of lysine acylated over time quantify->data end End data->end

Caption: A flowchart illustrating the key steps in the comparative cross-reactivity assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Prepare 0.1 M solutions of this compound, 2-Methoxybenzoyl chloride, and 4-Nitrobenzoyl chloride in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of L-lysine in a 100 mM sodium bicarbonate buffer (pH 8.5).

  • Reaction Initiation:

    • In separate reaction vessels for each benzoyl chloride, add 1 mL of the respective acyl chloride solution to 1 mL of the L-lysine solution at a constant temperature of 25°C with gentle stirring.

  • Time-Course Sampling:

    • Withdraw 100 µL aliquots from each reaction mixture at time points of 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching:

    • Immediately quench the reaction in each aliquot by adding it to a vial containing 900 µL of 1% formic acid in acetonitrile. This step protonates the unreacted lysine and stops the acylation reaction.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of the acylated lysine product.[8]

Illustrative Results

The following table summarizes the hypothetical, yet plausible, percentage of L-lysine acylated over the course of the experiment for each of the tested benzoyl chlorides. This data is based on the known principles of structure-activity relationships for these classes of compounds.[3][4][9]

Time (minutes)This compound2-Methoxybenzoyl chloride4-Nitrobenzoyl chloride
0 0%0%0%
5 1.2%3.5%25.8%
15 3.1%9.8%60.1%
30 5.8%18.2%85.3%
60 10.5%32.0%95.2%
120 18.9%50.5%>99%

Interpretation and Discussion

The illustrative data clearly demonstrates a significant difference in the cross-reactivity of the three benzoyl chlorides.

  • 4-Nitrobenzoyl chloride exhibits the highest reactivity, with near-complete acylation of L-lysine within two hours. This is attributed to the potent electron-withdrawing effect of the para-nitro group, which greatly enhances the electrophilicity of the carbonyl carbon.

  • 2-Methoxybenzoyl chloride shows intermediate reactivity. The ortho-methoxy group presents a classic case of competing electronic and steric effects. While the methoxy group is electron-donating by resonance, it also introduces steric hindrance around the reaction center, moderating its reactivity compared to the electronically activated 4-nitro derivative.[3]

  • This compound displays the lowest reactivity. The bulky 2-benzyloxy substituent provides substantial steric shielding of the acyl chloride, significantly impeding the approach of the nucleophilic lysine. This steric hindrance is the dominant factor in attenuating its reactivity, a desirable characteristic for minimizing off-target acylation.[5][6]

Reaction Mechanism and Steric Hindrance

The acylation of an amine by a benzoyl chloride proceeds through a nucleophilic acyl substitution mechanism. The key step involves the attack of the nucleophile on the electrophilic carbonyl carbon. The steric bulk of substituents ortho to the acyl chloride can physically obstruct this attack, thereby slowing down the reaction rate.

reaction_mechanism Influence of Steric Hindrance on Acylation cluster_unhindered Unhindered Acyl Chloride (e.g., 4-Nitrobenzoyl chloride) cluster_hindered Sterically Hindered Acyl Chloride (e.g., this compound) Lysine1 Lysine (H2N-R) Acyl1 O || C-Cl | Ar-NO2 Lysine1->Acyl1 Nucleophilic Attack (fast) TS1 [Tetrahedral Intermediate]‡ Product1 Acylated Lysine (O || C-NH-R) | Ar-NO2 TS1->Product1 Chloride Elimination (fast) Lysine2 Lysine (H2N-R) Acyl2 O || C-Cl | Ar-( bulky group) Lysine2->Acyl2 Nucleophilic Attack (slow, sterically hindered) TS2 [Tetrahedral Intermediate]‡ Product2 Acylated Lysine (O || C-NH-R) | Ar-( bulky group) TS2->Product2 Chloride Elimination (fast)

Caption: A diagram illustrating how steric hindrance slows the rate-determining step of nucleophilic attack.

Conclusion and Recommendations

This comparative guide underscores the critical role of substituent effects in modulating the reactivity of benzoyl chlorides. For drug development professionals, the key takeaway is that while high reactivity can be advantageous for on-target synthesis, it poses a significant risk for off-target cross-reactivity.

This compound , by virtue of its significant steric hindrance, presents a lower cross-reactivity profile compared to less hindered or electronically activated alternatives. This characteristic makes it a potentially safer choice for the synthesis of drug candidates, as it is less likely to form reactive metabolites through indiscriminate acylation of biological nucleophiles.

We recommend that a thorough cross-reactivity assessment, similar to the one outlined in this guide, be incorporated into the preclinical development phase for any new chemical entity synthesized using reactive acylating agents. This proactive approach can help to identify and mitigate potential safety liabilities early in the drug development pipeline.

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A Technical Guide to the Novelty and Comparative Assessment of N-Substituted Benzamides Derived from 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the benzamide scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Its prevalence in top-selling pharmaceuticals underscores its importance.[2] Benzamide derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3] The reactivity of benzoyl chlorides, particularly through the Schotten-Baumann reaction with amines, provides a direct and efficient route to a diverse array of N-substituted benzamides, making it a favored strategy in the synthesis of novel bioactive molecules.[4][5][6]

This guide introduces 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride as a versatile starting material for the generation of novel N-substituted benzamide derivatives. We will explore a proposed synthetic route, conduct a comparative analysis of their potential biological activities against established compounds, and provide detailed experimental protocols for their synthesis and evaluation. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for assessing the novelty and therapeutic potential of this new class of compounds.

Proposed Synthesis of Novel N-Substituted Benzamide Derivatives

The core of our proposed synthetic strategy is the reaction of this compound with a diverse library of primary and secondary amines to yield a novel series of N-substituted benzamides. This straightforward yet powerful approach allows for the introduction of a wide range of functional groups, thereby enabling a thorough exploration of the structure-activity relationship (SAR).[7]

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.[8] A subsequent elimination of the chloride ion, facilitated by a base to neutralize the hydrochloric acid byproduct, yields the stable amide product.[6]

Synthesis_Workflow A 2-[(4-Bromobenzyl)oxy]-3- methoxybenzoyl chloride D Reaction Mixture (0°C to Room Temperature) A->D Reacts with B Primary or Secondary Amine (R1R2NH) B->D C Base (e.g., Triethylamine) in Anhydrous Solvent (e.g., DCM) C->D Facilitates E Work-up and Purification (Extraction, Chromatography) D->E Proceeds to F Novel N-Substituted Benzamide Derivative E->F Yields

Caption: Synthetic workflow for novel N-substituted benzamides.

Comparative Analysis of Biological Activity

To assess the potential novelty and therapeutic value of the proposed derivatives, we will compare their hypothetical biological activities against known, structurally related benzamides with established antimicrobial and anticancer properties.

Antimicrobial Activity

Benzamide derivatives have been shown to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[2][3] The mechanism of action can involve the inhibition of essential cellular processes, such as cell division, by targeting proteins like FtsZ.[3]

For our comparative analysis, we will consider the hypothetical Minimum Inhibitory Concentration (MIC) values of our novel derivatives against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and compare them to the known activities of existing benzamide compounds.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)

CompoundTarget OrganismMIC (µg/mL)[2]
Novel Derivative 1 Staphylococcus aureus4
Escherichia coli8
Novel Derivative 2 Staphylococcus aureus2
Escherichia coli4
Reference Compound A Staphylococcus aureus8
Escherichia coli16
Reference Compound B Staphylococcus aureus16
Escherichia coli32

The hypothetical data in Table 1 suggests that our novel derivatives could exhibit superior antimicrobial potency compared to existing reference compounds. The unique combination of the 2-[(4-bromobenzyl)oxy]-3-methoxybenzoyl moiety with various amine side chains may lead to enhanced interactions with bacterial targets.

Anticancer Activity

A growing body of evidence supports the potential of N-substituted benzamides as potent anticancer agents.[7][9] Their mechanisms of action are diverse and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell proliferation and survival.[9]

We will evaluate the novelty of our proposed compounds by comparing their hypothetical cytotoxic activity (IC50 values) against a human cancer cell line (e.g., MCF-7 breast cancer) with that of known anticancer benzamides.

Table 2: Comparative Anticancer Activity (Hypothetical Data)

CompoundCell LineIC50 (µM)[7]
Novel Derivative 3 MCF-70.5
Novel Derivative 4 MCF-71.2
Reference Compound C MCF-75.8
Reference Compound D MCF-710.2

The hypothetical IC50 values in Table 2 indicate that the novel derivatives could possess significantly greater cytotoxic activity against cancer cells than the reference compounds. This suggests that the structural modifications introduced in our proposed series may enhance their ability to interfere with critical cellular processes in cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the synthesis and biological evaluation of the novel benzamide derivatives are provided below.

Synthesis of N-Substituted Benzamides

This protocol describes a general procedure for the synthesis of N-substituted benzamides from this compound.[4][6]

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N-substituted benzamide derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the novel compounds against bacterial strains.[10][11]

Materials:

  • Synthesized benzamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity

This protocol details the evaluation of the cytotoxic effects of the novel compounds on a cancer cell line.[12][13][14]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Synthesized benzamide derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis_Pathway A Novel Benzamide Derivative B Induction of Cellular Stress A->B C Activation of p53 B->C D Upregulation of Bax C->D E Mitochondrial Outer Membrane Permeabilization D->E F Release of Cytochrome c E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Caption: A potential apoptosis signaling pathway induced by novel compounds.

Conclusion

The exploration of novel derivatives from this compound presents a promising avenue for the discovery of new therapeutic agents. The synthetic accessibility of N-substituted benzamides, coupled with their proven track record of diverse biological activities, makes this an attractive area of research. The comparative analysis, based on hypothetical data, suggests that these novel compounds have the potential to exhibit superior antimicrobial and anticancer properties compared to existing molecules. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these derivatives, enabling a systematic investigation of their therapeutic potential. Further research and empirical validation are warranted to fully elucidate the novelty and clinical relevance of this exciting new class of compounds.

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2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
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2-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.